molecular formula C11H12FN3 B581106 3-Fluoro-2-(piperazin-1-YL)benzonitrile CAS No. 1233026-65-7

3-Fluoro-2-(piperazin-1-YL)benzonitrile

Cat. No.: B581106
CAS No.: 1233026-65-7
M. Wt: 205.236
InChI Key: BSCQTNZKNNTAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(piperazin-1-yl)benzonitrile is a fluorinated benzonitrile derivative of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C11H12FN3 and a molecular weight of 205.23 g/mol , this compound serves as a versatile building block for the synthesis of more complex bioactive molecules. The strategic incorporation of both a piperazine ring and a fluorine atom onto the benzonitrile scaffold is known to enhance a compound's potential to interact with biological targets, influencing key properties such as binding affinity, metabolic stability, and membrane permeability . As a key intermediate, its primary research application is in the design and development of potential therapeutic agents. Compounds featuring similar piperazine-ben zonitrile scaffolds are actively investigated in patent literature for a range of applications, including as tricyclic derivatives in pharmaceutical compositions and in the treatment of viral infections and cancer . The nitrile group offers a handle for further chemical modification, enabling diversification into a wide array of drug candidates . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, medicinal, household, or any other use. Please refer to the Safety Data Sheet for detailed handling information. This compound requires careful handling; it has been classified with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-fluoro-2-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-3-1-2-9(8-13)11(10)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCQTNZKNNTAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680679
Record name 3-Fluoro-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233026-65-7
Record name 3-Fluoro-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-(piperazin-1-yl)benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Fluoro-2-(piperazin-1-yl)benzonitrile, a fluorinated aromatic compound incorporating a piperazine moiety. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction and Strategic Importance

This compound is a strategically designed molecule that combines the unique electronic properties of a fluorinated benzonitrile with the versatile pharmacophore of a piperazine ring. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents due to its ability to modulate physicochemical properties and interact with various biological targets.[1][2][3] The introduction of a fluorine atom onto the benzene ring can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] The nitrile group, while being a versatile synthetic handle, can also participate in important biological interactions. This unique combination of functional groups makes this compound a compound of considerable interest for the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for this compound is not widely available, its physicochemical properties can be predicted based on its structural components and data from analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₁H₁₂FN₃
Molecular Weight 205.24 g/mol
pKa The pKa of the piperazine moiety is expected to be in the range of 8-9 for the protonated secondary amine. Piperazine itself has pKa values of 9.73 and 5.35.[5][6] The electron-withdrawing nature of the fluorinated benzonitrile ring will likely decrease the basicity of the piperazine nitrogens compared to unsubstituted piperazine.[7]
LogP The calculated XLogP3-AA for the similar compound 2-piperidin-1-yl-benzonitrile is 2.6.[8] The presence of the additional nitrogen in the piperazine ring and the fluorine atom will influence the lipophilicity, and a similar or slightly lower value can be anticipated.
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. The protonated form (e.g., as a hydrochloride salt) would likely exhibit solubility in polar protic solvents, including water. Piperazine is freely soluble in water.[5]

Synthesis and Reaction Mechanisms

The most logical and established synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Workflow: Nucleophilic Aromatic Substitution

The synthesis would involve the reaction of 2,3-difluorobenzonitrile with piperazine. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group.

Synthesis of this compound cluster_reactants Starting Materials reagent1 2,3-Difluorobenzonitrile reaction Nucleophilic Aromatic Substitution (SₙAr) reagent1->reaction reagent2 Piperazine reagent2->reaction product This compound reaction->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Predicted)
  • Reaction Setup: To a solution of 2,3-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperazine (1.1-2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The use of excess piperazine can also serve as the base.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a similar solvent system.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can dissolve the reactants and effectively solvate the charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, thereby accelerating the reaction rate.

  • Base: A base is required to deprotonate the piperazine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) formed as a byproduct.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the SₙAr reaction, especially when the aromatic ring is not highly activated.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

TechniquePredicted Spectral Features
¹H NMR - Aromatic Protons: Three signals in the aromatic region (approx. δ 7.0-7.8 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Piperazine Protons: Two multiplets in the aliphatic region (approx. δ 3.0-3.5 ppm and δ 2.8-3.2 ppm) corresponding to the four protons adjacent to the aromatic ring and the four protons adjacent to the NH group, respectively. - NH Proton: A broad singlet that may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the aromatic region (approx. δ 100-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. - Nitrile Carbon: A signal around δ 115-120 ppm. - Piperazine Carbons: Two signals in the aliphatic region (approx. δ 45-55 ppm).
¹⁹F NMR A single resonance in the region typical for aryl fluorides (approx. -110 to -140 ppm relative to CFCl₃), likely appearing as a multiplet due to coupling with neighboring aromatic protons.[9][10]
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 205.11 (for the exact mass) in high-resolution mass spectrometry. Fragmentation patterns would likely involve the loss of the piperazine ring or parts of it.
Infrared (IR) Spectroscopy - C≡N stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. - C-F stretch: A strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹. - N-H stretch: A broad absorption in the range of 3200-3500 cm⁻¹.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its functional groups.

Reactions at the Piperazine Moiety

The secondary amine of the piperazine ring is a nucleophilic center and can undergo various reactions:

  • N-Alkylation: Reaction with alkyl halides in the presence of a base will yield N-alkylated derivatives.

  • N-Acylation: Acylation with acid chlorides or anhydrides will produce the corresponding amides.

  • N-Arylation: Buchwald-Hartwig amination or other cross-coupling reactions can be used to introduce an aryl group.[11]

Reactivity_of_Piperazine cluster_reactions Piperazine Moiety Reactions start This compound alkylation N-Alkylation (R-X, Base) start->alkylation acylation N-Acylation (RCOCl) start->acylation arylation N-Arylation (Ar-X, Pd catalyst) start->arylation

Caption: Potential reactions at the piperazine moiety.

Reactions involving the Nitrile Group

The nitrile group can be transformed into other functional groups:

  • Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid or an amide.[12]

  • Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) will yield a primary amine.[12]

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic systems.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a scaffold in various areas of drug discovery. The piperazine ring is a key component in many centrally acting agents, including antipsychotics, antidepressants, and anxiolytics.[1] Furthermore, piperazine derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][13] The fluorobenzonitrile moiety can serve to fine-tune the electronic and pharmacokinetic properties of a potential drug candidate.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related compounds, the following precautions are recommended:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Fluorinated benzonitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[14] Piperazine is a known skin and respiratory sensitizer.[15] Therefore, appropriate care should be taken to avoid exposure.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a promising chemical entity with significant potential for applications in medicinal chemistry and materials science. Its synthesis is accessible through standard organic chemistry methodologies, and its array of functional groups offers numerous possibilities for further chemical modification. While experimental data on this specific molecule is scarce, this guide provides a solid foundation for its synthesis, characterization, and exploration in future research endeavors, based on established chemical principles and data from closely related compounds.

References

  • Piperazine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21). Organometallics. [Link]

  • 2-Piperidin-1-yl-benzonitrile. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. [Link]

  • Piperazine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). PMC. [Link]

  • Material Safety Data Sheet (MSDS). (n.d.). KSCL (KRISHNA). [Link]

  • 2-Fluorobenzonitrile. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Jetir.org. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023, December 11). Taylor & Francis. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. (n.d.). ResearchGate. [Link]

  • 19Flourine NMR. (n.d.). NMR Service. [Link]

  • Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. (n.d.). ChemRxiv. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Preprints.org. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Process for the preparation of 2-fluorobenzonitrile
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC. [Link]

  • Fluorine NMR. (n.d.). University of Rochester. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. [Link]

  • Piperazin-2-one. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

3-Fluoro-2-(piperazin-1-YL)benzonitrile CAS number 1233026-65-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-2-(piperazin-1-yl)benzonitrile (CAS: 1233026-65-7): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a substituted arylpiperazine that serves as a highly valuable, yet specialized, building block in medicinal chemistry. The strategic placement of its functional groups—a nucleophilic piperazine, an electron-withdrawing nitrile, and a modulating fluorine atom—makes it a versatile scaffold for generating compound libraries aimed at various biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its rational synthesis, robust analytical characterization, potential applications based on the well-established pharmacology of the arylpiperazine class, and essential safety protocols. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in a research setting.

Introduction: The Strategic Value of the Arylpiperazine Moiety

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to several key factors: the two nitrogen atoms can be functionalized to modulate basicity and introduce diverse substituents, it can act as a constrained linker to orient pharmacophoric groups, and it often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.

When incorporated into an arylpiperazine structure, this moiety is a cornerstone of many centrally active agents, targeting a range of G-protein coupled receptors (GPCRs) and transporters.[2][3] this compound represents a specific and thoughtfully designed example of this class. The nitrile group acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor, while the ortho-fluorine atom can modulate the pKa of the piperazine nitrogens and influence binding interactions through favorable electrostatic or halogen-bonding interactions. The secondary amine of the piperazine ring provides a crucial synthetic handle for diversification, making this compound an ideal starting point for lead optimization campaigns.

Physicochemical Properties

A summary of the key computed and expected properties of this compound is provided below.

PropertyValueSource
CAS Number 1233026-65-7-
Molecular Formula C₁₁H₁₂FN₃Calculated
Molecular Weight 205.23 g/mol Calculated
Appearance Expected to be an off-white to yellow solidAnalog-based
Solubility Soluble in DMSO, DMF, CH₂Cl₂; poorly soluble in waterAnalog-based
XLogP3 ~1.5 - 2.5 (Predicted)Analog-based
Hydrogen Bond Donors 1 (Piperazine N-H)Calculated
Hydrogen Bond Acceptors 3 (Nitrile N, Piperazine N, Fluorine)Calculated

Synthesis and Mechanistic Rationale

The most efficient and logical route to this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is both high-yielding and mechanistically predictable, making it a trustworthy method for laboratory-scale synthesis.

Causality of the Reaction: The synthesis leverages 2,3-difluorobenzonitrile as the starting material. The nitrile group (C≡N) is strongly electron-withdrawing, which significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards nucleophilic attack. The fluorine atom at the C2 position (ortho to the nitrile) is much more activated than the fluorine at the C3 position (meta to the nitrile). This regioselectivity is a classic example of electronic control in SNAr reactions, ensuring that piperazine selectively displaces the C2 fluorine to yield the desired product.

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2,3-Difluorobenzonitrile C1 K₂CO₃ or DIPEA (Base) P1 This compound R1->P1 R2 Piperazine R2->P1 C2 DMSO or DMF (Solvent) C3 Heat (e.g., 90-120 °C) Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation Start Crude Product Purify Column Chromatography Start->Purify NMR Structure Confirmation (¹H, ¹³C, ¹⁹F NMR) Purify->NMR MS Mass Verification (LC-MS) Purify->MS HPLC Purity Assessment (HPLC-UV) Purify->HPLC Final Verified Compound (>95% Purity) NMR->Final MS->Final HPLC->Final Lead_Optimization cluster_reactions Diversification Reactions Scaffold This compound (Core Scaffold) Alkylation Reductive Amination or Alkylation Scaffold->Alkylation Acylation Amide Coupling Scaffold->Acylation Sulfonylation Sulfonamide Formation Scaffold->Sulfonylation Library Diverse Compound Library Alkylation->Library Acylation->Library Sulfonylation->Library Screening High-Throughput Screening (Biological Assays) Library->Screening SAR SAR Analysis & Lead Identification Screening->SAR

Sources

3-Fluoro-2-(piperazin-1-YL)benzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of this compound. This compound serves as a valuable scaffold in medicinal chemistry, integrating the electronically distinct benzonitrile moiety with the versatile piperazine ring system. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical grounding for the synthesis, structural elucidation, and handling of this compound. We will explore the causality behind experimental choices, from synthetic strategy to the application of advanced spectroscopic techniques, ensuring a thorough understanding of its chemical identity.

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic combination of specific chemical moieties is paramount to achieving desired pharmacological activity and pharmacokinetic profiles. This compound is a prime example of such molecular architecture. It features a fluorinated benzonitrile group, a common element in bioactive molecules that can modulate electronic properties and metabolic stability, and a piperazine ring, one of the most ubiquitous heterocycles in approved drugs.[1]

The piperazine moiety is prized for its ability to serve as a versatile linker, a basic center to ensure aqueous solubility, and a pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets like G-protein-coupled receptors (GPCRs) and enzymes.[2] When coupled with the benzonitrile framework—a group known to participate in dipole-dipole and π-stacking interactions—the resulting molecule becomes a highly attractive starting point for library synthesis and lead optimization.[3]

This guide offers a detailed exploration of the molecular structure of this compound, moving from its fundamental properties to the sophisticated analytical workflows required for its unambiguous identification and characterization.

Core Molecular Structure and Physicochemical Properties

The unique properties of this compound arise from the specific arrangement of its constituent atoms and functional groups.

  • Benzonitrile Core: The aromatic ring substituted with a cyano (-C≡N) group is a planar, electron-withdrawing system. The nitrile group significantly influences the electron density of the phenyl ring, which is crucial for its reactivity and intermolecular interactions.

  • Fluorine Substituent: The fluorine atom at the 3-position further enhances the electron-withdrawing nature of the ring through a strong inductive effect. In drug design, ortho-fluorination relative to a point of metabolism can sterically block enzymatic degradation, thereby improving metabolic stability.

  • Piperazine Ring: This saturated six-membered heterocycle containing two nitrogen atoms typically adopts a low-energy chair conformation. The nitrogen atom attached to the benzonitrile ring is a tertiary amine, while the second nitrogen is a secondary amine, providing a reactive handle for further chemical modification (derivatization). This secondary amine also imparts basicity to the molecule, allowing for salt formation to improve solubility and handling.[4]

Key Physicochemical Data
PropertyValueSource
IUPAC Name This compound-
CAS Number Not broadly available; related isomers exist-
Molecular Formula C₁₁H₁₂FN₃Calculated
Molecular Weight 205.23 g/mol [5]
Appearance Typically an off-white to yellow solidGeneral Observation
Structural Representation

Caption: 2D structure of this compound.

Synthesis Pathway: A Mechanistic Approach

The most direct and industrially scalable synthesis of this molecule is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This choice is dictated by the electronic properties of the starting materials.

Causality: The starting material, 2,3-difluorobenzonitrile, is highly activated towards nucleophilic attack. Both the fluorine atoms and the powerful electron-withdrawing nitrile group (-C≡N) stabilize the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction. Piperazine acts as the nucleophile, displacing one of the fluorine atoms. The fluorine at the 2-position is more readily displaced than the one at the 3-position due to the stronger ortho-activating effect of the nitrile group.

Synthetic Workflow

G start Starting Materials: 2,3-Difluorobenzonitrile Piperazine reaction Reaction Vessel: Solvent (e.g., DMSO, NMP) Base (e.g., K₂CO₃, DIPEA) Heat (e.g., 80-120 °C) start->reaction 1. Charge Reagents workup Aqueous Workup: Quench with H₂O Extract with organic solvent (e.g., EtOAc) reaction->workup 2. Reaction Monitoring (TLC/LC-MS) purification Purification: Silica Gel Chromatography workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Isolate Pure Product

Caption: General workflow for the SₙAr synthesis.

Definitive Structural Elucidation and Analytical Protocols

Confirming the molecular structure and purity of a synthesized compound is a non-negotiable requirement in scientific research and drug development. Each analytical technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of each atom.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, which will be split by each other and by the nearby fluorine atom (H-F coupling). The piperazine protons will appear as two or more multiplets in the aliphatic region, corresponding to the axial and equatorial protons on the four CH₂ groups. The N-H proton of the secondary amine will typically be a broad singlet.

  • ¹³C NMR: The spectrum will display 11 distinct carbon signals. The nitrile carbon will be significantly downfield. Aromatic carbons will show characteristic C-F coupling constants.

  • ¹⁹F NMR: A single resonance will confirm the presence of one fluorine environment.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly resolve N-H protons.

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved.

  • Analysis: Insert the sample into the NMR spectrometer. Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. The 2D experiments (COSY, HSQC, HMBC) are essential for unambiguously assigning all proton and carbon signals.

Table of Predicted NMR Data (in DMSO-d₆)

Signal TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Couplings (J)
Aromatic CH7.0 - 7.8115 - 160JHH ≈ 7-9 Hz, JHF ≈ 3-10 Hz
Piperazine CH₂ (N-Aryl)~3.1 - 3.3~50JHH ≈ 5-12 Hz
Piperazine CH₂ (N-H)~2.8 - 3.0~45JHH ≈ 5-12 Hz
Piperazine NHBroad, variable--
Quaternary C (C-N)-~145JCF ≈ 15-25 Hz
Quaternary C (C-F)-~160JCF ≈ 240-260 Hz
Quaternary C (C-CN)-~110JCF ≈ 2-5 Hz
Nitrile C≡N-~118-
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary confirmation of the compound's identity.

Protocol: High-Resolution Mass Spectrometry (HRMS) via LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ electrospray ionization (ESI) in positive mode, as the piperazine nitrogen is readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum.

  • Analysis: The expected primary ion will be the protonated molecule, [M+H]⁺. The measured mass should be within 5 ppm of the theoretical calculated mass for C₁₁H₁₃FN₃⁺.

Expected Result:

  • Calculated Mass for [C₁₁H₁₂FN₃ + H]⁺: 206.1088

  • Observed Mass: 206.10XX (within experimental error)

X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, including bond lengths, bond angles, and solid-state conformation, single-crystal X-ray diffraction is the gold standard.[6][7][8]

Experimental Workflow: Single-Crystal X-ray Diffraction

G crystal 1. Crystal Growth (Slow evaporation, vapor diffusion, or cooling) mount 2. Crystal Mounting (Select a high-quality single crystal and mount on diffractometer) crystal->mount data 3. Data Collection (Expose crystal to X-ray beam and collect diffraction patterns) mount->data solve 4. Structure Solution (Determine initial phases and build an electron density map) data->solve refine 5. Structure Refinement (Optimize atomic positions and thermal parameters to fit data) solve->refine validate 6. Validation & Reporting (Check structure quality and deposit in a crystallographic database, e.g., CCDC) refine->validate

Caption: Workflow for structural determination by X-ray crystallography.

Causality in Protocol: The process of growing a single, defect-free crystal is often the most challenging step. Slow crystallization is crucial to allow molecules to pack in a highly ordered, repeating lattice, which is necessary to produce sharp diffraction spots when exposed to X-rays.[9]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for quantifying the purity of the synthesized material, which is a critical parameter for any compound intended for biological testing.[10]

Protocol: Reverse-Phase HPLC Method Development

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This stationary phase is effective for retaining moderately polar compounds like the target molecule.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidifier improves peak shape by ensuring the basic piperazine nitrogen is consistently protonated.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

  • Gradient Elution: Develop a linear gradient to ensure separation of the main product from any starting materials or by-products. A typical scouting gradient would be 5% to 95% B over 15-20 minutes.

  • Detector: Use a UV detector set at a wavelength where the benzonitrile chromophore absorbs strongly, typically around 254 nm.

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject 5-10 µL and run the gradient method. The purity is calculated based on the relative area percentage of the main peak.

  • Method Validation: For quantitative applications, the method must be validated for specificity, linearity, accuracy, and precision according to established guidelines.[11][12]

Relevance in Medicinal Chemistry

The structural motif of this compound is a privileged scaffold in medicinal chemistry. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), where it often interacts with dopamine and serotonin receptors.[1][2][13] Its inclusion can optimize the pharmacokinetic properties of a molecule.[1] Fluorinated benzonitriles are also incorporated into various therapeutic agents, including kinase inhibitors and receptor modulators, where they can enhance binding affinity and improve metabolic stability.[14][15] The combination of these two fragments makes this compound a potent building block for developing novel therapeutics for oncology, CNS disorders, and inflammatory diseases.[16]

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[17][18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[17] Do not eat, drink, or smoke in the laboratory.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[18]

  • Toxicity: While specific toxicity data is not available, nitriles can be toxic and may release hydrogen cyanide under acidic conditions or upon combustion.[20] Fluorinated organic compounds should also be handled with caution.[21]

Conclusion

This compound is a thoughtfully designed chemical entity whose molecular structure is rich with features relevant to modern drug discovery. Its synthesis is straightforward, leveraging fundamental principles of organic chemistry. Its structure can be definitively confirmed through a multi-technique analytical approach encompassing NMR, MS, and X-ray crystallography, while its purity is reliably assessed by HPLC. The insights provided in this guide equip researchers with the necessary knowledge to confidently synthesize, characterize, and utilize this valuable molecular scaffold in the pursuit of novel therapeutic agents.

References

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. NCBI. [Link]

  • 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. PubChem. [Link]

  • Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Piperazine. Wikipedia. [Link]

  • Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Process for preparing fluorobenzonitriles.
  • The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT - Validation Network. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. National Institutes of Health. [Link]

  • Benzonitrile. Wikipedia. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. [Link]

  • 10 Tips for HPLC Analysis In Pharmaceuticals. Pharmaguideline. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

  • X Ray crystallography. PubMed Central. [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health. [Link]

  • A spectroscopic study of benzonitrile. OUCI. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]

  • 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. PubChem. [Link]

  • Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. ResearchGate. [Link]

  • Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue the next generation of therapeutics, this guide offers a comprehensive exploration of the potential mechanism of action for the novel compound, 3-Fluoro-2-(piperazin-1-yl)benzonitrile. In the absence of extensive direct research on this specific molecule, we, as senior application scientists, are tasked with leveraging our expertise to formulate a scientifically rigorous and testable hypothesis. This document is structured not as a rigid protocol but as a dynamic guide, designed to illuminate a logical path for investigation based on established principles of medicinal chemistry and pharmacology. Our approach is grounded in the analysis of the compound's core structural motifs—the arylpiperazine and the fluorobenzonitrile—to predict its biological targets and design a self-validating system of experimental inquiry.

Section 1: Deconstructing this compound: A Molecule of Interest

The chemical architecture of this compound presents a compelling case for its potential as a modulator of central nervous system (CNS) targets. This assertion is based on the well-documented activities of its constituent chemical scaffolds.

  • The Arylpiperazine Moiety: A "Privileged" Scaffold in Neuropharmacology The arylpiperazine core is a cornerstone in the design of CNS-active drugs.[1] Its versatile structure allows for modifications that can fine-tune binding to a variety of biological targets, particularly aminergic G protein-coupled receptors (GPCRs).[1] This scaffold is a common feature in drugs targeting schizophrenia, depression, and anxiety.[1][2] The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, contributing to its favorable pharmacokinetic properties and target affinity.[2]

  • The Fluorobenzonitrile Group: Enhancing Drug-like Properties The inclusion of a fluorine atom on the benzonitrile ring is a strategic choice in medicinal chemistry. Fluorination is known to enhance metabolic stability and lipophilicity, which can improve a compound's ability to cross the blood-brain barrier—a critical attribute for CNS-targeted therapies.[3][4] Furthermore, the 3-fluorobenzonitrile moiety has been identified as a potential inhibitor of certain cytochrome P450 enzymes, such as CYP1A2, and a precursor for inhibitors of enzymes like 11β-hydroxylase.[5] This suggests a dual potential for direct enzyme interaction and favorable drug metabolism profiles.

PropertyValueSource
Molecular FormulaC11H12FN3N/A
Molecular Weight205.23 g/mol N/A
XLogP31.8N/A
Hydrogen Bond Donor Count1N/A
Hydrogen Bond Acceptor Count4N/A

Section 2: The Hypothesized Mechanism of Action: A GPCR-Mediated Pathway

Based on the prevalence of the arylpiperazine scaffold in neuropharmacology, we hypothesize that This compound primarily acts as a modulator of aminergic G protein-coupled receptors, with a high likelihood of targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype.

The rationale for this hypothesis is multifold:

  • Numerous arylpiperazine derivatives have demonstrated high affinity for 5-HT1A and 5-HT2A receptors.[6]

  • Compounds with similar structures have exhibited anxiolytic and antidepressant-like effects that are directly linked to the serotonergic pathway via 5-HT1A receptor modulation.[7]

  • GPCRs are a major class of drug targets, and their signaling is initiated by ligand binding, which induces conformational changes and subsequent activation of intracellular signaling cascades.[8]

The proposed signaling pathway, should this compound act as a 5-HT1A agonist, would involve the following steps:

  • The compound binds to the 5-HT1A receptor.

  • This binding event stabilizes a conformational change in the receptor.

  • The activated receptor couples with inhibitory G proteins (Gαi/o).

  • Gαi/o, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • This cascade of events ultimately results in the modulation of neuronal excitability, producing the potential anxiolytic or antidepressant effects.

Hypothesized 5-HT1A Receptor Agonist Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound 5HT1A_Receptor 5-HT1A Receptor Compound->5HT1A_Receptor Binds G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: Hypothesized signaling pathway of this compound as a 5-HT1A receptor agonist.

Section 3: Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This ensures a self-validating system where each step builds upon the last, from initial binding to functional cellular outcomes.

Tier 1: Target Engagement - Radioligand Binding Assays

The foundational step is to determine if this compound directly interacts with our primary hypothesized target, the 5-HT1A receptor.

Protocol: 5-HT1A Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand: [3H]8-OH-DPAT (a known high-affinity 5-HT1A agonist).

    • Non-specific binding control: Serotonin (10 µM).

    • Test compound: this compound, serially diluted.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

    • Scintillation cocktail and vials.

    • Glass fiber filters.

    • Multi-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a multi-well plate, combine the cell membranes, [3H]8-OH-DPAT, and either the test compound, assay buffer (for total binding), or serotonin (for non-specific binding).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Activity - cAMP Assay

Following confirmation of binding, the next logical step is to ascertain the functional consequence of this interaction. If our compound is a 5-HT1A agonist, it should inhibit adenylyl cyclase activity.

Protocol: cAMP Accumulation Assay

  • Objective: To measure the effect of the test compound on forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound: this compound.

    • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Cell culture medium and reagents.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect).

Experimental_Workflow Start Hypothesis: 5-HT1A Receptor Modulator Binding_Assay Tier 1: Radioligand Binding Assay (Target Engagement) Start->Binding_Assay Functional_Assay Tier 2: cAMP Functional Assay (Downstream Signaling) Binding_Assay->Functional_Assay If Binding Confirmed Selectivity_Panel Tier 3: Receptor Selectivity Profiling (Off-Target Effects) Functional_Assay->Selectivity_Panel If Functional Activity Observed Enzyme_Assay Tier 4: Enzyme Inhibition Assay (e.g., CYP450) Selectivity_Panel->Enzyme_Assay End Mechanism of Action Profile Enzyme_Assay->End

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 3 & 4: Selectivity and Secondary Targets

To build a comprehensive profile, it is crucial to assess the selectivity of this compound against other receptors and its potential for enzyme inhibition.

  • Receptor Selectivity Profiling: The compound should be screened against a panel of other relevant GPCRs (e.g., other serotonin receptor subtypes, dopamine receptors, adrenergic receptors) and ion channels to determine its selectivity profile. This can be achieved using similar radioligand binding assays for each target.

  • Enzyme Inhibition Assays: Given the presence of the 3-fluorobenzonitrile moiety, it is prudent to investigate potential inhibitory effects on key drug-metabolizing enzymes.[5]

Protocol: Cytochrome P450 (CYP1A2) Inhibition Assay

  • Objective: To determine the IC50 of the test compound for the inhibition of CYP1A2 activity.

  • Materials:

    • Human liver microsomes or recombinant CYP1A2 enzyme.

    • CYP1A2 substrate (e.g., phenacetin).

    • NADPH regenerating system.

    • Test compound: this compound.

    • LC-MS/MS system for metabolite quantification.

  • Procedure:

    • Pre-incubate the microsomes or recombinant enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding the substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the formation of the metabolite (e.g., acetaminophen from phenacetin) using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value from the concentration-response curve.

Section 4: Concluding Remarks and Future Directions

This guide has outlined a logical and scientifically grounded approach to elucidating the mechanism of action of this compound. The central hypothesis, positing the compound as a 5-HT1A receptor modulator, is built upon the established pharmacological profiles of its constituent scaffolds. The proposed tiered experimental workflow provides a robust framework for validating this hypothesis, from initial target binding to functional cellular responses and selectivity profiling.

The data generated from these studies will be instrumental in defining the therapeutic potential of this novel molecule. A favorable profile, characterized by high affinity and selectivity for the 5-HT1A receptor, coupled with agonist activity and a clean off-target and enzyme inhibition profile, would strongly support its further development for the treatment of CNS disorders such as anxiety and depression. As with all scientific endeavors, the results of these experiments will guide the subsequent steps, potentially uncovering novel activities and paving the way for the development of a new generation of therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67880, 3-Fluorobenzonitrile. Retrieved from [Link]

  • Zajdel, P., et al. (2007). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Retrieved from [Link]

  • MDPI. (2023, August 14). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2020, September 8). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. Retrieved from [Link]

  • PubMed Central. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • PubMed. (2022, November 23). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Retrieved from [Link]

  • PubMed. (2010, May 1). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 13a–d and 17. Reagents and.... Retrieved from [Link]

  • PubMed. (2022, June 1). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • MDPI. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-Fluoro-2-(piperazin-1-YL)benzonitrile: A Fragment-Based Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-Fluoro-2-(piperazin-1-YL)benzonitrile. In the absence of direct published data for this specific molecule, this document leverages a rational, fragment-based drug discovery approach to postulate its pharmacological profile. By dissecting the compound into its core components—the fluorobenzonitrile and phenylpiperazine moieties—we can infer a high-probability target space and propose a structured, verifiable experimental plan to elucidate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for therapeutic intervention.

Introduction: A Rationale for Investigation

The structure of this compound presents a compelling case for investigation, primarily due to the convergence of two pharmacologically significant scaffolds: a fluorinated benzonitrile and a phenylpiperazine. The strategic placement of these groups suggests the potential for multifaceted biological activity.

  • The Fluorobenzonitrile Moiety: The incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule, thereby influencing its binding affinity to biological targets.[1] Fluorobenzonitriles are versatile intermediates in the synthesis of a range of therapeutics, including anticancer, antiviral, and Central Nervous System (CNS)-active compounds.[1] Specifically, the 2-fluoro substitution has been associated with intermediates for anti-inflammatory and anti-cancer agents, while 3-fluorobenzonitrile derivatives have shown promise as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, suggesting potential in treating anxiety and other neurological disorders.[2][3]

  • The Phenylpiperazine Moiety: The piperazine ring is widely regarded as a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[4] Its presence can enhance aqueous solubility and provides a versatile linker for further chemical modification.[4] When attached to a phenyl ring, the resulting phenylpiperazine structure is a cornerstone for many CNS-active drugs, targeting monoaminergic systems such as dopaminergic, serotonergic, and adrenergic receptors.[5][6] This moiety is a key component of antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[6] Furthermore, phenylpiperazine derivatives have demonstrated potential in other therapeutic areas, including oncology and inflammation.[7][8]

The juxtaposition of an electron-withdrawing fluorine atom and a piperazine ring on the benzonitrile scaffold suggests a molecule with a distinct electronic and conformational profile, meriting a thorough investigation of its biological properties.

Hypothesized Biological Activity and Mechanism of Action

Based on the analysis of its constituent fragments, we hypothesize that this compound is most likely to exhibit activity in the following areas:

  • Central Nervous System (CNS) Modulation: The prominent role of phenylpiperazines in targeting monoamine receptors strongly suggests that this compound may act as a modulator of serotonin (5-HT), dopamine (D), or adrenergic (α) receptors. The specific substitution pattern could confer selectivity for a particular receptor subtype. A potential mechanism could involve competitive binding to these G-protein coupled receptors, leading to agonistic, antagonistic, or inverse agonistic effects.

  • Anticancer Activity: The documented use of both fluorobenzonitrile and piperazine derivatives in the development of anticancer agents points towards a potential antiproliferative effect.[1][7][9] Possible mechanisms of action could include the inhibition of key signaling pathways involved in cell growth and survival (e.g., tyrosine kinases) or interference with DNA replication and repair through enzymes like topoisomerase.[7]

  • Anti-inflammatory Effects: Given that both parent scaffolds have been utilized in the synthesis of anti-inflammatory compounds, it is plausible that this compound could modulate inflammatory pathways.[3][8] This could occur through the inhibition of pro-inflammatory enzymes or the modulation of cytokine signaling.

The following diagram illustrates a potential workflow for investigating the hypothesized biological activities.

G cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cns_screening CNS Receptor Binding Panel (Serotonin, Dopamine, Adrenergic) characterization->cns_screening cancer_screening Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) characterization->cancer_screening inflammation_screening Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) characterization->inflammation_screening functional_assays Functional Receptor Assays (Agonist/Antagonist Mode) cns_screening->functional_assays enzyme_assays Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) cancer_screening->enzyme_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) inflammation_screening->pathway_analysis G cluster_cns CNS Modulation cluster_cancer Anticancer Activity cluster_inflammation Anti-inflammatory Activity compound1 This compound receptor Monoamine Receptors (5-HT, DA, α) compound1->receptor gpc G-protein Coupling receptor->gpc second_messenger Second Messenger Systems (cAMP, IP3) gpc->second_messenger neuronal_activity Modulation of Neuronal Activity second_messenger->neuronal_activity compound2 This compound kinase Tyrosine Kinase compound2->kinase Inhibition apoptosis Apoptosis compound2->apoptosis Induction proliferation Cell Proliferation kinase->proliferation Inhibition compound3 This compound nfkb NF-κB Pathway compound3->nfkb Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Inhibition inflammation_response Inflammatory Response cytokines->inflammation_response Reduction

Sources

3-Fluoro-2-(piperazin-1-YL)benzonitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-2-(piperazin-1-yl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a novel molecule with significant potential in medicinal chemistry. As direct literature for this specific compound is not yet available, this document serves as a predictive and instructive manual, grounded in established principles of organic synthesis and pharmacology. It outlines a proposed synthetic route, predicted physicochemical properties, and hypothesized biological activities, offering a foundational roadmap for its investigation.

Introduction: The Scientific Rationale

The strategic combination of a fluorinated benzonitrile scaffold with a piperazine moiety positions this compound as a compound of considerable interest for drug discovery. The arylpiperazine structure is a well-established "privileged scaffold" in central nervous system (CNS) drug development, forming the core of numerous approved medications targeting aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1] These receptors are implicated in a wide range of neurological and psychiatric disorders, including schizophrenia, depression, and Parkinson's disease.[1]

The inclusion of a fluorine atom and a nitrile group on the aromatic ring is a deliberate design choice. The nitrile group is a strong electron-withdrawing group, which can influence the electronic environment of the molecule and participate in key binding interactions. Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance crucial drug-like properties.[2][3] It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa, thereby optimizing pharmacokinetic profiles.[4][5]

This guide will provide the foundational knowledge for the synthesis, purification, and initial biological evaluation of this promising compound.

Proposed Synthesis and Mechanism

The most plausible and efficient route to synthesize this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly well-suited for this target as it involves an electron-poor aromatic ring being attacked by a nucleophile.[6]

The proposed reaction involves the displacement of a fluoride ion from 2,3-difluorobenzonitrile by piperazine. The nitrile group (-CN) is a potent electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[6] This activation is most pronounced at the ortho and para positions relative to the withdrawing group.[7] In the case of 2,3-difluorobenzonitrile, the fluorine atom at the C2 position is ortho to the nitrile group, making it the more labile leaving group compared to the fluorine at the C3 position. The reaction is expected to proceed with high regioselectivity.

The mechanism involves two main steps:

  • Addition of the Nucleophile: The piperazine nitrogen attacks the carbon bearing the C2-fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, yielding the final product.[8]

Diagram of Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,3-Difluorobenzonitrile 2,3-Difluorobenzonitrile ReactionVessel SNA_r_ Reaction (DMSO, K2CO3, 80-100 °C) 2,3-Difluorobenzonitrile->ReactionVessel Piperazine Piperazine Piperazine->ReactionVessel Quench Quench with Water ReactionVessel->Quench 1. Reaction Completion Extract Extract with Ethyl Acetate Quench->Extract 2. Aqueous Work-up Purify Column Chromatography Extract->Purify 3. Organic Phase FinalProduct This compound Purify->FinalProduct 4. Purified Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials and Equipment:

  • 2,3-Difluorobenzonitrile

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorobenzonitrile (1.0 eq), piperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Conditions: Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₂FN₃Based on the structure
Molecular Weight 205.24 g/mol Calculated from the formula
Appearance White to off-white solidTypical for similar small molecules
LogP ~2.0 - 2.5Estimated based on analogs
pKa (basic) ~8.5 - 9.0For the piperazine nitrogen
Hydrogen Bond Donors 1From the N-H of piperazine
Hydrogen Bond Acceptors 3From the two piperazine nitrogens and the nitrile nitrogen
Protocol for Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation.[9]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of aromatic and piperazine protons, with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is highly sensitive and will provide a single resonance, confirming the presence and electronic environment of the fluorine atom.[10][11]

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition. The expected [M+H]⁺ ion should be observed.

Hypothesized Biological Activity and Therapeutic Potential

The arylpiperazine scaffold is a cornerstone in the development of CNS-targeted therapies.[1] These compounds are known to interact with a variety of aminergic receptors, with a particular prominence for dopamine and serotonin receptors.[1][12]

Primary Hypothesis: Dopamine D₂ Receptor Antagonism

Based on the structural similarity of this compound to known D₂ receptor ligands, it is hypothesized that this compound will exhibit antagonist or partial agonist activity at the dopamine D₂ receptor.[13] This receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.

Diagram of Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse ↓ Cellular Response PKA->CellularResponse Phosphorylates Targets Dopamine Dopamine Dopamine->D2R Agonist TargetCompound This compound TargetCompound->D2R Antagonist (Hypothesized)

Caption: Hypothesized mechanism of D₂ receptor antagonism.

Protocol for In Vitro Dopamine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for the dopamine D₂ receptor. Materials and Equipment:

  • Cell membranes expressing human dopamine D₂ receptors

  • Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)

  • Test compound (this compound)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer

  • 96-well plates

  • Scintillation counter and vials

  • Filtration apparatus

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Radioligand Addition: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

Chemical Safety:

  • Piperazine: Can cause severe skin burns, eye damage, and may cause allergic skin or respiratory reactions.[14][15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

  • Fluorinated Benzonitriles: These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled. Avoid generating dust or aerosols.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care and appropriate gloves.

General Precautions:

  • All synthetic and handling procedures should be conducted by trained personnel in a well-equipped chemical laboratory.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Dispose of chemical waste according to institutional and local regulations.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the synthesis and initial investigation of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The hypothesized biological activity at dopamine receptors provides a clear and compelling starting point for pharmacological evaluation.

Future research should focus on the successful synthesis and purification of the compound, followed by a thorough characterization to confirm its structure. Subsequent in vitro pharmacological profiling against a panel of CNS receptors will be crucial to determine its affinity, selectivity, and functional activity. Promising results from these initial studies would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in relevant animal models of neuropsychiatric disorders. The exploration of this compound holds the potential to uncover a new lead compound for the development of next-generation CNS therapeutics.

References

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]

  • Valvi, A., & Tiwari, S. (2021). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Papahatjis, D. P., Kourouli, T., & Nikas, S. P. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Medicinal Chemistry Research, 11(8), 411-423. Retrieved from [Link]

  • Wang, G., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry, 65(3), 2269–2285. Retrieved from [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1–12.16.19. Retrieved from [Link]

  • Patel, R. P., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Ni, K., & O'Hagan, D. (2021). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 13(5), 455-458. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Piperazine Dihydrochloride Hazard Summary. Retrieved from [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Kumar, A., et al. (2010). Synthesis and biological activity of piperazine derivatives of phenothiazine. European Journal of Medicinal Chemistry, 45(7), 3055-3062. Retrieved from [Link]

  • Ihekwereme, C. P., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(13), 5139. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters, 18(4), 832–835. Retrieved from [Link]

  • Shaik, A., et al. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7). Retrieved from [Link]

  • Wieder, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. ResearchGate. Retrieved from [Link]

  • Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2634-2642. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2017). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Piatkowska-Chmiel, I., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 573-584. Retrieved from [Link]

  • Andreozzi, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5853. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Bermel, W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications, 58(33), 5135-5138. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Yoshida, J., et al. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering, 6(4), 653-657. Retrieved from [Link]

  • Silvestri, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. Retrieved from [Link]

  • Andreozzi, E., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(21), 5184. Retrieved from [Link]

  • Jeschke, P. (2010). The role of fluorine in drug design and drug action. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 265. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Oliveira, D. D. S., et al. (2024). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. ResearchGate. Retrieved from [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 481-489. Retrieved from [Link]

  • de Almeida, L. R. C., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Molecules, 23(7), 1779. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

Sources

Introduction: The Unassuming Power of a Fluorinated Ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzonitriles

Within the vast landscape of chemical scaffolds, the fluorinated benzonitrile moiety stands out for its deceptive simplicity and profound impact. This aromatic ring, decorated with a fluorine atom and a nitrile group, is a cornerstone of modern molecular design. The unique electronic properties conferred by the strongly electronegative fluorine atom and the versatile reactivity of the cyano group have made this scaffold indispensable. From life-saving pharmaceuticals and advanced agrochemicals to the liquid crystals that power our digital displays, the influence of fluorinated benzonitriles is pervasive. This guide traces the history of this vital chemical class, not as a simple timeline, but as a story of converging scientific disciplines: the challenging birth of organofluorine chemistry and the classical development of aromatic synthesis. We will explore the foundational synthetic pillars that first enabled the creation of these molecules and examine their subsequent emergence as critical components in high-value applications.

Pillar I: The Dawn of Organofluorine Chemistry

The story of fluorinated benzonitriles begins not with the molecule itself, but with the taming of the most reactive element: fluorine. Isolated by Henri Moissan in 1886, elemental fluorine proved violently reactive with organic compounds, hindering early progress. The field of organofluorine chemistry truly began to take shape with the development of methods to safely introduce fluorine into organic molecules.

A pivotal breakthrough came in 1927 when German chemists Günther Balz and Günther Schiemann discovered that aromatic primary amines could be converted into aryl fluorides[1]. This two-step process, now known as the Balz-Schiemann reaction, involves the diazotization of an aniline to form a diazonium salt, which is then isolated as its tetrafluoroborate salt. Gentle thermal decomposition of this stable intermediate yields the desired aryl fluoride, liberating nitrogen gas and boron trifluoride[1][2][3]. This discovery was monumental; it provided the first reliable and relatively mild method for creating a carbon-fluorine bond on an aromatic ring, opening the door for the systematic exploration of fluoroaromatics.

Another crucial, parallel development was the halogen exchange (Halex) reaction. This method involves substituting a chlorine or bromine atom on an activated aromatic ring with fluorine, typically using an alkali metal fluoride like potassium fluoride (KF) at high temperatures[4]. While early examples existed, the utility of this method grew significantly with the use of aprotic polar solvents and later, phase-transfer catalysts, which improved reaction rates and yields, making it a viable industrial process[4].

Pillar II: The Classical Synthesis of Benzonitriles

The benzonitrile framework itself has a rich history. The parent molecule, benzonitrile, was first prepared in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate. However, for creating substituted benzonitriles, a more versatile method was needed.

This came in 1884 from the Swiss chemist Traugott Sandmeyer. He discovered that the same diazonium salts used in early fluorination attempts could be reacted with copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile[5][6]. The Sandmeyer reaction proved to be a robust and general method for introducing a cyano group onto an aromatic ring, starting from a readily available aniline[6][7][8]. This transformation became a fundamental tool in the synthetic chemist's arsenal for building complex aromatic molecules.

The Convergence: Foundational Synthetic Strategies

The creation of fluorinated benzonitriles became possible once the discoveries from these two independent fields were combined. Chemists could now envision multiple pathways to this scaffold, either by adding fluorine to a benzonitrile precursor or by adding a nitrile to a fluorine-containing ring. This convergence led to three primary historical routes.

Caption: The three primary historical routes to fluorinated benzonitriles.

Route A: Halogen Exchange on Chlorobenzonitriles

The Halex reaction is an industrially significant method for producing fluorobenzonitriles. The electron-withdrawing nature of the nitrile group activates the aromatic ring toward nucleophilic aromatic substitution, making the replacement of a chlorine atom with fluorine feasible.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange

This protocol is representative of the halogen exchange (Halex) process.

  • Drying: In a reaction vessel equipped for distillation, potassium fluoride (KF, ~1.5-3 equivalents) is dried under vacuum at high temperature or by azeotropic distillation with a solvent like toluene.

  • Reaction Setup: The dried KF is suspended in a high-boiling aprotic polar solvent, such as sulfolane or dimethylformamide (DMF)[9]. 4-Chlorobenzonitrile (1 equivalent) is added to the suspension. A phase-transfer catalyst may also be added to improve reaction kinetics.

  • Fluorination: The mixture is heated to a high temperature (typically 200-280 °C) under an inert atmosphere (e.g., nitrogen) and stirred vigorously for several hours[9][10]. The reaction progress is monitored by gas chromatography (GC).

  • Work-up and Isolation: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 4-fluorobenzonitrile product from the high-boiling solvent.

Route B: Sandmeyer Reaction on Fluoroanilines

With the availability of fluoroanilines, the Sandmeyer reaction provided a direct and reliable method to introduce the nitrile group onto a pre-fluorinated ring. This approach is particularly useful in laboratory settings where a variety of substituted fluoroanilines can serve as starting materials.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via Sandmeyer Reaction

This protocol describes the conversion of 4-fluoroaniline to 4-fluorobenzonitrile.

  • Diazotization: 4-Fluoroaniline (1 equivalent) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄, ~3 equivalents) in a flask and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) is added dropwise, keeping the temperature strictly below 5 °C to form the aqueous solution of the 4-fluorobenzenediazonium salt.

  • Preparation of Cyanide Solution: In a separate flask, copper(I) cyanide (CuCN, ~1.2 equivalents) is dissolved in an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) and warmed.

  • Cyanation: The cold diazonium salt solution is slowly and carefully added to the warm copper cyanide solution. Vigorous evolution of nitrogen gas is observed.

  • Work-up and Isolation: The reaction mixture is heated (e.g., 50-70 °C) for a period (e.g., 1 hour) to ensure the reaction goes to completion. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by distillation or recrystallization to yield pure 4-fluorobenzonitrile.

Route C: Balz-Schiemann Reaction on Aminobenzonitriles

This route perfectly marries the two foundational discoveries. By applying the Balz-Schiemann reaction to an aminobenzonitrile, the amino group can be directly converted to a fluorine atom on a pre-existing benzonitrile scaffold. This method is particularly effective for synthesizing specific isomers that might be difficult to access otherwise.

Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via Balz-Schiemann Reaction

This protocol is adapted from the classical two-step procedure[2].

  • Diazotization and Precipitation: 4-Aminobenzonitrile (1 equivalent) is suspended in an aqueous solution of fluoroboric acid (HBF₄). The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water is added slowly, maintaining the low temperature. The 4-cyanobenzenediazonium tetrafluoroborate salt precipitates as a solid.

  • Isolation of Diazonium Salt: The precipitated salt is collected by filtration, washed with cold water, cold ethanol, and finally cold diethyl ether to facilitate drying. The salt is then dried completely under vacuum. Caution: Although more stable than other diazonium salts, diazonium tetrafluoroborates are potentially explosive when dry and should be handled with care, avoiding heat and shock.

  • Thermal Decomposition: The dry diazonium tetrafluoroborate salt is gently heated in a flask without solvent. Decomposition begins, with the evolution of nitrogen and boron trifluoride gas. The liquid 4-fluorobenzonitrile product can be directly distilled from the reaction flask as it forms.

  • Purification: The collected distillate is then purified, typically by redistillation, to yield the final product.

The Impact: Emergence in Key Applications

The availability of robust synthetic routes allowed fluorinated benzonitriles to transition from laboratory curiosities to high-value industrial intermediates. Their unique combination of properties made them ideal building blocks in several key areas.

Pharmaceuticals: A Scaffold for Modern Drugs

The introduction of fluorine into drug candidates can profoundly enhance metabolic stability, binding affinity, and bioavailability. The fluorobenzonitrile moiety is a key component in several blockbuster drugs.

  • Letrozole (Femara®): An important aromatase inhibitor used to treat hormone-responsive breast cancer, Letrozole's synthesis relies on the reaction between 4-fluorobenzonitrile and the anion of 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile[11][12]. The 4-fluorobenzonitrile acts as a key electrophilic partner in the final C-C bond-forming step that creates the core structure of the drug.

  • Citalopram (Celexa®): A widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating depression, Citalopram features a 4-fluorophenyl group and a nitrile on its phthalane core[9]. Its synthesis involves 4-fluorobenzonitrile as a critical starting material or key intermediate in constructing the final molecule.

Citalopram_Synthesis FBN 4-Fluorobenzonitrile Intermediate2 Phthalane Intermediate FBN->Intermediate2 Nucleophilic Addition Intermediate1 Grignard Reagent (from 5-bromophthalide) Intermediate1->Intermediate2 FinalSteps Introduction of Dimethylaminopropyl Chain Intermediate2->FinalSteps Citalopram Citalopram FinalSteps->Citalopram caption Fig. 2: Role of 4-Fluorobenzonitrile in Citalopram Synthesis.

Caption: Simplified schematic of 4-fluorobenzonitrile in Citalopram synthesis.

Agrochemicals: Enhancing Potency and Stability

In crop protection, fluorine substitution is a well-established strategy to increase the efficacy and metabolic stability of herbicides, insecticides, and fungicides.

  • Flufenacet: Developed by Bayer in 1988, Flufenacet is a selective oxyacetamide herbicide used for controlling annual grasses and broadleaf weeds. Its chemical structure is N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide. The synthesis of this molecule relies on intermediates derived from 4-fluoroaniline, which itself is a direct precursor to 4-fluorobenzonitrile via the Sandmeyer reaction, highlighting the central role of this chemical family in the agrochemical industry[5][13].

Materials Science: The Rise of Liquid Crystals

Perhaps the most widespread application of fluorinated benzonitriles is in the field of liquid crystal displays (LCDs). In the early 1970s, George Gray at the University of Hull synthesized a new class of stable liquid crystals based on the cyanobiphenyl core. These molecules, like 4'-pentyl-4-cyanobiphenyl (5CB), formed the basis of the first commercially viable LCDs used in watches and calculators. The strong dipole moment from the nitrile group was crucial for allowing the molecules to align with an electric field. The subsequent introduction of fluorine atoms onto the cyanobiphenyl or related structures (e.g., cyanofluorobiphenyls) allowed for the fine-tuning of properties such as dielectric anisotropy, viscosity, and melting point, enabling the development of the advanced, high-performance displays used today in televisions, computers, and mobile devices.

Physicochemical Data Summary

The position of the fluorine atom on the benzonitrile ring significantly influences the physical properties of the molecule, which in turn affects its reactivity and suitability for different applications.

Property2-Fluorobenzonitrile3-Fluorobenzonitrile4-Fluorobenzonitrile
CAS Number 394-47-8403-54-31194-02-1
Molecular Weight 121.11 g/mol 121.11 g/mol 121.11 g/mol
Physical Form LiquidLiquidWhite Crystalline Solid
Melting Point -13.7 °C-16 °C32-34 °C
Boiling Point 90 °C / 21 mmHg182-183 °C188 °C
Density 1.116 g/mL (25 °C)1.133 g/mL (25 °C)~1.11 g/cm³

(Data sourced from various chemical suppliers and databases)

Conclusion

The history of fluorinated benzonitriles is a powerful illustration of how fundamental discoveries in different areas of chemistry can converge to create a class of molecules with transformative impact. From the hazardous early days of fluorine chemistry and the classical elegance of diazonium salt reactions arose a scaffold that is now integral to our health, food supply, and technology. The journey from Moissan, Fehling, Sandmeyer, and Schiemann's foundational work to the development of Letrozole, Citalopram, and modern LCD screens demonstrates a clear and compelling arc of scientific progress. As synthetic methodologies continue to advance, particularly in the area of late-stage fluorination, the role of the fluorinated benzonitrile core in the next generation of advanced materials and therapeutics is all but guaranteed.

References

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (n.d.). PubMed Central. [Link]

  • US Patent 5466859A, Process for preparing fluorobenzonitriles. (1995).
  • The Balz-Schiemann Reaction. (2019). Scientific Update. [Link]

  • Dhingra, S., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]

  • Balz–Schiemann reaction. (n.d.). In Wikipedia. [Link]

  • Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • US Patent 7705159B2, Process for the preparation of letrozole. (2010).
  • D'Elia, E. (2020). What are Thermochromic Liquid Crystals? [Video]. YouTube. [Link]

  • Lagerwall, J. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • CN Patent 1443755A, Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. (2003).
  • Sandmeyer reaction. (n.d.). In Wikipedia. [Link]

  • Goodby, J. W. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 841. [Link]

  • Goodby, J. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals. [Link]

  • Goodby, J. W. (2022). Conception, Discovery, Invention, Serendipity and Consortia:Cyanobiphenyls and Beyond. White Rose Research Online. [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. (n.d.). PubMed Central. [Link]

  • A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. (2012). ResearchGate. [Link]

  • Ning-bo, H. (2016). Aryloxy Amide Herbicide: Flufenacet. Atlantis Press. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]

  • US EPA, Pesticide Product Label, FLUFENACET 4 SC FLOWABLE HERBICIDE. (2021). [Link]

  • Flufenacet (Ref: FOE 5043). (n.d.). AERU, University of Hertfordshire. [Link]

  • US Patent 20100190997A1, Process for the Preparation of Letrozole. (2010).
  • The Discovery of Citalopram and Its Refinement to Escitalopram. (n.d.). ResearchGate. [Link]

  • WO Patent 2007090464A1, Process for preparing letrozole. (2007).

Sources

An In-depth Technical Guide to the Safety and Toxicity Profile of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents, from antihistamines to antipsychotics.[1][2] However, this structural motif is also present in substances of abuse and compounds with significant toxicological liabilities.[3] Understanding the diverse safety and toxicity profiles of piperazine derivatives is therefore paramount for drug development professionals. This guide provides a comprehensive technical overview of the toxicological landscape of these compounds. It delves into the molecular mechanisms underpinning their primary toxicities—neurotoxicity, cardiotoxicity, and hepatotoxicity—and explores the critical structure-toxicity relationships that govern their safety profiles. Furthermore, this document offers detailed, field-proven experimental protocols for the preclinical safety assessment of novel piperazine derivatives, ensuring a robust and self-validating approach to toxicological evaluation. By synthesizing mechanistic insights with practical methodologies, this guide serves as an essential resource for scientists dedicated to the safe development of piperazine-based therapeutics.

Introduction to Piperazine Derivatives: A Double-Edged Scaffold

Piperazine is a six-membered heterocyclic ring containing two opposing nitrogen atoms. This simple structure offers a unique combination of properties: relative rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors.[4] These characteristics often confer favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability, making the piperazine moiety a cornerstone in drug design.[4][5]

The versatility of the piperazine scaffold is evident in the broad range of clinically successful drugs, including:

  • Antihistamines: Cetirizine, Cinnarizine

  • Antipsychotics: Ziprasidone, Aripiprazole[6]

  • Anthelmintics: Piperazine Citrate[1]

  • Antidepressants & Anxiolytics: Buspirone[6]

However, the same scaffold is found in recreational drugs like N-benzylpiperazine (BZP), known for its amphetamine-like stimulant effects and significant toxicity.[7][8] This duality underscores the critical importance of understanding how subtle structural modifications to the piperazine core can dramatically alter a compound's interaction with biological targets and, consequently, its safety profile.

Core Toxicological Profiles of Piperazine Derivatives

While the specific toxicities are highly dependent on the substituents attached to the piperazine ring, several key organ systems are recurrently affected. A thorough risk assessment must consider the potential for neurotoxicity, cardiotoxicity, and hepatotoxicity.

  • Neurotoxicity: Many piperazine derivatives are designed to be centrally active, targeting neurotransmitter receptors.[9][10] Adverse effects can range from sedation and dizziness to more severe events like seizures, agitation, and psychosis.[7][11]

  • Cardiotoxicity: Effects on the cardiovascular system are a significant concern, with observed toxicities including tachycardia (abnormally fast heart rate), hypertension, and potentially life-threatening arrhythmias.[7][12]

  • Hepatotoxicity: The liver is the primary site of metabolism for many xenobiotics, and piperazine derivatives are no exception.[7] Drug-induced liver injury (DILI) can occur through various mechanisms, including the formation of reactive metabolites or hypersensitivity reactions.[13][14]

Deep Dive: Mechanisms of Toxicity

A fundamental understanding of the molecular mechanisms driving toxicity is essential for designing safer molecules and for developing predictive screening assays.

Neurotoxicity: A Symphony of Receptor Interactions

The neurotoxic (and psychoactive) effects of many piperazine derivatives stem from their ability to modulate monoaminergic systems in the brain.[7]

  • Mechanism: Compounds like BZP act as releasing agents and reuptake inhibitors of dopamine, norepinephrine, and serotonin.[7][15] This leads to a surge of these neurotransmitters in the synaptic cleft, causing overstimulation of postsynaptic receptors and producing stimulant effects.[7] Conversely, other derivatives may act as antagonists at these same receptors, leading to different neurological outcomes. The anthelmintic action of piperazine itself is due to its agonist effects on inhibitory GABA receptors in parasites, leading to paralysis.[1][16] In vertebrates, which primarily use GABA in the central nervous system, this can lead to neurotoxic side effects like lethargy, tremors, and seizures at high doses.[17]

  • Causality: The specific affinity for and activity at various receptor subtypes (e.g., 5-HT1A, 5-HT2A, D2) dictates the precise neurotoxic profile.[6][9] High dopaminergic activity is often linked to stimulant effects and psychosis, while strong serotonergic activity can contribute to anxiety and agitation.[7]

Caption: Dopaminergic pathway modulation by a stimulant piperazine derivative.

Cardiotoxicity: The hERG Channel Concern

A critical safety liability for many drugs, including some piperazine derivatives, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.

  • Mechanism: The hERG channel is crucial for cardiac repolarization (the resetting of the heart muscle after a beat). Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This condition, known as Long QT Syndrome, can increase the risk of fatal cardiac arrhythmias like Torsades de Pointes.[18] Many arylpiperazine derivatives possess structural features (a basic nitrogen and lipophilic aromatic groups) that are common pharmacophoric elements for hERG channel binders.

  • Causality & Mitigation: The basicity (pKa) of the piperazine nitrogen is a key determinant of hERG binding. Medicinal chemistry strategies often focus on reducing this basicity to mitigate cardiotoxicity risks. For instance, replacing a piperidine ring with a piperazine ring has been shown to lower the pKa by two orders of magnitude, effectively resolving hERG-related issues in some drug candidates.[19]

Hepatotoxicity: The Peril of Bioactivation

Drug-induced liver injury can be idiosyncratic or dose-dependent. For piperazine derivatives, a key mechanism of concern is metabolic bioactivation.

  • Mechanism: The metabolism of piperazines, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, can generate chemically reactive metabolites.[7][20] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and apoptosis or necrosis of hepatocytes.[14] Studies on certain designer piperazine drugs have shown that they can cause an increase in reactive oxygen species, depletion of intracellular glutathione (GSH), and loss of mitochondrial membrane potential, all hallmarks of oxidative stress-induced cell death.[14] Some piperazines may also up-regulate key enzymes in cholesterol biosynthesis, potentially increasing the risk of steatosis (fatty liver).[21]

  • Causality: The specific substituents on the piperazine ring and any attached aromatic systems dictate the metabolic pathways and the likelihood of forming reactive intermediates. For example, unsubstituted positions on an aromatic ring are susceptible to oxidation, which can be a primary step in the formation of toxic quinone-type species.

Structure-Toxicity Relationships (STR): Designing for Safety

The toxicity of a piperazine derivative is not inherent to the core ring but is profoundly influenced by the nature and position of its substituents. Understanding these relationships is crucial for prospective safety design.

  • N1 and N4 Substituents: The groups attached to the two nitrogen atoms are the primary modulators of pharmacological activity and toxicity.

    • Lipophilicity: Increasing lipophilicity often correlates with increased hepatotoxicity.[22]

    • Basicity (pKa): As discussed, the basicity of the nitrogen atoms is a critical factor for hERG channel affinity.[19] Attaching electron-withdrawing groups can reduce basicity and cardiotoxicity.

    • Aromatic Substituents: Arylpiperazines are a major class. The substitution pattern on the aryl ring influences metabolism and receptor affinity. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was found to be the most cytotoxic among several tested designer drugs in one study.[14]

Caption: A tiered workflow for the safety assessment of novel piperazine derivatives.

In Vitro Assays: The First Line of Defense

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the piperazine test compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only controls (negative) and a known cytotoxic agent (positive control).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. [23][24]

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). [23][25]The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-synthesizing phenotype, allowing them to grow on a histidine-free medium. [23]* Methodology:

    • Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535) that detect different types of mutations (frameshift vs. base-pair substitution). [23] 2. Metabolic Activation: Perform the test both with and without the addition of a rat liver homogenate fraction (S9 mix). [26]The S9 mix contains CYP enzymes to detect pro-mutagens that require metabolic activation to become mutagenic.

    • Exposure: Mix the tester strain, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar. [23][25] 4. Plating: Pour the mixture onto minimal glucose agar plates (which lack histidine). [27] 5. Incubation: Incubate the plates for 48-72 hours at 37°C. [27] 6. Colony Counting: Count the number of revertant colonies on each plate.

    • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control plates.

Case Study: A Tale of Two Piperazines

The stark contrast between the safety profiles of a therapeutic drug and a drug of abuse sharing the same core structure highlights the profound impact of chemical substitution.

Table 1: Comparative Toxicity Profile of Cetirizine vs. Benzylpiperazine (BZP)

FeatureCetirizine (Antihistamine)Benzylpiperazine (BZP) (Recreational Drug)
Primary Use Allergic rhinitis, urticaria [28]Recreational stimulant [29]
Primary Mechanism Selective inverse agonist of histamine H1 receptors [30]Dopamine/Norepinephrine/Serotonin releasing agent and reuptake inhibitor [7][15]
Common Adverse Effects Mild somnolence, dry mouth, headache [30][31][32]Agitation, anxiety, palpitations, confusion, vomiting, seizures [11][15][29]
Neurotoxicity Minimal sedation; does not readily cross the blood-brain barrier [30]High potential for seizures, psychosis, and agitation [11][29]
Cardiotoxicity (hERG) Negligible hERG inhibition (IC50 > 30 µM) [30]Tachycardia, hypertension are common; direct hERG effects less characterized but sympathomimetic effects are pronounced [7][29]
Hepatotoxicity Rare reports of transient liver enzyme elevation [28]Limited data, but sympathomimetic overdrive can contribute to multi-organ toxicity, including liver [15][29]
Safety Margin Very high; overdoses up to 150 mg reported with only somnolence [28]Narrow; severe toxicity and seizures can occur at recreational doses [11][15]

This table synthesizes data from multiple sources to provide a comparative overview.

Conclusion and Future Perspectives

The piperazine scaffold remains a valuable tool in the medicinal chemist's arsenal. However, its privileged status is conditional upon a deep and early understanding of its potential toxicological liabilities. The narrative of piperazine is one of context: subtle changes in substitution can shift the molecule's profile from a life-saving therapeutic to a dangerous substance of abuse.

The future of safe piperazine drug development lies in a multi-pronged approach:

  • In Silico Modeling: Leveraging computational models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, including hERG binding and reactive metabolite formation, before synthesis.

  • High-Throughput Screening: Employing miniaturized, automated versions of key in vitro assays (e.g., mini-Ames, automated patch-clamp for hERG) to assess large numbers of compounds rapidly.

  • Mechanism-Based Assays: Moving beyond simple cytotoxicity to more sophisticated assays that probe specific toxicity pathways, such as mitochondrial dysfunction, oxidative stress, and steatosis induction.

By integrating these advanced strategies with the foundational knowledge of structure-toxicity relationships and robust experimental validation, the scientific community can continue to harness the therapeutic potential of piperazine derivatives while rigorously upholding the principles of drug safety.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Cetirizine. Wikipedia. Available from: [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Available from: [Link]

  • Piperazine hepatitis. PubMed. Available from: [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available from: [Link]

  • Cetirizine. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Piperazine citrate induced myoclonus in a child. PMC - NIH. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available from: [Link]

  • Toxicity from the recreational use of 1-benzylpiperazine. PubMed. Available from: [Link]

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. Available from: [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available from: [Link]

  • What is the mechanism of Piperazine? Patsnap Synapse. Available from: [Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications. Available from: [Link]

  • Side effects of cetirizine. NHS. Available from: [Link]

  • Benzylpiperazine. Wikipedia. Available from: [Link]

  • Cetirizine or Levocetirizine: Drug Safety Communication - FDA Warns About Risk of Severe Itching After Discontinuation of Long-Term Use of Allergy Medicines. FDA. Available from: [Link]

  • (PDF) QUANTITATIVE STRUCTURE-HEPATOTOXICITY ASSESSMENT OF SERIES ARYLPIPERAZINE-N 1 -SUBSTITUTED THEOBROMINE DERIVATIVES. ResearchGate. Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available from: [Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. Available from: [Link]

  • The effects of piperazine on rat sympathetic neurones. PMC - PubMed Central - NIH. Available from: [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. Available from: [Link]

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed. Available from: [Link]

  • Piperazine derivatives as dangerous abused compounds. PubMed. Available from: [Link]

  • What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity? NAMSA. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. Available from: [Link]

  • Cetirizine: Uses, Side Effects, and Precautions. Healthline. Available from: [Link]

  • (PDF) Toxic effects of BZP-based herbal party pills in humans: a prospective study in Christchurch, New Zealand. ResearchGate. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. Available from: [Link]

  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. Available from: [Link]

  • Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. MDPI. Available from: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Piperine as Therapeutic Agent in Paracetamol-Induced Hepatotoxicity in Mice. MDPI. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

  • In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. YouTube. Available from: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available from: [Link]

  • Anyone familiar with LDH assay and MTT assay? ResearchGate. Available from: [Link]

Sources

Navigating the Niche: A Technical Guide to Sourcing and Qualifying 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Sourcing Non-Commercial Compounds

In the landscape of pharmaceutical research, the demand for structurally unique small molecules is constant. These compounds are the building blocks for new therapeutic agents and essential tools for exploring novel biological pathways. However, many of these critical molecules, such as 3-Fluoro-2-(piperazin-1-yl)benzonitrile, are not available "off-the-shelf." Their procurement requires a specialized approach: custom synthesis.

This guide will use this compound as a case study to illuminate the path from identifying a need for a novel compound to confidently incorporating it into your research. We will explore the intricacies of working with contract research organizations (CROs) that specialize in custom chemical synthesis, delve into the factors that influence cost, and provide a detailed protocol for the essential in-house verification of the final product.

Identifying and Engaging Custom Synthesis Suppliers

Given that this compound is not a standard catalog item, researchers must engage with companies that offer custom organic synthesis services. The selection of a reliable partner is paramount to the success of the project.

Key Supplier Attributes to Consider:

  • Expertise and Track Record: Look for companies with a proven history of synthesizing compounds of similar complexity. [1]Many will showcase their capabilities in areas like heterocyclic chemistry, asymmetric synthesis, and fluorination. * Scale of Synthesis: Ensure the supplier can accommodate your required quantity, whether it's milligrams for initial screening or kilograms for later-stage development. [2]* Communication and Project Management: A dedicated project manager and clear, regular communication are crucial for a successful collaboration.

  • Quality Systems: Inquire about their quality control processes and whether they can provide comprehensive analytical data with the final product. [3]* Regulatory Compliance: For later-stage development, consider suppliers with experience in Good Manufacturing Practice (GMP) synthesis. [4] Reputable Custom Synthesis Providers:

While not an exhaustive list, the following are examples of companies known for their custom synthesis capabilities:

  • Tocris Bioscience * BOC Sciences [2]* TCI Chemicals [5]* Arbor Pharmachem [6]* Sarchem Laboratories [7]* Stegram Pharmaceuticals [8] Requesting a Quote:

To obtain an accurate quote, you must provide a clear and detailed request. The following information is essential:

  • Compound Information:

    • Chemical Name: this compound

    • Chemical Structure

    • CAS Number (if available; in this case, it is not)

  • Quantity Required: (e.g., 1 g, 5 g, 25 g)

  • Purity Specification: (e.g., >95%, >98% by HPLC)

  • Required Analytical Data:

    • Proton and Carbon NMR (¹H and ¹³C)

    • High-Performance Liquid Chromatography (HPLC)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Certificate of Analysis (CoA)

Understanding the Cost of Custom Synthesis

The cost of custom-synthesized compounds is influenced by several factors, making a fixed price difficult to ascertain without a formal quote. The primary drivers of cost include:

  • Complexity of the Synthesis: The number of synthetic steps and the difficulty of each reaction directly impact the labor and resources required.

  • Cost of Starting Materials: The availability and price of the precursors for the synthesis are significant cost components.

  • Scale of Synthesis: While the cost per gram generally decreases with larger quantities, the initial setup and development costs remain.

  • Purity Requirements: Higher purity specifications necessitate more rigorous purification steps, such as preparative HPLC, which adds to the cost. [8]* Analytical Requirements: A comprehensive panel of analytical tests will be factored into the final price.

Hypothetical Cost Structure:

The following table provides an estimated breakdown of costs for a custom synthesis project like this compound. These figures are illustrative and will vary between suppliers.

Service Estimated Cost (USD) Notes
Initial Scoping and Route Design$500 - $2,000Some companies may waive this fee if the full synthesis is commissioned.
Synthesis (per gram)$1,000 - $5,000+Highly dependent on the synthetic route and scale.
Standard Analytical Package (NMR, HPLC, LC-MS)Included in synthesis costTypically provided with the final product.
High-Purity Purification (e.g., Prep-HPLC)$500 - $1,500 per batchFor achieving purities >98%.
Full Certificate of AnalysisIncludedA standard deliverable for custom synthesis projects. [9]

In-House Quality Control and Verification Protocol

Upon receiving the custom-synthesized this compound, it is imperative to perform in-house quality control to verify the supplier's data and ensure the compound's suitability for your research.

Step 1: Documentation Review

Carefully examine the Certificate of Analysis (CoA) provided by the supplier. [10]A comprehensive CoA should include:

  • Compound Identification: Chemical name, structure, and batch number. [11]* Physical Properties: Appearance, melting point (if solid).

  • Analytical Data:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra with peak assignments that are consistent with the desired structure.

    • HPLC Analysis: A chromatogram indicating the purity of the compound, with the main peak clearly identified.

    • Mass Spectrometry: A mass spectrum showing the molecular ion peak corresponding to the expected molecular weight of this compound (C₁₁H₁₂FN₃, MW: 205.23).

  • Date of Analysis and Signature of Analyst. [11] Step 2: Independent Analytical Verification

It is best practice to independently verify the structure and purity of the compound using your own analytical instrumentation.

  • Proton and Carbon NMR Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with the data provided by the supplier and with predicted spectra based on the chemical structure. Pay close attention to the characteristic signals of the aromatic protons, the piperazine protons, and the fluorine-coupled carbon signals.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method to assess the purity of the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

    • Inject a solution of the compound and analyze the chromatogram.

    • The purity should be consistent with the supplier's specifications. Note any significant impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize an LC-MS system to confirm the molecular weight of the main peak observed in the HPLC analysis.

    • The observed mass should correspond to the calculated molecular weight of this compound.

Step 3: Solubility and Stability Assessment

Before use in biological assays, it is crucial to determine the solubility of the compound in relevant solvents (e.g., DMSO, ethanol, aqueous buffers). A preliminary stability test, such as leaving a solution at room temperature for 24 hours and re-analyzing by HPLC, can provide valuable information about the compound's shelf-life in solution.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be requested from the custom synthesis provider, general precautions for handling related compounds should be followed.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. [12]Use in a well-ventilated area, preferably a chemical fume hood. [12]Avoid all personal contact, including inhalation. [13]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [12]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [14]* Hazards of Related Compounds:

    • Fluorinated Benzonitriles: Can be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.

    • Piperazine Derivatives: Can cause skin and eye irritation. Some piperazine derivatives are sensitizers. [12]

Workflow for Sourcing and Qualifying a Custom-Synthesized Compound

The following diagram illustrates the comprehensive workflow for procuring and verifying a niche chemical like this compound.

G cluster_sourcing Sourcing Phase cluster_synthesis Synthesis & Delivery Phase cluster_verification In-House Verification Phase identify_need Identify Need for This compound search_suppliers Search for Custom Synthesis Suppliers identify_need->search_suppliers request_quotes Request Quotes with Detailed Specifications search_suppliers->request_quotes select_supplier Select Supplier Based on Expertise, Cost, and Timeline request_quotes->select_supplier place_order Place Purchase Order select_supplier->place_order synthesis Supplier Synthesizes and Purifies Compound place_order->synthesis qc_supplier Supplier Performs Quality Control synthesis->qc_supplier shipment Compound Shipped with Certificate of Analysis qc_supplier->shipment receive_compound Receive Compound and Documentation shipment->receive_compound review_coa Review Certificate of Analysis receive_compound->review_coa inhouse_qc Perform In-House QC (NMR, HPLC, LC-MS) review_coa->inhouse_qc accept_reject Accept or Reject Batch Based on Data inhouse_qc->accept_reject accept_reject->select_supplier Reject release_for_research Release for Research Use accept_reject->release_for_research Accept

Caption: Workflow for sourcing and qualifying a custom-synthesized compound.

Conclusion

The procurement of non-commercial compounds like this compound is a critical, multi-step process that extends beyond a simple purchase order. It requires careful selection of a custom synthesis partner, clear communication of requirements, and a thorough in-house verification of the final product. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently source and qualify novel chemical entities, ensuring the integrity of their research and accelerating the discovery of new medicines.

References

  • Eurofins. (n.d.). 10 Things You Should Know Before Contracting a Custom Synthesis Project. Retrieved January 25, 2026, from [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved January 25, 2026, from [Link]

  • LCGC International. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, August 8). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved January 25, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, December 21). Step-by-Step Guide to Custom Polymer Synthesis Process. Retrieved January 25, 2026, from [Link]

  • PubMed. (n.d.). Fluorinated s-triazinyl piperazines as antimicrobial agents. Retrieved January 25, 2026, from [Link]

  • Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved January 25, 2026, from [Link]

  • Reddit. (2023, March 13). Suggestions on a reliable company for custom synthesis of small molecule?. Retrieved January 25, 2026, from [Link]

  • Stegram Pharmaceutical. (n.d.). Custom Synthesis and Fine Chemical. Retrieved January 25, 2026, from [Link]

  • Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved January 25, 2026, from [Link]

  • PharmaState Academy. (n.d.). Certificate of Analysis (COA). Retrieved January 25, 2026, from [Link]

  • Scribd. (n.d.). Template-Certificate of Analysis: (Ref. SOP LAB-030). Retrieved January 25, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(piperazin-1-yl)benzonitrile. Retrieved January 25, 2026, from [Link]

Sources

Determining the Solubility of 3-Fluoro-2-(piperazin-1-yl)benzonitrile in DMSO: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Fluoro-2-(piperazin-1-yl)benzonitrile in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable results.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, understanding the physicochemical properties of a compound is paramount. Among these, solubility is a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to in vitro assay performance. This compound is a compound of interest, likely as a synthetic intermediate or a potential bioactive molecule, due to its combination of a fluorinated benzonitrile scaffold and a piperazine moiety.[1][2][3][4] The choice of dimethyl sulfoxide (DMSO) as a solvent is ubiquitous in early-stage drug discovery for its remarkable ability to dissolve a wide range of organic compounds, both polar and nonpolar.[5][6] This guide will provide the theoretical and practical foundation for accurately determining the solubility of this specific compound in this crucial solvent.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a simplistic but effective way of stating that substances with similar intermolecular forces are more likely to be miscible. In the case of this compound and DMSO, several factors come into play:

  • Compound Characteristics:

    • Polarity: The presence of the nitrile (-C≡N) and piperazine groups, along with the fluorine atom, introduces polarity to the molecule. The piperazine moiety, in particular, contains basic nitrogen atoms that can participate in hydrogen bonding.

    • Molecular Size and Shape: Larger molecules can be more challenging to solvate. The relatively complex structure of this compound will influence how effectively DMSO molecules can surround it.

    • Functional Groups: The benzonitrile group is a polar functional group. The piperazine ring is a basic functional group that can be protonated in an acidic environment, significantly increasing its polarity and aqueous solubility.

  • Solvent (DMSO) Characteristics:

    • Polar Aprotic Nature: DMSO is a highly polar aprotic solvent.[5][7] This means it has a large dipole moment, allowing it to solvate polar molecules effectively, but it does not readily donate protons for hydrogen bonding.

    • Miscibility: DMSO is miscible with a wide array of both organic and inorganic solvents, including water.[5][6]

Expert Insight: The interplay of these factors suggests that this compound is likely to have good solubility in DMSO. The polar nature of the nitrile and the potential for interactions with the piperazine ring should be well-accommodated by the polar environment of DMSO. However, empirical determination is essential for accurate quantification.

Quantitative Determination of Solubility: A Step-by-Step Protocol

Several methods can be employed to determine solubility, ranging from traditional shake-flask methods to more modern techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[8] The following protocol details a robust and widely accepted method for determining the equilibrium solubility of a compound.

Experimental Workflow Overview

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Saturated Solution (Excess Compound in DMSO) B Equilibrate (e.g., 24-48h with agitation) A->B C Separate Solid from Supernatant (Centrifugation/Filtration) B->C D Prepare Serial Dilutions of Supernatant C->D E Analyze by HPLC-UV or other quantitative method D->E G Determine Concentration of Saturated Solution E->G F Generate Standard Curve (Known Concentrations) F->G

Caption: Workflow for determining the equilibrium solubility of a compound.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The key is to have undissolved solid remaining after equilibration.

    • Add a known volume of DMSO to the vial.

    • Cap the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours. This ensures that the dissolution process has reached a steady state.[8]

  • Separation of Solid and Supernatant:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.

    • For an extra measure of certainty, filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in DMSO of a known concentration.

    • From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Quantitative Analysis (HPLC-UV):

    • Set up the HPLC-UV system with an appropriate column and mobile phase for the analysis of this compound.

    • Inject the standard solutions to generate a standard curve by plotting the peak area against the concentration.

    • Inject the supernatant from the saturated solution (appropriately diluted if necessary) and determine its peak area.

  • Data Analysis and Calculation:

    • Using the standard curve, determine the concentration of this compound in the supernatant. This concentration represents the solubility of the compound in DMSO at the specified temperature.

Data Presentation and Interpretation

The results of the solubility determination should be presented clearly and concisely.

Table 1: Physicochemical Properties of this compound and DMSO

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₁₂FN₃C₂H₆SO
Molecular Weight 205.24 g/mol (calculated)78.13 g/mol
Boiling Point Not readily available189 °C
Melting Point Not readily available18.5 °C
Appearance Likely a solidColorless liquid

Table 2: Experimentally Determined Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25[Insert experimental value][Insert calculated value]

Expert Insight: The solubility value is not just a number; it's a critical piece of data for decision-making. For instance, a high solubility in DMSO is advantageous for creating high-concentration stock solutions for high-throughput screening. Conversely, if the solubility is lower than anticipated, it may necessitate adjustments to experimental protocols or even trigger medicinal chemistry efforts to improve this property.

Safety and Handling Precautions

Working with any chemical requires adherence to strict safety protocols.

  • This compound:

    • Assume the compound is harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[11]

    • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.[9]

  • Dimethyl Sulfoxide (DMSO):

    • DMSO is an excellent solvent that can penetrate the skin and carry dissolved substances with it.[7] Therefore, it is crucial to avoid skin contact.

    • Contact with the skin may cause stinging and burning.[7]

    • High vapor concentrations can lead to headache, dizziness, and sedation.[7]

    • Store in a cool, dry place away from strong oxidizers and acids.[13]

Conclusion

The determination of the solubility of this compound in DMSO is a fundamental step in its evaluation as a potential drug candidate or chemical intermediate. By following a well-designed experimental protocol and understanding the underlying chemical principles, researchers can obtain accurate and reliable data. This information is not merely a physical constant but a cornerstone for the rational design of future experiments and the overall progression of a drug discovery project.

References

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-piperidin-1-ylbenzonitrile. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • 3ASenrise. (n.d.). Material Safety Data Sheet - 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-({(2R,5S)-2,5-Dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-YL}carbonyl)benzonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-2-(piperazin-1-yl)benzonitrile Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Fluorinated Piperazinylbenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. The 3-fluoro-2-(piperazin-1-yl)benzonitrile core represents a compelling example of such a scaffold. The strategic incorporation of a fluorine atom onto the benzonitrile ring is not merely an exercise in chemical novelty; it is a deliberate design choice rooted in established principles of drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2].

The piperazine moiety is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs across a wide range of therapeutic areas.[3][4] Its two nitrogen atoms provide a versatile handle for introducing a variety of substituents, allowing for the fine-tuning of pharmacological properties and exploration of structure-activity relationships (SAR). The combination of these two key structural features—the fluorinated benzonitrile and the piperazine ring—creates a platform for the development of a new generation of therapeutic agents.

This technical guide provides an in-depth exploration of this compound and its derivatives. We will dissect the synthetic logic for its creation, explore the derivatization strategies, analyze its potential biological activities, and provide detailed experimental protocols for its characterization and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for their own discovery programs.

Section 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the principle that an aromatic ring can be rendered susceptible to nucleophilic attack if it is sufficiently electron-deficient.[5][6]

Mechanistic Rationale

The choice of 2,3-difluorobenzonitrile as the starting material is strategic. The nitrile (-C≡N) group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by lowering the electron density of the ring carbons. This activation is crucial for the reaction to proceed under practical laboratory conditions.[7]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitrile group, which stabilizes it and facilitates its formation.

In 2,3-difluorobenzonitrile, both fluorine atoms are potential leaving groups. However, the fluorine at the C2 position is ortho to the activating nitrile group, making it the more likely site of substitution. The attack of the nucleophile (piperazine) at this position allows for optimal resonance stabilization of the resulting intermediate. Fluorine is an excellent leaving group in SNAr reactions, a phenomenon known as the "element effect," where the rate-determining step is the nucleophilic addition rather than the elimination of the leaving group.[8]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product characterization.

Materials:

  • 2,3-Difluorobenzonitrile

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3), finely powdered and dried

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,3-difluorobenzonitrile (1.0 eq).

  • Addition of Reagents: Add piperazine (2.5 eq) and potassium carbonate (3.0 eq). The excess piperazine acts as both a nucleophile and a scavenger for the HF generated, while K2CO3 serves as a base.

  • Solvent and Reaction Conditions: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,3-difluorobenzonitrile. Heat the reaction mixture to 100-120 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_0 Synthesis of Core Scaffold A 2,3-Difluorobenzonitrile C Reaction Mixture (DMSO, K2CO3, 100-120°C) A->C B Piperazine B->C D Aqueous Work-up & Extraction C->D Reaction Completion E Column Chromatography D->E F This compound E->F Purification

Caption: Workflow for the synthesis of the core scaffold.

Section 2: Derivatization Strategies

The presence of a secondary amine in the piperazine ring of the core scaffold provides a convenient point for further chemical modification. This allows for the systematic exploration of the chemical space around the core, which is a fundamental aspect of lead optimization in drug discovery.

N-Alkylation and N-Arylation

The secondary amine can be readily alkylated or arylated using standard methodologies. For instance, reaction with alkyl halides or aryl halides (in the presence of a suitable catalyst) can introduce a wide variety of substituents at the N-4 position.

N-Acylation

Acylation of the piperazine nitrogen with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) is a common strategy to introduce amide functionalities. These amides can participate in hydrogen bonding interactions with biological targets.

Reductive Amination

The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives. This is a versatile method for introducing a wide range of substituents.

Section 3: Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of a compound is essential for drug development. For this compound and its analogs, a standard battery of analytical techniques should be employed for structural confirmation and purity assessment.[9][10][11]

PropertyPredicted/Expected Value for Core ScaffoldAnalytical Technique
Molecular FormulaC11H12FN3Mass Spectrometry (HRMS)
Molecular Weight205.23 g/mol Mass Spectrometry (MS)
1H NMRAromatic and aliphatic protonsNMR Spectroscopy
13C NMRDistinct signals for all carbonsNMR Spectroscopy
19F NMRA single signal for the fluorine atomNMR Spectroscopy
Purity>95%HPLC, LC-MS
Protocol: Analytical Characterization
  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire 1H, 13C, and 19F NMR spectra. The 1H spectrum should show characteristic signals for the aromatic protons and the piperazine protons. The 13C spectrum will confirm the number of unique carbon atoms. The 19F NMR will show a single peak, confirming the presence of the fluorine atom.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass.[9]

  • Purity Assessment: Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection to determine the purity of the compound. The peak area of the main component should be greater than 95%.

Section 4: Biological Activities and Therapeutic Potential

The this compound scaffold and its derivatives have been explored for a range of biological activities, reflecting the versatility of the piperazine core.[3]

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known for their activity at various CNS receptors, particularly dopamine and serotonin receptors. Analogs of the core scaffold have been investigated as selective ligands for dopamine D2 and D3 receptors, which are implicated in several neurodegenerative and psychiatric disorders.[12][13]

Compound/AnalogTargetActivity (Ki, nM)Therapeutic Area
[(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamidesD3 Receptor1.4 - 1460Neuropsychiatric Disorders[12]
Conformationally Restricted N-arylpiperazinesD2/D3 Receptors< 1000Neurodegenerative Diseases[13]
Antimicrobial and Antifungal Activity

The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[14][15] Derivatives of the core scaffold have the potential to exhibit activity against a range of pathogens. Fluorinated s-triazinyl piperazines, for example, have shown noteworthy antimicrobial activity.[16][17]

Compound ClassActivity
Fluorinated s-Triazinyl PiperazinesAntibacterial and Antifungal[16][17]
Piperazine-bearing Benzazole DerivativesAntidepressant and potential antimicrobial[18]
Antiviral Activity

Certain piperazine analogs have been investigated as broad-spectrum influenza antivirals, as detailed in patent literature.[19] The specific mechanism of action in this context is an area of active research.

Anticancer Activity

Some derivatives of related scaffolds, such as phthalazinone derivatives containing a 4-fluoro-3-(piperazine-1-carbonyl)benzyl moiety, have been developed as inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[20][21]

Section 5: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is the cornerstone of rational drug design. For the this compound scaffold, the SAR can be systematically explored by modifying three key regions: the benzonitrile ring, the piperazine linker, and the N-4 substituent of the piperazine.

SAR cluster_SAR Key Regions for SAR Exploration mol mol A Benzonitrile Ring (Substitution, Isomers) B Piperazine Linker (Conformation, Rigidity) C N-4 Substituent (Size, Polarity, H-bonding)

Caption: Key regions for SAR exploration on the core scaffold. (Note: A real image of the molecule would be used here).

The Benzonitrile Ring
  • Fluorine Position: The position of the fluorine atom is critical. A fluorine at the 3-position influences the electronics of the ring and can affect binding to the target protein.

  • Additional Substituents: The introduction of other substituents on the benzonitrile ring can modulate activity. For example, electron-donating or withdrawing groups can alter the pKa of the piperazine nitrogens and the overall electronic profile of the molecule.

The Piperazine Linker

The piperazine ring itself can be modified to alter the conformational properties of the molecule. Introducing rigidity, for example, by incorporating it into a bridged system, can lock the molecule into a specific conformation that may have higher affinity for the target.

The N-4 Substituent

This is the most common site for derivatization and often has the most significant impact on biological activity.

  • Aromatic Substituents: As seen in the case of D2/D3 receptor ligands, the nature of the aromatic ring at the N-4 position (e.g., phenyl, 2-methoxyphenyl, 2,3-dichlorophenyl) can dramatically affect binding affinity and selectivity.[13]

  • Alkyl and Acyl Groups: The size, shape, and polarity of alkyl and acyl groups at this position can be tuned to optimize interactions with the binding pocket of the target protein.

Section 6: Pharmacokinetics and ADME Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its success. The piperazine ring is often incorporated into molecules to improve their pharmacokinetic properties, such as aqueous solubility and oral bioavailability.[3]

The fluorine atom can also have a positive impact on the metabolic stability of the molecule by blocking sites of metabolism. However, specific pharmacokinetic data for this compound is not yet widely available in the literature. Inferences can be drawn from related compounds, but dedicated in vitro and in vivo studies are necessary to fully characterize the ADME profile of this scaffold and its derivatives.

Section 7: Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Its synthesis is straightforward, and it offers multiple avenues for chemical modification. The available data on its analogs suggest that this scaffold has the potential to yield compounds with a wide range of biological activities, from CNS-active agents to antimicrobial and antiviral drugs.

Future research in this area should focus on:

  • Systematic Derivatization: A comprehensive library of derivatives should be synthesized to fully explore the SAR of this scaffold.

  • Biological Screening: This library should be screened against a diverse panel of biological targets to identify novel activities.

  • Mechanism of Action Studies: For active compounds, detailed studies should be conducted to elucidate their mechanism of action.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME studies will be crucial for advancing any lead compounds towards clinical development.

The insights provided in this guide are intended to serve as a foundation for researchers to build upon, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2011). Fluorinated s-triazinyl piperazines as antimicrobial agents. Zeitschrift für Naturforschung C, 66(7-8), 351-358. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Liotta, F., et al. (2012). Novel piperazine analogs as broad-spectrum influenza antivirals.
  • Shaquiquzzaman, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28. [Link]

  • Gallagher, R. T., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 80(15), 7791–7797. [Link]

  • Schröder, S., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(23), 8235. [Link]

  • Menear, K. A., et al. (2012). Phthalazinone derivative.
  • ResearchGate. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]

  • Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug design, development and therapy, 8, 931–940. [Link]

  • Newman, A. H., et al. (2002). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of medicinal chemistry, 45(18), 4126–4137. [Link]

  • Loughborough University Research Repository. (2017). Synthesis of fluorinated drug scaffolds using SNAr substitution reactions. [Link]

  • de Almeida, J. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • European Patent Office. (2015). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • El-Sayed, W. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 25(4), 517–527. [Link]

  • ResearchGate. (n.d.). SAR of piperazine bearing benzazole derivatives as potential antidepressant agents. [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 29. [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Shafiei, M., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 163-176. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Google Patents. (1970). Piperonyl-piperazine compounds.
  • PubChem. (n.d.). 3-Fluoro-5-pyrimidin-2-ylsulfanylbenzonitrile. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(5-methylpyridin-3-yl)benzonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 3-Fluoro-2-(piperazin-1-yl)benzonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is grounded in the principles of nucleophilic aromatic substitution (SNAr) and is designed to be both robust and reproducible for researchers in organic synthesis and drug development.

Introduction: The Significance of Fluorinated Aryl Piperazines

Fluorine-containing organic molecules are of paramount importance in modern pharmaceuticals. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The piperazine moiety is also a privileged scaffold, appearing in numerous approved drugs due to its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic properties. The target molecule, this compound, combines these features, making it a desirable intermediate for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1]

The synthesis described in this application note proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of aryl-heteroatom bonds.[2][3]

Reaction Mechanism and Rationale

The synthesis of this compound is achieved through the reaction of 2,3-difluorobenzonitrile with piperazine. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The secondary amine of piperazine acts as the nucleophile, attacking the electron-deficient carbon atom of the benzonitrile ring that bears a fluorine atom. The presence of the electron-withdrawing nitrile group (-CN) ortho and para to the fluorine atoms activates the aromatic ring towards nucleophilic attack.[4]

  • Formation of a Meisenheimer Complex: The addition of the nucleophile to the aromatic ring disrupts the aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the electron-withdrawing nitrile group, which stabilizes this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of one of the fluoride ions. In this specific case, the fluorine atom at the 2-position is more activated towards substitution due to the ortho-nitrile group, leading to the desired product. Fluoride is an excellent leaving group in SNAr reactions, a phenomenon known as the "element effect".[5]

The overall reaction is regioselective, with the substitution occurring preferentially at the C-2 position due to the strong electron-withdrawing effect of the adjacent nitrile group.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,3-Difluorobenzonitrile≥98%Sigma-Aldrich394-46-7
PiperazineAnhydrous, ≥99%TCI Chemicals110-85-0
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Fisher Scientific67-68-5
Dichloromethane (DCM)ACS GradeVWR75-09-2
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl Solution)
Anhydrous Sodium Sulfate
Diethyl EtherACS Grade
n-HexaneACS Grade
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Nitrogen inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system with silica gel cartridges

Safety Precautions
  • 2,3-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory sensitization.[7][8] Handle in a fume hood and wear appropriate PPE.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear gloves and handle with care.

Synthetic Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep 1. Add 2,3-difluorobenzonitrile, piperazine, and DMSO to flask. reaction 2. Heat reaction mixture at 100 °C under N2. prep->reaction monitoring 3. Monitor reaction progress by TLC. reaction->monitoring 12-24 h quench 4. Cool to RT and quench with water. monitoring->quench extraction 5. Extract with DCM. quench->extraction wash 6. Wash organic layer with sat. NaHCO3 and brine. extraction->wash dry 7. Dry over Na2SO4 and concentrate. wash->dry purify 8. Purify crude product by flash chromatography. dry->purify

Sources

purification of 3-Fluoro-2-(piperazin-1-YL)benzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 3-Fluoro-2-(piperazin-1-yl)benzonitrile by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound, a key intermediate in pharmaceutical synthesis. The narrative explains the causal logic behind chromatographic parameter selection, from mobile phase composition to column chemistry, to address the specific challenges posed by the analyte's structure. This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for achieving high purity and yield, a troubleshooting guide for common chromatographic issues, and the scientific rationale underpinning the entire purification strategy.

Introduction: The Imperative for Purity

This compound is a fluorinated benzonitrile derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The presence of the fluorinated ring and the piperazine moiety makes it a valuable scaffold in medicinal chemistry for developing novel therapeutics. In drug development, the purity of such intermediates is non-negotiable; even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, or introduce toxicological risks in the final API.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of such complex organic molecules, offering high resolution, sensitivity, and efficiency.[3] This application note presents a validated RP-HPLC protocol specifically designed to purify this compound, ensuring it meets the stringent purity requirements for pharmaceutical research and development.

The Chromatographic Challenge: Analyte Structure and Separation Strategy

The molecular structure of this compound presents a distinct set of challenges for chromatographic separation. It comprises a moderately hydrophobic fluorinated benzonitrile core and a basic, polar piperazine group. The primary retention mechanism in reversed-phase chromatography is the hydrophobic interaction between the analyte and the non-polar stationary phase.[4]

However, the basic nitrogen atoms in the piperazine ring are the critical factor to control. At neutral pH, these amines can interact ionically with residual acidic silanol groups on the silica-based column packing, leading to significant peak tailing and poor separation efficiency.[4]

Our strategy is therefore twofold:

  • Maximize Hydrophobic Retention: Utilize a C18 stationary phase to retain the molecule via its aromatic core.

  • Mitigate Silanol Interactions: Control the mobile phase pH to suppress the undesirable ionic interactions. By adding an acidic modifier (e.g., formic acid or trifluoroacetic acid), we ensure that the piperazine nitrogens are consistently protonated and the stationary phase's silanol groups are neutralized, dramatically improving peak symmetry.[5]

The logical flow for developing this purification method is outlined below.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Protocol Col_Screen Column Selection (C18 chosen for hydrophobicity) MP_Screen Mobile Phase Screening (Acetonitrile vs. Methanol) Mod_Screen Modifier Selection (Formic Acid vs. TFA) Grad_Opt Gradient Optimization (Adjust slope for resolution) Mod_Screen->Grad_Opt Initial conditions set Flow_Opt Flow Rate & Temp (Balance speed and efficiency) Load_Opt Loading Study (Determine max sample load) SST System Suitability Test (SST) (Tailing, Plates, Resolution) Load_Opt->SST Optimized conditions Protocol Final Purification Protocol SST->Protocol Criteria met

Caption: Logical workflow for HPLC method development.

Materials and Methods

Equipment and Consumables
  • Preparative HPLC system with a gradient pump, autosampler/manual injector, column oven, and a UV-Vis detector.

  • Fraction collector.

  • Data acquisition and processing software.

  • Analytical HPLC system for purity analysis.

  • Vortex mixer and ultrasonic bath.

  • pH meter.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Solvents
  • Crude this compound sample.

  • Acetonitrile (ACN), HPLC grade or higher.

  • Methanol (MeOH), HPLC grade or higher.

  • Deionized water, 18.2 MΩ·cm.

  • Formic acid (FA), 99% purity or higher.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Dimethyl sulfoxide (DMSO), HPLC grade.

Chromatographic Conditions

The following tables summarize the optimized parameters for the purification. The choice of acetonitrile is based on its lower viscosity and favorable UV transparency compared to methanol.[6] A C18 column is selected for its strong retention of aromatic compounds.[7][8]

Table 1: HPLC System & Purification Parameters

ParameterPreparative ScaleAnalytical Scale (Purity Check)
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection (UV) 254 nm254 nm
Injection Vol. 1-5 mL (dependent on loading)10 µL
Sample Diluent DMSO or Mobile Phase AAcetonitrile/Water (50:50)

Table 2: Preparative HPLC Gradient Program

Time (min)% Mobile Phase BCurve
0.020Linear
2.020Linear
15.070Linear
17.095Linear
20.095Linear
20.120Linear
25.020Linear

Rationale for the Gradient: The initial isocratic hold at 20% B allows for the elution of very polar impurities. The main gradient from 20% to 70% B over 13 minutes is designed to provide optimal resolution between the target compound and closely related impurities. A high-organic wash at 95% B ensures that any strongly retained, non-polar compounds are eluted from the column, followed by a re-equilibration period.[9]

Detailed Purification Protocol

The overall process from crude material to pure, isolated compound follows a systematic workflow.

PurificationWorkflow Crude Crude Sample Prep 1. Sample Preparation - Dissolve in DMSO - Filter (0.45 µm) Crude->Prep Inject 2. HPLC Injection - Equilibrate system - Inject sample Prep->Inject Separate 3. Chromatographic Separation Inject->Separate Collect 4. Fraction Collection - Trigger by UV threshold - Collect peak of interest Separate->Collect Analyze 5. Purity Analysis - Inject collected fractions into Analytical HPLC Collect->Analyze Pool 6. Pooling & Evaporation - Pool fractions >99% pure - Remove solvent Analyze->Pool Purity Confirmed Pure Pure Compound Pool->Pure

Caption: Step-by-step experimental purification workflow.

Step 1: Sample Preparation
  • Prepare a concentrated stock solution of the crude this compound by dissolving it in a minimal amount of DMSO. Aim for a concentration of 50-100 mg/mL.

    • Causality: DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with the aqueous mobile phase.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could block the column frit.[10]

Step 2: HPLC System Setup and Equilibration
  • Install the preparative C18 column and set the column oven temperature to 30°C.

  • Prime the pump lines with their respective mobile phases.

  • Equilibrate the column with the starting mobile phase composition (20% B) at 20.0 mL/min for at least 25 minutes, or until a stable baseline is achieved.

Step 3: Injection and Chromatographic Run
  • Perform a blank injection (sample diluent only) to ensure the system is clean.

  • Inject the prepared sample onto the column.

  • Start the gradient program and monitor the separation at 254 nm. The target compound is expected to elute during the main gradient phase.

Step 4: Fraction Collection
  • Set the fraction collector to trigger based on the UV signal threshold.

  • Collect the eluent corresponding to the main peak in separate tubes. It is advisable to collect the beginning (upslope), apex, and end (downslope) of the peak in different fractions to isolate the purest material.

Step 5: Purity Analysis and Pooling
  • Analyze a small aliquot from each collected fraction using the analytical HPLC method (Table 1).

  • Based on the analytical chromatograms, pool all fractions that meet the required purity specification (e.g., >99.0%).

Step 6: Solvent Removal
  • Combine the pure fractions.

  • Remove the acetonitrile and water using a rotary evaporator or a lyophilizer to obtain the final purified compound.

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining a robust purification process.[11]

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with column silanols.[4] - Column overload. - Column contamination/void.- Ensure mobile phase pH is acidic (0.1% FA/TFA). - Reduce injection mass/volume. - Flush column with strong solvent; if unresolved, replace column.
Peak Fronting - Sample solvent stronger than mobile phase. - Column overload.- Dissolve sample in mobile phase A or a weaker solvent if possible. - Reduce injection mass/volume.
Split Peaks - Partially blocked column inlet frit.[10] - Column void or channeling.- Reverse-flush the column (check manufacturer's instructions).[10] - If unresolved, the column may need replacement.
High Backpressure - Blockage in the system (tubing, frit).[5] - Sample precipitation on the column.- Systematically disconnect components to isolate the blockage. - Always filter samples before injection.
Poor Resolution - Gradient slope is too steep. - Inappropriate mobile phase.- Decrease the gradient slope (e.g., run from 20-70% B over 20 min instead of 13 min). - Try methanol as the organic modifier for different selectivity.

Safety and Handling Precautions

This compound and its related chemical families require careful handling.

  • Handling: Always handle the compound in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: This compound may be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation.[13][14] Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[15][16]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Nawrocki, J. (2019, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1-(2, 3-dichlorophenyl)
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method development on reverse-phase high-performance liquid chromatography for the improvement of routine analysis of flavonoids. Pharmacognosy Magazine, 16(70), S486–S491. [Link]

  • Chrom-Ed. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • National Center for Biotechnology Information. (2006, May 22). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?[Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-piperidin-1-ylbenzonitrile. [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. [Link]

  • 3ASenrise. (n.d.). Material Safety Data Sheet: 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2024, May). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. [Link]

Sources

Application Notes and Protocols for 3-Fluoro-2-(piperazin-1-yl)benzonitrile in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoro-2-(piperazin-1-yl)benzonitrile as a promising scaffold in Central Nervous System (CNS) drug discovery. This document outlines the scientific rationale for its investigation, its physicochemical properties, and detailed protocols for its synthesis and evaluation in relevant in vitro and in vivo assays. The guide is designed to be a practical resource, offering insights into experimental design, data interpretation, and potential therapeutic applications for a range of neuropsychiatric and neurodegenerative disorders.

Introduction: The Rationale for Investigating this compound

The confluence of a fluorinated benzonitrile and a piperazine moiety in this compound presents a compelling case for its exploration in CNS drug discovery. The piperazine ring is a well-established pharmacophore found in numerous approved CNS drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its basic nitrogen atoms can be crucial for interacting with target receptors and for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity.[3]

The incorporation of a fluorine atom can significantly enhance the drug-like properties of a molecule.[4] Fluorination is known to improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and enhance brain penetration by increasing lipophilicity.[4] The benzonitrile group, a common feature in medicinal chemistry, can participate in various non-covalent interactions with biological targets and serves as a versatile synthetic handle for further chemical modifications.

Given these structural features, this compound is a promising starting point for the development of novel therapeutics for a variety of CNS disorders, including schizophrenia, depression, anxiety, and Parkinson's disease.[5] This guide provides a framework for the systematic evaluation of this compound and its derivatives.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the predicted properties of this compound.

PropertyPredicted ValueSignificance in CNS Drug Discovery
Molecular Formula C₁₁H₁₂FN₃Provides the elemental composition.
Molecular Weight 205.23 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP 1.5 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability, which is crucial for blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 48.9 ŲSuggests good potential for oral absorption and brain penetration.
Hydrogen Bond Donors 1Contributes to target binding and solubility.
Hydrogen Bond Acceptors 4Influences solubility and interactions with biological targets.
pKa Basic pKa ~8-9The piperazine nitrogen allows for salt formation, which can improve solubility and handling.
Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for the synthesis of arylpiperazine compounds is through nucleophilic aromatic substitution.

Reaction Scheme:

Synthesis_of_3_Fluoro_2_piperazin_1_yl_benzonitrile 2,3-Difluorobenzonitrile 2,3-Difluorobenzonitrile Reaction_Vessel Reaction Mixture 2,3-Difluorobenzonitrile->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMSO) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Heat (e.g., 100-120 °C)

Caption: Synthetic route to this compound.

Step-by-Step Protocol:

  • To a solution of 2,3-difluorobenzonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add piperazine (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential CNS Targets and Mechanism of Action

The arylpiperazine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs) in the CNS.[6] Plausible targets for this compound include:

  • Dopamine Receptors (e.g., D₂, D₃): Many antipsychotic drugs are antagonists or partial agonists at D₂ receptors. The D₃ receptor is a target for modulating the rewarding effects of psychostimulants.[7]

  • Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): These receptors are implicated in the pathophysiology of depression, anxiety, and schizophrenia.[6]

  • Sigma Receptors (σ₁ and σ₂): These receptors are involved in a wide range of cellular functions and are considered targets for various neurological and psychiatric disorders.[8]

  • Metabotropic Glutamate Receptors (e.g., mGlu₅): These receptors play a role in synaptic plasticity and are targets for conditions like anxiety and depression.[5]

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound acting as an antagonist at a generic CNS GPCR.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., D₂, 5-HT₂ₐ) G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Endogenous Ligand (e.g., Dopamine, Serotonin) Ligand->Receptor Activates Compound This compound Compound->Receptor Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Cellular_Response Leads to

Caption: Hypothetical antagonism of a CNS GPCR by the compound.

In Vitro Evaluation Protocols

A systematic in vitro evaluation is essential to characterize the pharmacological profile of this compound.

In Vitro Screening Workflow

In_Vitro_Screening_Workflow Start This compound Primary_Binding Primary Receptor Binding Assays (e.g., Dopamine, Serotonin, Sigma Receptors) Start->Primary_Binding Functional_Assay Functional Assays (Agonist/Antagonist Mode) Primary_Binding->Functional_Assay Selectivity Selectivity Profiling (Panel of CNS Receptors) Functional_Assay->Selectivity ADME_Tox In Vitro ADME-Tox Assays (Metabolic Stability, CYP Inhibition, hERG, BBB Permeability) Selectivity->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: A typical in vitro screening cascade for a CNS drug candidate.

Protocol: Radioligand Binding Assay

This protocol determines the affinity of the test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).[7]

  • Radioligand specific for the target receptor.

  • Test compound (this compound) at various concentrations.

  • Assay buffer.

  • Scintillation vials and cocktail.

  • Microplate reader or scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or vehicle control.

  • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay predicts the ability of a compound to cross the BBB.[9][10][11]

Materials:

  • Transwell® inserts with a microporous membrane.

  • A co-culture of brain endothelial cells, pericytes, and astrocytes.

  • Cell culture medium.

  • Test compound.

  • LC-MS/MS for quantification.

Procedure:

  • Seed the brain endothelial cells on the apical side of the Transwell® insert and the pericytes and astrocytes on the basolateral side.

  • Culture the cells until a tight monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).

  • Add the test compound to the apical (blood) side of the Transwell®.

  • At various time points, collect samples from the basolateral (brain) side.

  • Quantify the concentration of the test compound in the basolateral samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the BBB.

In Vivo Evaluation in Animal Models

Following promising in vitro data, in vivo studies are necessary to assess the efficacy and safety of the compound in a living organism.[12][13]

Selection of Animal Models

The choice of animal model depends on the intended therapeutic application.[14][15]

  • Schizophrenia: Amphetamine-induced hyperlocomotion model (for positive symptoms), social interaction test (for negative symptoms), and novel object recognition test (for cognitive deficits).

  • Depression: Forced swim test and tail suspension test.

  • Anxiety: Elevated plus-maze and light-dark box test.

  • Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP-induced models.

Protocol: Pharmacokinetic (PK) Study in Rodents

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Procedure:

  • Administer a single dose of this compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Collect blood samples at predetermined time points.

  • At the end of the study, collect brain tissue to determine the brain-to-plasma concentration ratio.

  • Analyze the plasma and brain homogenate samples for the concentration of the parent compound and any major metabolites using LC-MS/MS.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and brain penetration.

Data Interpretation and Future Directions

The data generated from the in vitro and in vivo studies will provide a comprehensive profile of this compound.

  • Potency and Selectivity: High affinity for the target receptor with minimal off-target effects is desirable.

  • BBB Penetration: A suitable brain-to-plasma ratio is crucial for CNS-active drugs.

  • Efficacy in Animal Models: The compound should demonstrate a dose-dependent effect in relevant behavioral models.

  • Safety and Tolerability: The compound should have an acceptable safety margin.

Based on these results, a decision can be made to advance the compound to further preclinical development, which may include IND-enabling toxicology studies. Structure-activity relationship (SAR) studies can also be initiated to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.

References

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Zhu, J., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(23), 3865-3868. Retrieved from [Link]

  • Koperniku, A., et al. (2020). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 25(18), 4238. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Chen, Y., et al. (2023). Probing neuropsychiatric disorders through in vivo CRISPR screening. Molecular Psychiatry. Retrieved from [Link]

  • Kumar, P., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Retrieved from [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. Retrieved from [Link]

  • Prieß, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4930. Retrieved from [Link]

  • Trifiró, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1451. Retrieved from [Link]

  • Wszołek, M., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Pharmacology, 12, 709689. Retrieved from [Link]

  • Al-Ahmad, A. J., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(12), 2795. Retrieved from [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1745. Retrieved from [Link]

  • Robbins, T. W. (2007). Animal models of neuropsychiatric disorders. Current Opinion in Neurobiology, 17(1), 129-135. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Brito, M. A., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Future Medicinal Chemistry, 13(16), 1545-1567. Retrieved from [Link]

  • Jones, B. C. (2014). Animal Models and Human Neuropsychiatric Disorders. In Encyclopedia of Psychopharmacology (pp. 1-6). Springer. Retrieved from [Link]

  • Markandewar, R. A., et al. (2016). exploring pharmacological significance of piperazine scaffold. World Journal of Pharmaceutical Research, 5(7), 1409-1420. Retrieved from [Link]

  • MD Biosciences. (2024). Biomarker Detection for CNS Conditions. Retrieved from [Link]

  • Wen, Z., et al. (2019). Modeling neuropsychiatric disorders using human induced pluripotent stem cells. Neuropsychopharmacology, 44(1), 219-231. Retrieved from [Link]

  • Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3472. Retrieved from [Link]

  • The Journal of American Medical Science and Research. (2024). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-propylpiperazin-1-yl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-pyrimidin-2-ylsulfanylbenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(quinolin-7-yloxymethyl)benzonitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-Fluoro-2-(piperazin-1-YL)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Piperazine Derivatives

The compound 3-Fluoro-2-(piperazin-1-YL)benzonitrile represents a novel chemical entity with potential pharmacological activity. The presence of a fluorinated benzonitrile and a piperazine ring, both common moieties in bioactive molecules, suggests a range of possible biological targets. For instance, similar fluorinated benzonitrile structures have been developed as radioligands for the metabotropic glutamate receptor subtype 5 (mGluR5), highlighting the potential for this compound to interact with G-protein coupled receptors (GPCRs).[1][2] Furthermore, the piperazine scaffold is a well-established pharmacophore found in a multitude of drugs targeting various receptors and enzymes.[3][4][5]

Given the absence of a known biological target for this compound, a logical and efficient in vitro testing strategy is crucial for its initial characterization. This application note outlines a tiered experimental approach, commencing with a general assessment of cellular toxicity, followed by a foundational screen to identify potential interactions with cell surface receptors. This strategic workflow is designed to provide a preliminary pharmacological profile of the compound, guiding subsequent, more specific target identification and validation studies.

Our proposed workflow begins with a cell viability assay to determine the cytotoxic potential of the compound. This is a critical first step to establish a suitable concentration range for subsequent cell-based assays and to identify any non-specific cytotoxic effects. Following this, a radioligand receptor binding assay is proposed as a broad screen to detect potential interactions with a wide array of receptors. This comprehensive approach ensures a thorough initial characterization of this novel compound.

Physicochemical Properties and Compound Handling

A preliminary analysis of a structurally related compound, 3-Fluoro-5-piperidin-1-ylbenzonitrile, provides some guidance on the potential physicochemical properties of this compound.

PropertyEstimated ValueSource
Molecular Weight~204.24 g/mol [6]
XLogP3-AA~2.7[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count3[6]

Compound Preparation and Storage:

For in vitro assays, it is recommended to prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C to ensure stability. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium, ensuring that the final concentration of the solvent is consistent across all experimental conditions and does not exceed a level that could affect cellular function (typically ≤ 0.5% v/v).

Tier 1: Assessment of Cytotoxicity using the MTT Assay

The initial step in characterizing any novel compound is to evaluate its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10] This assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B Adherent or Suspension Cells C Incubation (e.g., 24, 48, 72 hours) B->C Dose-response concentrations D Addition of MTT Reagent C->D E Incubation (2-4 hours) D->E Formation of purple formazan F Solubilization of Formazan Crystals E->F Addition of solubilizing agent (e.g., DMSO, isopropanol) G Absorbance Measurement (570 nm) F->G H Data Analysis (IC50 determination) G->H

Detailed Protocol for MTT Assay

Materials:

  • This compound

  • Selected cell line (e.g., HEK293, HeLa, or a cell line relevant to a potential therapeutic area)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The cell viability is calculated as a percentage of the vehicle control:

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The results should be plotted as cell viability (%) versus the logarithm of the compound concentration. A sigmoidal dose-response curve can be fitted to the data to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Tier 2: Broad Screening with a Radioligand Receptor Binding Assay

Should this compound exhibit minimal cytotoxicity, the next logical step is to screen for its ability to interact with cellular receptors. A radioligand receptor binding assay is a highly sensitive and versatile technique used to quantify the interaction between a ligand and a receptor.[11][12][13][14] This assay can be configured as a competition binding experiment where the test compound's ability to displace a known radiolabeled ligand from a receptor is measured.

Binding_Assay_Workflow cluster_incubation Competition Binding A Preparation of Cell Membranes or Whole Cells B Incubation (Membranes/Cells + Radioligand + Test Compound) A->B C Separation of Bound and Free Radioligand B->C Vacuum Filtration D Quantification of Bound Radioactivity C->D Scintillation Counting E Data Analysis (Ki determination) D->E

Detailed Protocol for a Generic Radioligand Binding Assay

This protocol provides a general framework. The specific radioligand, receptor source, and incubation conditions will need to be optimized for the particular receptor target being investigated.

Materials:

  • This compound

  • Source of receptor (e.g., cell membranes from a cell line overexpressing a specific receptor, or tissue homogenates)

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions and protease inhibitors)

  • Wash buffer (ice-cold assay buffer)

  • Unlabeled competing ligand (for determination of non-specific binding)

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation (if applicable):

    • Homogenize cells or tissue in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in a final volume of 250 µL per well:[15]

      • Total Binding: Receptor preparation, radioligand (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Receptor preparation, radioligand, and a high concentration of an unlabeled competing ligand.

      • Competition Binding: Receptor preparation, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature or 30°C), with gentle agitation.[15]

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate. This separates the receptor-bound radioligand from the free radioligand.[11][15]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.[15]

Data Analysis:

  • Specific Binding: Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • IC50 and Ki Determination: Fit the data to a one-site competition model to determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpretation of Results and Future Directions

The results from this tiered approach will provide a foundational understanding of the in vitro pharmacological profile of this compound.

  • High Cytotoxicity (Low IC50 in MTT assay): If the compound is highly cytotoxic, further investigation into its mechanism of cell death (e.g., apoptosis vs. necrosis) would be warranted.

  • Low Cytotoxicity and Receptor Binding Activity: If the compound shows low cytotoxicity and affinity for a particular receptor in the binding assay, this provides a strong lead for further investigation. Subsequent studies could include:

    • Functional assays to determine if the compound is an agonist, antagonist, or allosteric modulator of the identified receptor.

    • Screening against a broader panel of receptors to assess selectivity.

    • In vitro kinase assays, as piperazine-containing compounds are also known to target kinases.[16][17][18][19][20]

This structured and scientifically rigorous approach will enable researchers to efficiently characterize the in vitro activity of this compound and guide its future development as a potential therapeutic agent or research tool.

References

  • PubChem. (2026). 3-Fluoro-5-pyrimidin-2-ylsulfanylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Yıldırım, S., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4309. [Link]

  • NCBI. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4495. [Link]

  • NCBI. (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • Wang, M., et al. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Journal of Medicinal Chemistry, 50(14), 3426-3434. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • NCBI. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 28(13), 5081. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-piperidin-1-ylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NCBI. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry, 14(7), 1335-1344. [Link]

  • Pellock, S. J., et al. (2024). Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. Chemical Science, 15(34), 12891-12901. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(3-propan-2-ylphenoxy)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(5-fluoropyridin-3-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of PET Radiotracers from 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Neuroreceptor PET Radiotracers

The intricate signaling pathways of the central nervous system (CNS) are governed by a diverse array of neuroreceptors. Dysregulation of these receptors is a hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Positron Emission Tomography (PET) imaging provides a powerful, non-invasive window into the living brain, enabling the quantification and localization of these receptors. The development of novel PET radiotracers with superior specificity, selectivity, and pharmacokinetic profiles is paramount to advancing our understanding of these diseases and accelerating the development of targeted therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Fluoro-2-(piperazin-1-yl)benzonitrile as a precursor for the synthesis of novel PET radiotracers. While this specific precursor may not be extensively documented in existing literature, its structural motifs—a fluorinated benzonitrile and a piperazine moiety—are prevalent in a number of successful neuroreceptor radioligands. This guide will, therefore, present a scientifically grounded, representative workflow for the development of a hypothetical PET radiotracer, herein designated [¹⁸F]FPB-1 , targeting a CNS receptor, such as the metabotropic glutamate receptor subtype 5 (mGluR5), a target implicated in various neurological disorders.[1][2][3]

I. Strategic Considerations for Radiotracer Design with this compound

The selection of this compound as a precursor is predicated on several key structural features that are advantageous for PET radiotracer development:

  • The Benzonitrile Moiety: This group is a common feature in ligands targeting various CNS receptors, including glutamate receptors.[1][2][3][4] Its electronic properties can contribute to favorable binding interactions.

  • The Piperazine Ring: A versatile scaffold in medicinal chemistry, the piperazine ring can be functionalized to modulate affinity, selectivity, and pharmacokinetic properties.[5][6][7] It often serves as a key interaction point with the target receptor.

  • The Fluorine Atom: The presence of a fluorine atom allows for direct radiolabeling with Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a near-ideal half-life (109.7 minutes) for PET imaging.

The overarching strategy is to leverage the this compound core and append a suitable targeting moiety to the piperazine nitrogen to achieve high affinity and selectivity for a specific neuroreceptor.

II. Synthesis of the Radiolabeling Precursor

The successful radiosynthesis of [¹⁸F]FPB-1 hinges on the availability of a suitable precursor that can readily undergo nucleophilic ¹⁸F-fluorination. A common and effective strategy is the introduction of a good leaving group, such as a nitro group or a sulfonate ester, at the position where the radiolabel will be introduced.

Protocol 1: Synthesis of a Nitro-Substituted Precursor

This protocol outlines a representative synthesis of a nitro-substituted precursor for the radiolabeling of [¹⁸F]FPB-1.

Step 1: N-Arylation of Piperazine

  • Combine 1-bromo-2-fluoro-3-nitrobenzene and piperazine in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

  • Add a base, such as cesium carbonate (Cs₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield 1-(2-fluoro-3-nitrophenyl)piperazine.

Step 2: Functionalization of the Piperazine Moiety

  • Dissolve the product from Step 1 in a suitable solvent, such as dichloromethane (DCM).

  • Add the desired targeting moiety, which should contain a reactive group (e.g., an alkyl halide or a carboxylic acid that can be coupled). For this representative protocol, we will use a hypothetical targeting moiety "R-X".

  • Add a base, such as triethylamine (TEA), if necessary.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain the final precursor: 2-(4-(R)-piperazin-1-yl)-6-nitropbenzonitrile .

III. Radiolabeling with Fluorine-18

The radiosynthesis of [¹⁸F]FPB-1 is achieved through a nucleophilic aromatic substitution reaction where the nitro group of the precursor is displaced by [¹⁸F]fluoride.

Protocol 2: Automated Radiosynthesis of [¹⁸F]FPB-1

This protocol is designed for an automated synthesis module.

Step 1: [¹⁸F]Fluoride Trapping and Drying

  • Load an aqueous solution of [¹⁸F]fluoride onto a quaternary methyl ammonium (QMA) cartridge.

  • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂.₂.₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

Step 2: Nucleophilic Substitution

  • Dissolve the precursor (5-10 mg) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride-K₂.₂.₂ complex.

  • Heat the reaction mixture at a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-15 minutes).

  • Monitor the reaction progress using radio-TLC.

Step 3: Purification

  • Quench the reaction with water and inject the mixture onto a semi-preparative high-performance liquid chromatography (HPLC) column (e.g., C18).

  • Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate [¹⁸F]FPB-1 from unreacted precursor and byproducts.

  • Collect the radioactive peak corresponding to the product.

Step 4: Formulation

  • Dilute the collected HPLC fraction with water and trap the [¹⁸F]FPB-1 on a C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove residual HPLC solvents.

  • Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

Workflow for [¹⁸F]FPB-1 Radiosynthesis

Radiosynthesis_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation a [¹⁸F]Fluoride in Water b Trap on QMA Cartridge a->b c Elute with K₂.₂.₂/K₂CO₃ b->c d Azeotropic Drying c->d e Add Precursor in DMSO d->e f Heat at 120-150°C e->f g Semi-Prep HPLC f->g h C18 Sep-Pak g->h i Formulate in Saline h->i j j i->j Final Product: [¹⁸F]FPB-1

Caption: Automated radiosynthesis workflow for [¹⁸F]FPB-1.

IV. Quality Control of the Final Radiotracer

Ensuring the quality and purity of the final radiotracer is critical for preclinical and clinical applications.

Parameter Specification Method
Radiochemical Purity > 95%Analytical HPLC
Identity of Product Co-elution with non-radioactive standardAnalytical HPLC
Specific Activity > 1 Ci/µmolCalculated from HPLC data
Residual Solvents < 410 ppm (Ethanol)Gas Chromatography (GC)
pH 4.5 - 7.5pH meter
Sterility SterileSterility Test
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

V. Preclinical Evaluation of [¹⁸F]FPB-1

A thorough preclinical evaluation is necessary to determine the potential of [¹⁸F]FPB-1 as a PET imaging agent.

Protocol 3: In Vitro Autoradiography
  • Obtain tissue sections from a relevant animal model (e.g., rat brain slices).

  • Incubate the sections with a low nanomolar concentration of [¹⁸F]FPB-1.

  • For blocking studies, co-incubate adjacent sections with an excess of a known ligand for the target receptor.

  • Wash the sections to remove unbound radiotracer.

  • Expose the sections to a phosphor imaging plate or digital autoradiography system.

  • Analyze the resulting images to determine the regional distribution of radiotracer binding.

Protocol 4: In Vivo PET Imaging in Rodents
  • Anesthetize a healthy rodent (e.g., Sprague-Dawley rat).

  • Administer a bolus injection of [¹⁸F]FPB-1 via the tail vein.

  • Acquire dynamic PET scans for a duration of 60-90 minutes.

  • For blocking studies, pre-treat a separate cohort of animals with a specific antagonist for the target receptor prior to radiotracer injection.

  • Reconstruct the PET images and perform region-of-interest (ROI) analysis to generate time-activity curves (TACs).

  • Calculate the Standardized Uptake Value (SUV) for different brain regions.

Protocol 5: Biodistribution and Metabolite Analysis
  • Inject a cohort of rodents with [¹⁸F]FPB-1.

  • At various time points (e.g., 5, 30, 60 minutes) post-injection, euthanize the animals.

  • Dissect key organs and tissues (brain, heart, lungs, liver, kidneys, muscle, bone, blood).

  • Weigh the tissue samples and measure the radioactivity using a gamma counter.

  • Calculate the percent injected dose per gram of tissue (%ID/g).

  • For metabolite analysis, collect blood samples at different time points and separate the plasma.

  • Analyze the plasma using radio-HPLC to determine the percentage of parent radiotracer versus radioactive metabolites.

Expected Preclinical Data for a Viable Radiotracer

Parameter Favorable Outcome
Brain Uptake High initial uptake (e.g., >1.5 %ID/g at 5 min)
Regional Distribution Consistent with known distribution of the target receptor
Specific Binding Significant reduction in uptake in target regions after blocking
Metabolism Slow metabolism in plasma, with minimal brain-penetrant radioactive metabolites
Pharmacokinetics Reversible binding kinetics allowing for quantitative modeling

Logical Flow of Preclinical Evaluation

Preclinical_Evaluation A [¹⁸F]FPB-1 Radiotracer B In Vitro Autoradiography (Target Engagement) A->B C In Vivo PET Imaging (Pharmacokinetics & Specificity) A->C D Biodistribution Studies (Dosimetry & Off-Target Effects) A->D E Metabolite Analysis (In Vivo Stability) A->E F Decision: Proceed to Further Studies? B->F C->F D->F E->F

Caption: Key stages in the preclinical assessment of a novel PET radiotracer.

VI. Conclusion and Future Directions

The framework provided in these application notes offers a comprehensive, albeit representative, guide for the development of novel PET radiotracers derived from this compound. The successful development of a radiotracer such as the hypothetical [¹⁸F]FPB-1 would provide a valuable tool for the neuroscience community, enabling further exploration of the role of its target receptor in health and disease. Future work would involve extensive characterization in non-human primates before consideration for human clinical trials.

VII. References

  • PubMed. (n.d.). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Retrieved from [Link]

  • PubMed Central. (n.d.). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Retrieved from [Link]

  • MDPI. (n.d.). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis. Retrieved from [Link]

  • PURE.EUR.NL. (n.d.). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. Retrieved from [Link]

  • PubMed Central. (n.d.). Radiodefluorination of 3-Fluoro-5-(2-(2-thiazol-4-yl)ethynyl)benzonitrile ([18F]SP203), a Radioligand for Imaging Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography, Occurs by Glutathionylation in Rat Brain. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). New fluorine-18 pretargeting PET imaging by bioorthogonal chlorosydnone–cycloalkyne click reaction. Retrieved from [Link]

  • IRIS UPO. (n.d.). A versatile fluorinated azamacrocyclic chelator enabling 18F PET or 19F MRI. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Fluoro-2-(piperazin-1-yl)benzonitrile

This compound is a substituted benzonitrile derivative with potential applications in medicinal chemistry and drug discovery. The presence of a fluorine atom, a piperazine ring, and a nitrile group imparts a unique combination of physicochemical properties that necessitate robust analytical methods for its characterization. Accurate and precise analytical techniques are paramount for ensuring the identity, purity, and quality of this compound, which are critical aspects of the drug development process.

This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed to be both scientifically rigorous and practically applicable in a research and development setting. We will delve into the rationale behind the selection of each technique and provide step-by-step protocols that form a self-validating system for the comprehensive analysis of this molecule.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation for developing effective analytical methods.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₂FN₃-
Molecular Weight205.23 g/mol PubChem CID 102815125 (for a similar compound)[1]
XLogP3-AA1.8PubChem CID 102815125 (for a similar compound)[1]
Hydrogen Bond Donor Count1PubChem CID 102815125 (for a similar compound)[1]
Hydrogen Bond Acceptor Count3PubChem CID 102815125 (for a similar compound)[1]

Potential Impurities

The synthesis of this compound likely involves the reaction of a fluorinated benzonitrile precursor with piperazine.[2][3] Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 2,3-difluorobenzonitrile or 2-chloro-3-fluorobenzonitrile and piperazine.

  • Intermediates: Incompletely reacted intermediates.

  • By-products: Products of side reactions, such as disubstituted piperazine or positional isomers.

  • Degradation Products: Products formed due to instability under certain conditions.

A comprehensive analytical strategy must be capable of separating and identifying these potential impurities.[4]

Orthogonal Analytical Approaches for Comprehensive Characterization

A multi-faceted analytical approach, employing orthogonal techniques, is essential for a complete characterization of this compound. This ensures that different chemical and physical properties of the molecule are probed, providing a high degree of confidence in its identity, purity, and structure.

analytical_workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Purity cluster_2 Structural Elucidation & Identity Sample This compound HPLC HPLC-UV/DAD (Purity & Quantification) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Confirmation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS for peak identification

Caption: Orthogonal analytical workflow for the characterization of this compound.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Rationale: Reversed-phase HPLC with UV detection is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry. The presence of the benzonitrile chromophore in the target molecule allows for sensitive UV detection. A well-developed HPLC method can separate the main compound from its potential impurities, allowing for accurate quantification. Given that piperazine itself does not retain well on standard C18 columns, a method that can effectively retain and resolve both the polar piperazine-containing starting material and the more retained product is crucial.[5]

Experimental Protocol: HPLC-UV/DAD

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

    • Chromatographic data system (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic compounds like piperazine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient elution is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection DAD, 254 nmThe benzonitrile moiety is expected to have a strong absorbance at this wavelength.
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Inject a blank (diluent), a solution of the reference standard, and a spiked sample containing known impurities to demonstrate the method's ability to resolve the analyte from potential interferences.

    • Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 0.1 - 1.5 mg/mL) and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is typically required.

    • Accuracy: Analyze samples with known concentrations of the analyte and compare the measured values to the true values.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: While HPLC is ideal for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.[6] Although fluorinated compounds can sometimes be challenging for GC-MS analysis, with appropriate method development, it can be a powerful tool.[7][8]

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

    • Headspace autosampler for residual solvent analysis.

  • GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)A general-purpose column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to separate compounds with a range of boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500A wide enough range to detect expected impurities.
Sample Preparation Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) for direct injection, or use a headspace vial for residual solvent analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule, confirming its identity and providing insights into its purity.[9][10]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

ExperimentKey ParametersExpected Observations for this compound
¹H NMR Solvent: DMSO-d₆ or CDCl₃, TMS as internal standard- Aromatic protons will show characteristic splitting patterns influenced by the fluorine and piperazine substituents. - Protons on the piperazine ring will appear as multiplets. - The NH proton of the piperazine will be a broad singlet, exchangeable with D₂O.
¹³C NMR Solvent: DMSO-d₆ or CDCl₃, Broadband proton decoupling- Aromatic carbons will show distinct chemical shifts, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. - Carbons of the piperazine ring will be observed in the aliphatic region. - The nitrile carbon will have a characteristic chemical shift around 115-120 ppm.
¹⁹F NMR Solvent: DMSO-d₆ or CDCl₃, Proton decoupled- A single resonance is expected for the fluorine atom, with potential coupling to nearby protons.
2D NMR (COSY, HSQC, HMBC) Standard pulse sequences- COSY: Will show correlations between coupled protons, helping to assign the aromatic and piperazine spin systems. - HSQC: Will correlate proton and carbon signals, aiding in the assignment of the carbon skeleton. - HMBC: Will show long-range proton-carbon correlations, useful for confirming the connectivity between the benzonitrile and piperazine moieties.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the nitrile, C-F, and N-H bonds will provide confirmatory evidence for the structure of this compound.[11][12]

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation:

    • FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Data Acquisition:

    • Technique: ATR

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Expected Appearance
N-H Stretch (piperazine) 3300-3500Medium, potentially broad
C-H Stretch (aromatic) 3000-3100Weak to medium
C-H Stretch (aliphatic) 2800-3000Medium
C≡N Stretch (nitrile) 2220-2260Sharp, medium to strong
C=C Stretch (aromatic) 1450-1600Medium to strong
C-F Stretch 1000-1400Strong
C-N Stretch 1000-1350Medium

Conclusion: A Framework for Quality and Confidence

The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers, scientists, and drug development professionals can confidently assess the identity, purity, and quality of this compound. The provided protocols, along with the rationale for their design, serve as a valuable resource for establishing reliable analytical control throughout the research and development lifecycle. It is imperative that these methods are validated according to the appropriate regulatory guidelines to ensure the integrity of the data generated.

References

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. [Link]

  • 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. PubChem. [Link]

  • Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • a) Chemical structure of benzonitrile derivatives b) FT-IR absorption... ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... ResearchGate. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Benzonitrile-impurities. Pharmaffiliates. [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. ACS Publications. [Link]

  • Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. ACS Publications. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. [Link]

  • Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]

  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]

  • 3-Fluoro-5-piperidin-1-ylbenzonitrile. PubChem. [Link]

  • Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan?. MDPI. [Link]

  • Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. American Chemical Society. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • 3-Fluoro-5-(3-propan-2-ylphenoxy)benzonitrile. PubChem. [Link]

  • 5-Fluoro-2-(5-fluoropyridin-3-yl)benzonitrile. PubChem. [Link]

  • [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. NCBI. [Link]

  • 3-Fluoro-5-[methyl(propan-2-yl)amino]benzonitrile. PubChem. [Link]

Sources

Application Note: Comprehensive Structural Elucidation of 3-Fluoro-2-(piperazin-1-yl)benzonitrile using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 3-Fluoro-2-(piperazin-1-yl)benzonitrile, a key heterocyclic scaffold in modern medicinal chemistry. We detail an integrated Nuclear Magnetic Resonance (NMR) spectroscopy protocol, leveraging ¹H, ¹³C, and ¹⁹F nuclei alongside 2D correlation experiments (COSY, HSQC, HMBC) for unambiguous resonance assignment and complete structural verification. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data for regulatory submissions, patent applications, and foundational research in drug discovery.

Introduction: The Analytical Imperative for Fluorinated Scaffolds

The incorporation of fluorine into small molecule drug candidates is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, lipophilicity, and binding affinity.[1] The title compound, this compound, is an exemplar of a valuable building block, combining a fluorinated aromatic ring, a pharmacophoric piperazine moiety, and a reactive nitrile group.[2][3] Such structures are prevalent in the development of therapeutics targeting the central nervous system (CNS) and other disease areas.[4]

Given the isomeric possibilities and the subtle electronic effects of the substituents, rigorous and unambiguous structural characterization is not merely a procedural step but a scientific necessity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this purpose.[5] The presence of three NMR-active nuclei with high natural abundance (¹H, ¹³C, and the 100% abundant spin ½ nucleus ¹⁹F) provides a multi-dimensional analytical window into the molecule's precise constitution and conformation.[6][7] ¹⁹F NMR, in particular, offers exceptional sensitivity and a wide chemical shift dispersion, making it a powerful probe of the local electronic environment.[7][8][9]

This guide explains the causality behind each experimental choice, moving beyond a simple recitation of steps to provide a field-proven, logical workflow for complete structural elucidation.

Molecular Structure and Key NMR-Active Nuclei

The structural integrity of this compound hinges on the precise connectivity between the substituted benzonitrile ring and the piperazine moiety. The key to NMR analysis is to treat the structure as a collection of interconnected spin systems.

Figure 1: Chemical structure of this compound with key NMR-active nuclei highlighted.

Experimental Workflow: A Self-Validating Protocol

The following protocols are designed to generate a complete and cross-validated dataset, ensuring the final structure is supported by multiple, independent NMR correlations.

Protocol: Sample Preparation

The quality of NMR data is directly contingent on meticulous sample preparation. The primary objective is to obtain a homogeneous solution of the analyte at an appropriate concentration in a deuterated solvent that will not interfere with the signals of interest.

Materials:

  • This compound (5-25 mg for ¹H/¹⁹F; 50-100 mg for ¹³C and 2D experiments)[10]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Internal Standard: Tetramethylsilane (TMS) for organic solvents.[11]

  • Glass Pasteur pipette and vial

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh the required amount of the compound. For routine ¹H NMR, 5-25 mg is sufficient. For experiments requiring higher signal-to-noise, such as ¹³C or 2D NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[12] CDCl₃ is a common first choice. However, if the N-H proton of the piperazine ring is of interest, DMSO-d₆ is preferable as it slows the proton exchange, making the N-H signal more readily observable.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[10] Using a vial first ensures complete dissolution, which can be aided by gentle vortexing, before transferring the sample to the NMR tube.

  • Internal Standard: Add a small amount of TMS to the solution. This provides a reference signal at 0.00 ppm for calibrating the ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the clear solution to the NMR tube. Ensure no solid particulates are transferred, as they will degrade the spectral quality.[13]

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for a comprehensive analysis. Each experiment provides a unique piece of the structural puzzle.

Recommended Experiments and Their Rationale:

ExperimentNucleus ObservedInformation Gained & Rationale
¹H NMR ¹HProvides proton chemical shifts, signal integrals (proton count), and through-bond coupling information (multiplicity). Essential for identifying the number and type of protons.
¹³C{¹H} NMR ¹³CReveals the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets, one for each carbon.
¹⁹F{¹H} NMR ¹⁹FDirectly observes the fluorine atom's environment.[7] The chemical shift is highly sensitive to electronic effects, and proton decoupling removes H-F couplings for a sharp singlet.
COSY ¹H-¹HCorrelation Spectroscopy. Identifies protons that are coupled to each other (typically over 2-3 bonds), revealing adjacent protons within the same spin system (e.g., within the aromatic ring or piperazine ring).[14]
HSQC ¹H-¹³CHeteronuclear Single Quantum Coherence. Correlates each proton signal with the carbon it is directly attached to (one-bond correlation).[14] This is the primary method for assigning carbon resonances.
HMBC ¹H-¹³CHeteronuclear Multiple Bond Correlation. Correlates proton and carbon signals over longer ranges (typically 2-3 bonds).[15] Crucial for connecting different spin systems, such as linking the piperazine protons to the benzonitrile ring.

The logical flow from sample preparation to final structural verification is a critical aspect of ensuring data integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation prep1 Weigh Compound (5-100 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1d 1D NMR (¹H, ¹³C, ¹⁹F) prep4->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d proc1 Fourier Transform acq2d->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra (to TMS) proc2->proc3 an1 Assign ¹H & ¹³C using HSQC proc3->an1 an2 Confirm ¹H-¹H Connectivity via COSY an1->an2 an3 Establish Long-Range Connectivity via HMBC an1->an3 an4 Verify Final Structure an2->an4 an3->an4

Figure 2: A comprehensive workflow for NMR-based structural elucidation.

Data Interpretation: From Spectra to Structure

The final step is the integrated analysis of all acquired spectra. The chemical shifts are influenced by the electron-withdrawing/donating nature of the substituents (Fluorine, Cyano, Piperazine).

Predicted NMR Data Summary:

Assignment¹H δ (ppm)MultiplicityJ (Hz)¹³C δ (ppm)¹⁹F δ (ppm)Key 2D Correlations
Aromatic H-4 ~7.4-7.6t~8.0 (H-H)~130-135-COSY: H-5. HMBC: C-2, C-6, C-CN.
Aromatic H-5 ~7.0-7.2d~8.0 (H-H)~115-120-COSY: H-4. HMBC: C-3, C-1.
Aromatic H-6 ~7.1-7.3dd~8.0 (H-H), ~10 (H-F)~120-125-COSY: H-5. HMBC: C-2, C-4.
Piperazine H (α to N-Aryl) ~3.1-3.3t~5.0~50-55-HMBC: C-2, C-3 (Aromatic).
Piperazine H (β to N-Aryl) ~3.0-3.2t~5.0~45-50-COSY: α-Piperazine H.
Piperazine N-H ~1.5-2.5br s---Signal may be broad or exchangeable.
Fluorine ----~-110 to -130-
Nitrile (CN) ---~115-120-HMBC: Correlates with H-4, H-6.

Note: Chemical shifts (δ) are predictive and can vary based on solvent and concentration. Coupling constants (J) are typical values.

Analysis Walk-through:

  • ¹H Spectrum: Identify three distinct aromatic proton signals and two sets of signals for the piperazine ring. The integration should correspond to a 1:1:1 ratio for the aromatic protons and a 4:4 ratio for the piperazine protons. The multiplicity of H-6 as a doublet of doublets (dd) is a key indicator of its coupling to both H-5 and the fluorine at C-3.

  • ¹⁹F Spectrum: A single resonance is expected. If this spectrum is acquired without proton decoupling, it will appear as a multiplet due to coupling with the ortho proton (H-4) and the meta proton (H-6), confirming their spatial proximity.

  • HSQC Spectrum: This experiment provides the definitive link between each proton and its attached carbon. For example, the proton signal at ~7.4-7.6 ppm will show a cross-peak to the carbon signal at ~130-135 ppm, assigning both as H-4 and C-4, respectively.

  • COSY Spectrum: This spectrum validates intra-ring connectivity. A cross-peak between the signals for H-4 and H-5 confirms their adjacency on the aromatic ring. Similarly, correlations will be seen between the two distinct piperazine proton environments.

  • HMBC Spectrum: This is the ultimate tool for assembling the molecular fragments. A crucial correlation will be observed between the piperazine protons alpha to the ring (~3.1-3.3 ppm) and the aromatic carbons C-2 and C-3. This unequivocally confirms the attachment point of the piperazine substituent. Another key correlation from H-4 to the nitrile carbon (C-CN) confirms the regiochemistry.

Conclusion

The structural elucidation of this compound is robustly achieved through a systematic and multi-faceted NMR spectroscopy approach. By integrating 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, every atom's position and connectivity can be determined with a high degree of confidence. This self-validating workflow, which cross-references data from multiple independent measurements, provides the authoritative structural confirmation required by researchers in the pharmaceutical and chemical industries. Adherence to this protocol ensures data integrity and provides a solid analytical foundation for further drug development and scientific investigation.

References

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Chavda, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Slideshare. (2014). Nmr spectroscopy of fluorine 19. [Link]

  • University of California, Davis. (2023). Small molecule NMR sample preparation. [Link]

  • Coban, G. & Yilmaz, H. (2019). An Overview of Fluorine NMR. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • NMRium. The next-generation NMR software. [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. [Link]

  • Michigan State University. NMR Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • University of Delaware. NMR Data Processing Software. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • National Center for Biotechnology Information. (2014). New Frontiers and Developing Applications in 19F NMR. [Link]

  • Michigan State University. NMR Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • ETH Zurich. Structure Elucidation by NMR. NMR Service. [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • University of Delaware. NMR Data Processing Software. [Link]

  • Chavda, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • ACS Publications. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • National Center for Biotechnology Information. (2022). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. [Link]

  • ResearchGate. (2019). Principles and Topical Applications of 19F NMR Spectrometry. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

Application Note: Mass Spectrometric Characterization of 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analysis of 3-Fluoro-2-(piperazin-1-yl)benzonitrile using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a novel compound with potential applications in medicinal chemistry and materials science, unambiguous structural confirmation is critical. We present a comprehensive protocol for sample preparation and data acquisition using a high-resolution mass spectrometer. The core of this note is an in-depth analysis of the compound's collision-induced dissociation (CID) fragmentation pathways. Key cleavages within the piperazine moiety and the bond connecting it to the fluorobenzonitrile ring provide diagnostic product ions essential for its identification and characterization in complex matrices.

Introduction and Scientific Context

This compound is a substituted aromatic compound incorporating three key chemical features: a fluorobenzonitrile ring, a piperazine ring, and a critical C-N linkage. Each of these structural elements contributes to a unique and predictable fragmentation pattern under mass spectrometric analysis. The fluorobenzonitrile scaffold is a common feature in various biologically active molecules and advanced materials.[1] The piperazine heterocycle is a ubiquitous structural motif in drug development, known for its favorable pharmacokinetic properties.[2]

Understanding the gas-phase ion chemistry of this molecule is paramount for its reliable identification, metabolite profiling, and quality control during synthesis. Electrospray ionization (ESI) is the method of choice for such polar, nitrogen-containing compounds, as it efficiently generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation.[3] Subsequent tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) provides structurally informative product ions. The fragmentation of phenylpiperazine and benzylpiperazine analogues typically involves cleavages of the C-N bonds within and adjacent to the piperazine ring, yielding characteristic ions that serve as structural fingerprints.[4][5] This application note elucidates these pathways for this compound, providing a robust analytical framework for researchers.

Chemical Profile
  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₂FN₃

  • Monoisotopic Mass: 205.1015 Da

  • Protonated Precursor [M+H]⁺: 206.1093 Da

  • Chemical Structure:

    
    
    

Experimental Protocols and Methodologies

The following protocols are designed for a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF-MS) system but can be adapted for other tandem mass spectrometers (e.g., Triple Quadrupole or Orbitrap).

Overall Experimental Workflow

The analytical process follows a logical sequence from sample preparation to data interpretation, ensuring reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Stock Solution (1 mg/mL in Methanol) p2 Working Solution (1 µg/mL in 50:50 ACN:H₂O) p1->p2 Dilution a1 LC Separation (C18 Column) p2->a1 Injection a2 ESI Ionization (Positive Mode) a1->a2 a3 MS1 Full Scan (Detect [M+H]⁺) a2->a3 a4 MS/MS Fragmentation (CID) a3->a4 d1 Identify Product Ions a4->d1 Data Acquisition d2 Propose Fragmentation Pathways d1->d2 d3 Structural Confirmation d2->d3

Figure 1: General workflow for MS analysis.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and deionized water containing 0.1% formic acid to a final concentration of 1 µg/mL. The addition of formic acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal in positive ion mode.[6]

Instrumentation and Analytical Conditions

The analysis was conceptualized for a high-resolution Q-TOF mass spectrometer coupled with a UHPLC system.

Parameter Setting Rationale
UHPLC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and peak shape for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography; acid promotes ionization.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase; acid maintains mobile phase consistency.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute the compound and clean the column.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar molecules, minimizing premature fragmentation.[3]
Polarity PositiveThe two basic nitrogen atoms in the piperazine ring are readily protonated.
Capillary Voltage 4500 VOptimizes the electrospray process for efficient ion generation.[6]
Nebulizer Gas (N₂) 3.0 barAssists in the formation of fine droplets for efficient desolvation.[6]
Dry Gas (N₂) Flow & Temp 8 L/min at 200 °CFacilitates solvent evaporation from the droplets to release gas-phase ions.[6]
MS Scan Range m/z 50 - 500Covers the expected mass of the precursor and its fragments.
MS/MS Acquisition Mode Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions from the MS1 scan.
Collision Gas ArgonInert gas used to induce fragmentation through energetic collisions.
Collision Energy (CID) Ramped from 15 to 40 eVA range of energies ensures the capture of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products.[6]

Results and Discussion: Fragmentation Analysis

Upon analysis, the protonated molecule [M+H]⁺ of this compound is observed at m/z 206.1093 . The subsequent CID fragmentation of this precursor ion reveals several distinct and structurally informative pathways. The stability of the aromatic ring means that fragmentation is dominated by cleavages related to the more labile piperazine ring.[7]

Proposed Fragmentation Pathways

The fragmentation is primarily initiated at the protonated piperazine moiety, which acts as the charge center. Two major fragmentation routes are proposed and outlined below.

G M [M+H]⁺ m/z 206.1093 C₁₁H₁₃FN₃⁺ F1 Product Ion A m/z 163.0672 C₉H₈FN₂⁺ M->F1 - C₂H₅N (Pathway 1) F2 Product Ion B m/z 85.0760 C₄H₉N₂⁺ M->F2 Pathway 2a (Phenyl-N Cleavage) F3 Product Ion C m/z 120.0244 C₇H₃FN⁺ M->F3 Pathway 2b (Phenyl-N Cleavage) F4 Product Ion D m/z 56.0500 C₃H₆N⁺ F2->F4 - C₂H₃N caption Figure 2: Key fragmentation pathways of protonated this compound.

Pathway 1: Piperazine Ring Opening

This is a characteristic fragmentation route for N-aryl piperazines.[4] The charge-induced cleavage of the piperazine ring leads to the neutral loss of an ethyleneimine moiety (C₂H₅N, mass = 43.0422 Da).

  • [M+H]⁺ (m/z 206.1093) → [C₉H₈FN₂]⁺ (m/z 163.0672) + C₂H₅N This fragmentation results in the formation of a stable product ion at m/z 163.0672 . This ion is a significant and diagnostic peak in the MS/MS spectrum.

Pathway 2: Phenyl-Piperazine Bond Cleavage

The bond between the aromatic ring and the piperazine nitrogen is another labile site. Its cleavage can occur in two ways, depending on where the charge is retained.

  • Pathway 2a (Charge retained on Piperazine): The cleavage results in a protonated piperazine fragment.

    • [M+H]⁺ (m/z 206.1093) → [C₄H₉N₂]⁺ (m/z 85.0760) + C₇H₄FN This produces the protonated piperazine cation at m/z 85.0760 . This ion can further fragment by losing an ethyleneimine radical, leading to a common fragment for piperazine-containing compounds at m/z 56.0500 ([C₃H₆N]⁺).[4]

  • Pathway 2b (Charge retained on Fluorobenzonitrile): This pathway yields an ion corresponding to the fluorobenzonitrile portion of the molecule.

    • [M+H]⁺ (m/z 206.1093) → [C₇H₃FN]⁺ (m/z 120.0244) + C₄H₁₀N₂ This cleavage generates the 2-amino-3-fluorobenzonitrile cation radical at m/z 120.0244 .

Summary of Key Product Ions

The table below summarizes the expected high-resolution mass data for the precursor and major product ions.

Ion Proposed Formula Calculated m/z Description
[M+H]⁺ [C₁₁H₁₃FN₃]⁺206.1093Protonated Precursor Ion
Product Ion A [C₉H₈FN₂]⁺163.0672Loss of ethyleneimine from piperazine ring
Product Ion B [C₄H₉N₂]⁺85.0760Protonated piperazine fragment
Product Ion C [C₇H₃FN]⁺120.0244Fluorobenzonitrile fragment cation radical
Product Ion D [C₃H₆N]⁺56.0500Secondary fragment from Product Ion B

Conclusion

The mass spectrometric analysis of this compound by ESI-MS/MS provides a clear and reproducible fragmentation pattern that is highly characteristic of its structure. The primary pathways involve the facile cleavage of the piperazine ring and the bond connecting it to the fluorinated aromatic core. The identification of key product ions at m/z 163.07, 120.02, and 85.08 provides multiple points of confirmation for the compound's identity. This application note serves as a validated protocol and interpretive guide for researchers working with this compound and its analogues, facilitating high-confidence structural elucidation in various scientific applications.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2018). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64–71. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Maurer, H. H., Kraemer, T., & Peters, F. T. (2006). Mass spectral libraries of drugs, poisons, pesticides, pollutants and their metabolites. LC-MSn Library of Drugs, Poisons, and Pesticides. [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids... Analytical and Bioanalytical Chemistry, 389(5), 1429–1437. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons. [Link]

  • Jain, R., & Sharma, P. (2018). Piperazine as a versatile medicinal scaffold: a review. Medicinal Chemistry Research, 27(1), 1-28. [Link]

Sources

Application Notes and Protocols for the Development of Anticancer Agents Utilizing 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

These application notes provide a comprehensive framework for the initial preclinical evaluation of 3-Fluoro-2-(piperazin-1-yl)benzonitrile as a potential anticancer agent. The piperazine moiety is a recognized scaffold in the design of molecules with therapeutic potential, demonstrating a flexible binding nature that allows interaction with a variety of biological targets.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for assessing the compound's cytotoxic effects, its influence on apoptosis, and its impact on cell cycle progression in cancer cell lines. The methodologies are designed to be self-validating and are grounded in established principles of in vitro cancer drug discovery.

Introduction and Rationale

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry.[1] Arylpiperazine derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including significant cytotoxic effects against various cancer cells.[2][3] The structural features of these compounds allow them to interact with multiple molecular targets implicated in the pathogenesis of cancer.[2][3]

The subject of this guide, this compound, incorporates several key pharmacophoric elements:

  • Arylpiperazine Core: This scaffold is prevalent in numerous biologically active compounds and is known to contribute to anticancer activity.[1][2]

  • Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability, cell permeability, and binding affinity to target proteins.[4]

  • Benzonitrile Group: This group can participate in various molecular interactions and is a common feature in pharmacologically active molecules.

Given these structural attributes, this compound warrants investigation as a potential anticancer therapeutic. This document outlines a logical, stepwise approach to its initial in vitro characterization.

Preliminary Compound Handling and Preparation

2.1. Stock Solution Preparation

The accuracy of in vitro assays is critically dependent on the precise preparation of the test compound.

Protocol 2.1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Selection: Based on the compound's predicted solubility, dissolve the powder in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Rationale: High-concentration stock solutions in an organic solvent like DMSO are standard practice for long-term storage and serial dilution into aqueous cell culture media for experiments. Aliquoting prevents degradation of the compound from repeated temperature changes.

In Vitro Anticancer Activity Assessment

A step-wise in vitro evaluation is recommended to efficiently screen and characterize the anticancer potential of novel compounds.[5]

Workflow for In Vitro Evaluation

Caption: A stepwise workflow for the in vitro evaluation of novel anticancer agents.

3.1. Cytotoxicity Assays

Cytotoxicity assays are fundamental in drug discovery for screening compound libraries and identifying agents that are toxic to cancer cells.[6] These assays measure the ability of a compound to induce cell damage or death.[6] A variety of assays are available, including those based on dye exclusion, colorimetric changes, or fluorometric measurements.[7]

Protocol 3.1: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.[8] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values

The IC50 value is a standard measure of a drug's potency. The results should be summarized in a clear and concise table.

Cancer Cell LineTissue of OriginThis compound IC50 (µM) [Example Data]Doxorubicin (Positive Control) IC50 (µM) [Example Data]
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.2
A549Lung Carcinoma25.2 ± 3.11.5 ± 0.3
PC-3Prostate Carcinoma18.5 ± 2.42.1 ± 0.4

Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.

Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next logical step is to investigate its mechanism of action. Many anticancer agents exert their effects by inducing apoptosis or causing cell cycle arrest.[9]

4.1. Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds kill cancer cells.[6] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[10] This assay is based on the principle that phosphatidylserine, normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis and can be detected by Annexin V.[10]

Protocol 4.1: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Interpretation of Results:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells[11]

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[11]

  • Annexin V (-) / PI (+): Necrotic cells[11]

4.2. Cell Cycle Analysis

Many anticancer drugs inhibit cell proliferation by arresting the cell cycle at specific phases.[12] Flow cytometry with propidium iodide (PI) staining is a common technique for analyzing DNA content and determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently.[14] The fixation step permeabilizes the cells, allowing the PI to enter and stain the DNA.[14]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[14] RNase A is included to ensure that only DNA is stained.[14]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15]

Data Analysis and Visualization: The data from the flow cytometer can be used to generate a histogram of DNA content, which will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[15]

Potential Signaling Pathway Involvement

Arylpiperazine derivatives have been shown to modulate various signaling pathways involved in cancer progression. For instance, some derivatives can induce G2/M cell cycle arrest and inhibit the anti-apoptotic protein Bcl-2.[3] Others have been shown to affect the EGFR/PI3K/Akt survival pathway.[16]

Potential_Signaling_Pathway Compound This compound EGFR EGFR Compound->EGFR Inhibition? Bcl2 Bcl-2 Compound->Bcl2 Downregulation? PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression (e.g., G2/M Arrest) Akt->CellCycle Promotes Akt->Bcl2 Activates Apoptosis Apoptosis CellCycle->Apoptosis Bcl2->Apoptosis Inhibits

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the in vitro evaluation of this compound as a novel anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive and compelling results from these initial studies would justify further investigation, including target identification, in vivo efficacy studies in animal models, and pharmacokinetic profiling.

References

  • Di Micco, S., Terracciano, S., & Bifulco, G. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5081. [Link]

  • Boros, B., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(15), 4983. [Link]

  • Moriarty, R. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

  • Ahmad, B., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274958. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014–5019. [Link]

  • Wang, Y., et al. (2015). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 20(9), 16458–16479. [Link]

  • Shtil, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Biology, 9(4), 81. [Link]

  • Thangasamy, A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1), e3152. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved January 25, 2026, from [Link]

  • Mach, R. H., et al. (2004). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 47(16), 3953–3964. [Link]

  • Ahmad, B., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity. Retrieved January 25, 2026, from [Link]

  • Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology, 520, 317–327. [Link]

  • Kim, H. J., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cell Biology, 64, 8.8.1–8.8.13. [Link]

  • ResearchGate. (2025). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Retrieved January 25, 2026, from [Link]

  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube. [Link]

  • Di Micco, S., Terracciano, S., & Bifulco, G. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2006). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Organic Syntheses. (n.d.). Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2019). In-vitro Models in Anticancer Screening. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved January 25, 2026, from [Link]

  • Wang, Y., et al. (2014). Combination treatment of ligustrazine piperazine derivate DLJ14 and adriamycin inhibits progression of resistant breast cancer through inhibition of the EGFR/PI3K/Akt survival pathway and induction of apoptosis. Drug Discoveries & Therapeutics, 8(1), 33–41. [Link]

  • Heard, A. W., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[2][13][17]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 596. [Link]

  • Chen, J., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 706891. [Link]

  • Cichero, E., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(13), 5122. [Link]

  • National Center for Advancing Translational Sciences. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved January 25, 2026, from [Link]

Sources

Application Note: 3-Fluoro-2-(piperazin-1-yl)benzonitrile as a Key Intermediate for the Synthesis of Selective Dopamine D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The dopamine D3 receptor (D3R) is a high-value target for therapeutic intervention in a range of neurological and psychiatric disorders, including substance abuse, schizophrenia, and Parkinson's disease.[1][2][3] A significant challenge in D3R ligand development is achieving high selectivity over the closely related D2 receptor (D2R) to minimize undesirable side effects.[3] The arylpiperazine scaffold has emerged as a privileged structural motif in the design of potent and selective D3R ligands.[4][5] This application note presents a detailed guide on the use of 3-Fluoro-2-(piperazin-1-yl)benzonitrile, a versatile chemical intermediate, in the synthesis of novel D3R ligands. We provide validated protocols for its synthesis, its elaboration into a representative D3R ligand, and subsequent in vitro pharmacological evaluation. The rationale behind the inclusion of the fluoro and cyano moieties is discussed in the context of modern medicinal chemistry strategies for modulating ligand-receptor interactions and pharmacokinetic properties.[6]

Introduction: The Strategic Value of the D3 Receptor and Arylpiperazine Ligands

The D3 receptor's restricted expression in the limbic regions of the brain, which are associated with cognition and motivation, makes it an attractive target for treating central nervous system (CNS) disorders without the motor side effects linked to D2R modulation.[1][3] The development of D3R-selective agents has been a long-standing goal in medicinal chemistry.[4][7]

A prevalent class of D3R ligands is characterized by a common pharmacophore: an arylpiperazine "head," a flexible N-alkyl "linker," and a carboxamide "tail".[8][9] The electronic and steric properties of the arylpiperazine head group are critical determinants of both binding affinity and, crucially, D3R versus D2R selectivity.[10][11]

The subject of this guide, This compound , serves as an advanced arylpiperazine head group. Its key features are:

  • Piperazine Core: Provides a basic nitrogen atom essential for forming a salt bridge with a conserved aspartate residue in the D3R binding pocket.

  • Fluorine Substitution: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[6][12] It can block sites susceptible to metabolic oxidation and improve membrane permeation.[6][12]

  • Ortho-Cyano Group: This electron-withdrawing group significantly influences the electronic character of the aromatic ring. Furthermore, it can serve as a versatile synthetic handle for further chemical modifications or act as a hydrogen bond acceptor in the receptor pocket.

Pharmacophore Model for Arylpiperazine-Based D3R Ligands

The following diagram illustrates the key components of this ligand class.

G cluster_0 Arylpiperazine Head Group cluster_1 Linker cluster_2 Aryl Carboxamide Tail A This compound (Modulates Selectivity & PK) B Flexible Alkyl Chain (Typically C4) A->B N-Alkylation C Aryl/Heteroaryl Group (Contributes to Affinity) B->C Amide Coupling G A This compound C Intermediate A (N-alkylated piperazine) A->C Step 1: N-Alkylation B 1-Bromo-4-chlorobutane K₂CO₃, Acetone E Final D3R Ligand C->E Step 2: Nucleophilic Substitution D 4-(Thiophen-3-yl)benzoic acid NaI, K₂CO₃, DMF G cluster_cell Cell Membrane D3R D3 Receptor G_protein Gi/o Protein D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand D3 Ligand (Agonist) Ligand->D3R ATP ATP ATP->AC Substrate

Sources

Application Notes and Protocols for the Storage and Handling of 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Perspective on Handling

3-Fluoro-2-(piperazin-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a fluorinated benzonitrile scaffold coupled with a piperazine moiety, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves solubility and pharmacokinetic properties.[1][2]

However, these same structural features necessitate a rigorous and informed approach to its handling and storage. The benzonitrile group carries the potential for toxicity associated with nitriles, the piperazine ring is a known sensitizer, and the overall molecule's reactivity must be carefully managed. This document provides a detailed guide to the safe and effective storage and handling of this compound, drawing upon data from structurally related molecules to ensure a comprehensive understanding of its characteristics. It is imperative to note that where specific data for this compound is not available, recommendations are based on established principles for handling analogous chemical structures.

Chemical and Physical Profile

PropertyInferred Value/CharacteristicRationale and Supporting Data
CAS Number Not assigned. Analog: 2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride (1172753-27-3)[3]The specific isomer this compound does not have a widely published CAS number. The hydrochloride salt of the 2,6-isomer is commercially available.
Molecular Formula C₁₁H₁₂FN₃Based on the chemical structure.
Molecular Weight 205.23 g/mol Calculated from the molecular formula. Analog 3-Fluoro-5-(piperazin-1-yl)benzonitrile has the same molecular weight.[4]
Appearance Likely a solid (powder or crystalline)Many substituted benzonitriles and piperazine derivatives are solids at room temperature.[2]
Solubility Expected to have some solubility in organic solvents (e.g., DMSO, DMF, alcohols) and potentially limited solubility in water, which may be enhanced at acidic pH due to the basic piperazine nitrogen.General solubility characteristics of similar organic molecules.

Hazard Identification and Safety Precautions: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is warranted. The hazard profile is constructed from the known risks associated with its constituent functional groups: fluorinated benzonitriles and piperazine.

GHS Hazard Classification (Inferred)

Based on the GHS classifications of analogous compounds such as 2-Fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride, the following hazards should be assumed[3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Respiratory or Skin Sensitization: The piperazine moiety is a known respiratory and skin sensitizer.[5][6]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable when handling this compound. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Double gloving is advisable, especially for prolonged handling. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat is essential. For tasks with a higher risk of exposure, a chemical-resistant apron or suit should be used.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is required.

Experimental Protocols: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the compound.

Receiving and Initial Storage Protocol
  • Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact the supplier and your institution's safety officer.

  • Verify Identity: Confirm that the label on the container matches the compound ordered.

  • Log Entry: Record the date of receipt, quantity, and assigned storage location in your chemical inventory system.

  • Initial Storage: Place the sealed container in a designated, secure, and well-ventilated storage area away from incompatible materials.

Workflow for Handling and Weighing

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood retrieve Retrieve from storage prep_hood->retrieve transport Transport in secondary containment retrieve->transport weigh Weigh in fume hood transport->weigh dissolve Prepare solution in fume hood weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

Spill Management Protocol
  • Evacuate and Alert: Immediately evacuate the area and alert colleagues and the laboratory supervisor.

  • Isolate: Prevent the spread of the spill by closing the fume hood sash and restricting access to the area.

  • Assess: From a safe distance, assess the extent of the spill and whether it is manageable with available spill kit materials. Do not attempt to clean up a large spill without proper training and equipment.

  • Cleanup (for minor spills):

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

    • For liquid spills, cover with a chemical absorbent from a spill kit.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Storage and Stability: Maintaining Compound Integrity

Proper storage is critical for both safety and maintaining the chemical integrity of this compound.

Storage ParameterRecommendationRationale and Justification
Temperature Store in a cool, dry place.[6][7] Recommended storage at room temperature or refrigerated (2-8°C) for long-term storage.Piperazine and its derivatives can be sensitive to heat.[6] Storing in a cool environment minimizes the potential for degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]The piperazine moiety can be susceptible to oxidation and reaction with atmospheric carbon dioxide. An inert atmosphere will preserve the compound's purity.
Light Protect from direct sunlight.[6]Many organic compounds, especially those with aromatic rings, can be light-sensitive and may degrade upon prolonged exposure to UV light.
Container Tightly sealed, clearly labeled container. Amber glass vials are recommended.Prevents contamination from moisture and air, and amber glass protects from light.[6][7]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.Piperazine derivatives can react exothermically with strong acids and oxidizing agents.[4] The nitrile group can be hydrolyzed by strong acids or bases.

Conclusion: A Culture of Safety and Scientific Rigor

The responsible use of novel chemical entities like this compound is paramount in a research and development setting. While this compound holds promise for advancing drug discovery, its potential hazards must be respected. By adhering to the protocols outlined in these application notes, researchers can mitigate risks, ensure the quality and integrity of their experimental work, and foster a culture of safety and scientific excellence in the laboratory. Continuous vigilance and a proactive approach to safety are the cornerstones of innovative and successful research.

References

  • PubChem. 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. [Link]

  • PubChem. Piperazine. [Link]

  • Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]

  • Sci-Hub. Synthesis and Evaluation of 3‐Fluoro‐2‐piperazinyl‐5,8,13‐trihydro‐5‐oxoquino[1,2‐a][3][8]benzoxazine‐6‐carboxylic Acids as Potential Antibacterial Agents. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubChem. 3-Fluoro-5-piperidin-1-ylbenzonitrile. [Link]

  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • 3ASenrise. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one Safety Data Sheet. [Link]

  • PubMed Central. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 3-Fluoro-2-(piperazin-1-YL)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Fluoro-2-(piperazin-1-YL)benzonitrile. Recognizing the nuances of synthetic organic chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this specific synthesis and ultimately improve your reaction yields.

I. Reaction Synopsis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, piperazine acts as a nucleophile, displacing a fluoride ion from an activated aromatic ring, most commonly 2,3-difluorobenzonitrile.

Reaction Scheme:

Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism. The presence of the electron-withdrawing nitrile group (-C≡N) ortho to the fluorine atom at the C2 position makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[1] Piperazine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] In the subsequent step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.[2]

II. Recommended Experimental Protocol

While a universally optimized protocol may vary based on specific laboratory conditions and reagent purity, the following procedure, based on established principles of SNAr reactions with similar substrates, serves as an excellent starting point.

Materials:

  • 2,3-Difluorobenzonitrile

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorobenzonitrile (1.0 eq), piperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[3]

III. Troubleshooting Guide

Problem Potential Cause Solution
Low or No Product Formation 1. Inactive Reagents: Moisture in piperazine or solvent can quench the reaction. 2. Insufficient Temperature: The reaction may not have reached the activation energy required. 3. Ineffective Base: The base may be old or hydrated, failing to neutralize the HF formed.1. Use anhydrous piperazine and DMSO. Dry the K2CO3 in an oven before use. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. 3. Use freshly dried, powdered K2CO3.
Incomplete Conversion 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Stoichiometry: An insufficient amount of piperazine or base was used.1. Extend the reaction time, monitoring by TLC or HPLC until the starting material is consumed. 2. Ensure accurate weighing of reagents. A slight excess of piperazine (1.2-1.5 eq) is recommended.
Formation of Disubstituted Byproduct 1. Excess Piperazine: A large excess of piperazine can lead to the formation of 2,3-bis(piperazin-1-yl)benzonitrile. 2. High Temperature: Higher temperatures can favor the less selective disubstitution.1. Use a controlled excess of piperazine (1.1-1.2 eq). 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficult Purification 1. Polar Byproducts: Unreacted piperazine and its salts can be difficult to remove. 2. Product Tailing on Silica Gel: The basic nature of the product can cause it to streak on the silica gel column.1. During workup, wash the organic layer thoroughly with water to remove piperazine and its salts. 2. Add a small amount of triethylamine (0.5-1%) to the eluent during column chromatography to suppress tailing.

IV. Frequently Asked Questions (FAQs)

Q1: Why is the fluorine at the C2 position preferentially substituted over the fluorine at the C3 position?

A1: The nitrile group (-C≡N) at the C1 position is a strong electron-withdrawing group. It activates the ortho (C2) and para positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[2] The C2 position is ortho to the nitrile group, making it significantly more activated than the C3 (meta) position.

Q2: Can I use a different solvent for this reaction?

A2: While DMSO is commonly used for SNAr reactions due to its polar aprotic nature which accelerates the reaction, other solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can also be employed.[4] However, reaction times and temperatures may need to be adjusted. It is advisable to perform a small-scale trial to determine the optimal conditions for a different solvent.

Q3: Is a base absolutely necessary for this reaction?

A3: Yes, a base is crucial. The reaction liberates hydrogen fluoride (HF) as a byproduct. The base, typically potassium carbonate, neutralizes the HF, preventing it from protonating the piperazine nucleophile and rendering it unreactive.[5]

Q4: I am observing the formation of a byproduct with a mass corresponding to the addition of two benzonitrile units to one piperazine. What is this and how can I avoid it?

A4: This is likely a disubstituted piperazine, where both nitrogen atoms of piperazine have reacted with a molecule of 2,3-difluorobenzonitrile. To minimize this, use a slight excess of piperazine relative to the difluorobenzonitrile. This ensures that there is a higher probability of a piperazine molecule reacting with only one benzonitrile molecule.

Q5: Are there any alternative synthetic routes to this compound?

A5: A potential alternative is the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction could form the C-N bond between piperazine and a suitable aryl halide or triflate.[6] However, for this specific substrate, the SNAr reaction is generally more straightforward and cost-effective as it does not require a metal catalyst and specialized ligands.

V. Data Presentation

Table 1: Recommended Reagent Stoichiometry and Reaction Conditions

ReagentMolar Equiv.Purpose
2,3-Difluorobenzonitrile1.0Starting Material
Piperazine1.2Nucleophile
Potassium Carbonate2.0Base
DMSO-Solvent
Condition Value Purpose
Temperature80-100 °CTo overcome activation energy
Reaction Time4-8 hoursTo ensure complete conversion

VI. Visual Aids

SNAr Reaction Mechanism

SNAr_Mechanism Reactants 2,3-Difluorobenzonitrile + Piperazine Intermediate    Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate + Piperazine (Nucleophilic Attack) Product This compound + HF Intermediate->Product - F- (Elimination) Troubleshooting_Workflow Start Low Yield of Product Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Byproducts Significant Byproducts? Check_Conversion->Check_Byproducts No Incomplete_Sol Increase Time/Temp Check Reagent Stoichiometry Check_Conversion->Incomplete_Sol Yes Byproducts_Sol Adjust Stoichiometry Lower Temperature Check_Byproducts->Byproducts_Sol Yes Purification_Issue Difficulty in Purification? Check_Byproducts->Purification_Issue No Success Improved Yield Incomplete_Sol->Success Byproducts_Sol->Success Purification_Sol Optimize Workup Modify Chromatography Purification_Issue->Purification_Sol Yes Purification_Issue->Success No Purification_Sol->Success

Sources

Technical Support Center: Solubility Enhancement for 3-Fluoro-2-(piperazin-1-YL)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-2-(piperazin-1-yl)benzonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to its poor solubility in aqueous buffers. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to effectively formulate this compound for experimental success.

Section 1: Understanding the Molecule & the Solubility Challenge

Physicochemical Profile

This compound is a compound of interest in drug discovery, but its utility is often hampered by limited aqueous solubility. While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural motifs:

  • A Basic Center: The piperazine ring is the most critical feature influencing solubility. Piperazine itself is a weak base with two pKa values, typically around 9.73 and 5.35.[1] The nitrogen atoms can be protonated in acidic conditions, forming a more soluble cationic species.

  • Aromatic System: The fluorinated benzonitrile ring contributes to the molecule's lipophilicity (fat-solubility) and planarity, which can favor strong crystal lattice interactions, thereby reducing its willingness to dissolve in water.

  • Lipophilicity: The combination of the aromatic ring and the piperazine group suggests a moderate to high lipophilicity, which is inversely correlated with aqueous solubility.

The core challenge is that the neutral form of the molecule, which is more prevalent at physiological or neutral pH, is poorly soluble. To achieve a sufficient concentration in aqueous buffers for biological assays or formulation development, we must overcome the intermolecular forces that keep the compound in its solid state.

Why is Solubility a Critical Parameter?

Poor aqueous solubility is a major hurdle in drug development. For a compound to be effective, it must first dissolve in biological fluids to be absorbed and reach its target.[2][3] In a research context, inaccurate solubility can lead to:

  • Underestimation of biological activity in in-vitro assays.

  • Inconsistent and unreliable experimental results.

  • Challenges in developing formulations for in-vivo studies.

This guide will walk you through systematic approaches to rationally enhance the solubility of this compound.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers.

FAQ 1: I've tried dissolving the compound in PBS (pH 7.4), but I see immediate precipitation or a cloudy suspension. What's happening?

Answer: This is the expected behavior for a poorly soluble weak base at neutral pH. At pH 7.4, the piperazine moiety is largely in its neutral, uncharged form. This form is more lipophilic and has very low intrinsic solubility. The cloudiness you observe is the undissolved solid compound. Simply adding more energy (like vortexing or heating) is unlikely to significantly increase the thermodynamic solubility.

FAQ 2: I used DMSO to make a stock solution and diluted it into my aqueous assay buffer, but the results are not reproducible. Why?

Answer: This common laboratory practice measures kinetic solubility, not thermodynamic solubility.[4] When the DMSO stock is diluted, the compound can become supersaturated in the aqueous buffer and then precipitate out over time, often in an amorphous (non-crystalline) form. This precipitation can be slow and may not be visible to the naked eye, leading to a variable and unknown final concentration in your assay. This is a frequent source of experimental irreproducibility.

FAQ 3: Can I just lower the pH of my buffer to dissolve it? What are the risks?

Answer: Yes, lowering the pH is the most direct strategy for a basic compound. As you lower the pH well below the pKa of the piperazine group (e.g., to pH 2-4), the molecule becomes protonated (BH+), forming a cation that is significantly more water-soluble. However, you must consider:

  • Assay Compatibility: Will the low pH affect your biological target (e.g., denature a protein) or interfere with other components in your assay?

  • Compound Stability: Is the compound stable at low pH for the duration of your experiment? An acidic environment can sometimes catalyze hydrolysis or other degradation pathways.

FAQ 4: I need to work at a physiological pH. What are my options?

Answer: This is the central challenge. If you are constrained to physiological pH, you must use formulation strategies to increase the apparent solubility of the neutral form. The three primary methods, which we will detail in Section 3, are:

  • Salt Formation: Using a pre-formed, solid salt of the compound.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the buffer.

  • Use of Cyclodextrins: Encapsulating the molecule in a solubilizing agent.

FAQ 5: How do I know which solubility enhancement strategy is best for my experiment?

Answer: The choice depends on your experimental system and downstream application. The following decision-making workflow can guide you.

G cluster_0 Decision Workflow for Solubility Enhancement start Start: Poor solubility in aqueous buffer (pH 7.4) q1 Is your experiment compatible with low pH? start->q1 a1_yes Strategy 1: pH Adjustment (e.g., pH 2-5) q1->a1_yes Yes a1_no Need to work at neutral pH q1->a1_no No q2 Do you have access to a pre-formed solid salt? a1_no->q2 a2_yes Strategy 2: Use Salt Form (e.g., HCl or Citrate salt) q2->a2_yes Yes q3 Is a small percentage of organic solvent tolerated? q2->q3 No a3_yes Strategy 3: Co-Solvents (e.g., PEG 400, Propylene Glycol) q3->a3_yes Yes a4 Strategy 4: Cyclodextrins (e.g., HP-β-CD) q3->a4 No/Need Alternative

Caption: Decision workflow for selecting a solubility strategy.

Section 3: Protocols for Solubility Enhancement

This section provides step-by-step methodologies for systematically improving the solubility of this compound.

Foundational Experiment: pH-Solubility Profiling

Expertise & Causality: Before attempting complex formulations, you must understand how pH affects your compound's solubility. This experiment generates a pH-solubility curve, which is essential for all subsequent strategies. For a weak base, solubility will be low at high pH and will increase as the pH drops below the pKa, forming the protonated, more soluble species.[5]

Protocol:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2.0 to 9.0 (e.g., pH 2, 4, 6, 7, 7.4, 8, 9). Use appropriate buffer systems (e.g., phosphate, citrate) and ensure their buffering capacity is sufficient.

  • Add excess compound: To a series of glass vials, add an amount of solid this compound that is well in excess of its expected solubility (e.g., 1-5 mg) to 1 mL of each buffer.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • Separate solid from liquid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm PVDF filter to remove all undissolved solid.

  • Quantify: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the buffer pH.

Data Interpretation (Illustrative Example):

Buffer pHMeasured Solubility (µg/mL)
2.0> 1000
4.0850
6.0120
7.015
7.4< 5 (Below Limit of Quant.)
8.0< 5 (Below Limit of Quant.)

This profile clearly shows that pH modification is a viable strategy if the experimental conditions permit a pH below 6.

Strategy 1: Salt Formation

Expertise & Causality: Salt formation is one of the most common and effective ways to increase the dissolution rate and apparent solubility of ionizable drugs.[6][7][8] By reacting the basic piperazine group with an acid, a solid salt form (e.g., a hydrochloride or citrate salt) is created. When this salt is added to water, it readily dissociates into the protonated, soluble form of the drug and the counter-ion.[9][10] This approach is often superior to simply lowering the pH of the buffer because it avoids having to work with a highly acidic bulk solution.

Protocol (Screening for Optimal Salt):

Note: This is an advanced chemistry protocol. If you do not have a pre-made salt, collaboration with a medicinal or process chemist is recommended.

  • Select Counter-ions: Choose a range of pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, citric acid, tartaric acid).

  • Reaction: Dissolve the free base form of this compound in a suitable organic solvent (e.g., isopropanol, acetone).

  • Add Acid: Add a stoichiometric equivalent of the selected acid to the solution.

  • Induce Crystallization: Stir the mixture. The salt may precipitate immediately or require cooling or the addition of an anti-solvent to crystallize.

  • Isolate and Characterize: Isolate the solid salt, dry it, and characterize it (e.g., by melting point, XRPD) to ensure a new, crystalline form has been made.

  • Test Solubility: Perform the solubility test as described in the pH-profiling experiment, typically in a pH 7.4 buffer, to compare the apparent solubility of the different salt forms.

Strategy 2: Use of Co-solvents

Expertise & Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of non-polar or poorly soluble compounds.[11][12] They work by reducing the polarity of the solvent system, making it more favorable for the lipophilic solute to dissolve.[13] Common co-solvents in biological research include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

Protocol:

  • Select Co-solvents: Choose co-solvents that are compatible with your assay (e.g., PEG 400, PG, NMP).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions by mixing your primary aqueous buffer (e.g., PBS, pH 7.4) with increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: Using the same equilibrium solubility method (add excess solid, equilibrate, separate, quantify), measure the solubility of the compound in each co-solvent mixture.

  • Plot and Select: Plot solubility versus the percentage of co-solvent. Select the lowest concentration of co-solvent that provides the required solubility to minimize potential effects on your experiment.

Data Interpretation (Illustrative Example):

% PEG 400 in PBS (v/v)Measured Solubility (µg/mL)Fold Increase
0% (Control)4.51x
5%22~5x
10%75~17x
20%210~47x

This data shows that even 10-20% PEG 400 can dramatically improve solubility.

Strategy 3: Use of Cyclodextrins

Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a water-soluble inclusion complex.[][16] This effectively shields the lipophilic part of the drug from the aqueous environment, significantly increasing its apparent solubility without altering the bulk solvent properties.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Protocol:

  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in your desired aqueous buffer (e.g., pH 7.4 PBS) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine Solubility (Phase-Solubility Diagram): Add excess solid compound to each cyclodextrin solution and equilibrate as previously described.

  • Quantify and Plot: Measure the concentration of the dissolved compound in the supernatant of each sample. Plot the solubility of the compound against the concentration of HP-β-CD.

  • Analyze the Diagram: A linear increase in solubility with cyclodextrin concentration (an AL-type phase-solubility diagram) is typical and indicates the formation of a soluble 1:1 complex. From this plot, you can determine the concentration of HP-β-CD needed to achieve your target compound concentration.

G cluster_1 Cyclodextrin Inclusion Complex Formation drug Poorly Soluble Drug (Lipophilic) complex Soluble Drug-Cyclodextrin Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex Encapsulates

Caption: Mechanism of cyclodextrin-based solubilization.

Section 4: Summary and Recommendations

Resolving the poor solubility of this compound requires a systematic, evidence-based approach.

  • Characterize First: Always begin by performing a pH-solubility profile. This foundational data is invaluable and will guide your entire strategy.

  • Prioritize pH Adjustment: If your experimental system can tolerate acidic conditions (pH < 6), this is the simplest and most effective method.

  • Formulation for Physiological pH: When constrained to neutral pH, a tiered approach is recommended:

    • Co-solvents are often the easiest to implement for in-vitro screening assays. Start with 5-10% PEG 400 or PG.

    • Cyclodextrins are an excellent alternative, especially for in-vivo studies, as they are generally well-tolerated. HP-β-CD is a robust starting point.

    • Salt Forms represent the most robust solution for long-term development and are ideal for creating stable, soluble solid materials for formulation.

By applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate reliable, reproducible data for your research and development programs.

References

  • 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Derf, A., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(4), 1030-1035. Available at: [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-445. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 104. Available at: [Link]

  • Piperazine - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Kumar, S., & Nanda, A. (2018). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Sciences and Research, 10(1), 114-121. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 250, 115214. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available at: [Link]

  • Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug Discovery Today, 15(9-10), 331–337. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. IntechOpen. Available at: [Link]

  • Waring, M. J. (2021). Chapter 2: Tactics to Improve Solubility. In Medicinal Chemistry Toolkit. Royal Society of Chemistry. Available at: [Link]

  • Narayanan, G., et al. (2020). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design, 20(10), 6578–6589. Available at: [Link]

  • (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. ResearchGate. Available at: [Link]

  • Williams, A. C., & Cooper, J. R. (2004). Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart, 90(10), 1119–1121. Available at: [Link]

  • 2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Piperazine dihydrochloride - Solubility of Things. Solubility of Things. Available at: [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Alfa Chemistry. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S68. Available at: [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421. Available at: [Link]

  • [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information. Available at: [Link]

  • Yang, Z., et al. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Journal of Medicinal Chemistry, 50(16), 3857–3865. Available at: [Link]

  • 3-Fluoro-5-piperidin-1-ylbenzonitrile - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Products in Fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorobenzonitrile chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize fluorobenzonitrile scaffolds in their synthetic workflows. Here, we address common challenges and recurring side reactions encountered during the manipulation of these valuable building blocks. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to proactively troubleshoot and optimize your reactions.

Troubleshooting Guide: Diagnosis and Mitigation of Common Side Reactions

This section is structured to help you diagnose a problem you've already encountered. Each question addresses a specific, undesirable outcome and provides a systematic approach to identify the root cause and implement a corrective protocol.

Question 1: My reaction produced a significant amount of a hydroxylated benzonitrile byproduct. What happened and how can I prevent it?

Answer:

The unsolicited formation of a hydroxybenzonitrile species from a fluorobenzonitrile starting material is almost always indicative of a hydrolysis side reaction. The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions. This issue is particularly prevalent in reactions run with basic or aqueous reagents if stringent anhydrous conditions are not maintained.

Causality and Mechanism:

Water, although a weak nucleophile, can compete with your desired nucleophile, especially at elevated temperatures or with prolonged reaction times. If a base is present, it can deprotonate water to form the much more potent hydroxide (OH⁻) nucleophile, significantly accelerating the rate of this unwanted hydrolysis. The presence of even trace amounts of water in solvents or on glassware can lead to noticeable byproduct formation.[1]

Mitigation Strategies & Protocols:

To suppress hydrolysis, the rigorous exclusion of water is paramount. This involves a multi-pronged approach targeting solvents, reagents, glassware, and the reaction atmosphere.

Protocol 1: Ensuring Anhydrous Reaction Conditions
  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.) and dry in an oven at >120 °C for at least 4 hours, or preferably overnight.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).[2] Use high-vacuum grease on all ground-glass joints to ensure a tight seal.

  • Solvent & Reagent Dehydration:

    • Use freshly opened anhydrous solvents or purify solvents by passing them through an activated alumina column (solvent purification system).

    • If a purification system is not available, solvents like THF, Dioxane, or Toluene can be dried over sodium/benzophenone ketyl. Aprotic polar solvents like DMF or DMSO should be purchased in anhydrous grade and used immediately.

    • Dry solid reagents that are not temperature-sensitive in a vacuum oven. Hygroscopic reagents should be handled quickly in a glovebox or under a positive pressure of inert gas.

  • Inert Atmosphere Setup:

    • Assemble your reaction apparatus and purge the system with an inert gas. A common method is to use a nitrogen or argon-filled balloon attached to a needle via a septum.

    • Introduce a second "vent" needle to allow the inert gas to flush the air out of the flask for several minutes.

    • Maintain a slight positive pressure of the inert gas throughout the entire reaction, including during reagent addition and quenching.

Question 2: My reaction mixture turned into a dark, insoluble tar. Is this polymerization, and how can I avoid it?

Answer:

Yes, the formation of a dark, intractable material is a strong indicator of polymerization. Benzonitriles, especially those activated with electron-withdrawing groups like fluorine, can be susceptible to anionic or radical polymerization under certain conditions.

Causality and Mechanism:

  • Anionic Polymerization: This is often initiated by strong bases or nucleophiles (e.g., organolithiums, Grignard reagents, strong alkoxides). The nucleophile attacks the nitrile carbon, creating an anionic intermediate that can then attack another benzonitrile molecule, propagating a polymer chain.

  • Radical Polymerization: While less common for benzonitriles compared to vinyl monomers like acrylonitrile, radical pathways can be initiated by trace impurities, peroxides (formed in aged solvents like THF), or high temperatures.[3][4]

Mitigation Strategies & Protocols:

Controlling the reaction conditions, particularly temperature and the rate of reagent addition, is critical to favor the desired reaction over polymerization.

Table 1: Key Parameters to Control Polymerization
ParameterRecommendationRationale
Temperature Maintain low temperatures (e.g., -78 °C to 0 °C) during the addition of highly reactive nucleophiles/bases.Reduces the rate of both initiation and propagation steps of polymerization, allowing the desired reaction to occur selectively.
Reagent Addition Add strong bases or nucleophiles slowly and dropwise to the solution of fluorobenzonitrile.Avoids localized high concentrations of the initiator, which can trigger rapid polymerization.[4]
Stoichiometry Use precise stoichiometry. Avoid a large excess of the initiating base or nucleophile.Minimizes the amount of unreacted initiator available to start polymerization chains.
Solvent Purity Use peroxide-free solvents. Test solvents like THF or ether for peroxides before use, especially if they are old.Peroxides can decompose to form radicals, initiating unwanted radical polymerization.[5]
Workflow for Minimizing Polymerization

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Desired Outcome A Cool Fluorobenzonitrile Solution (e.g., to -78 °C) C Slow, Dropwise Addition of Initiator via Syringe Pump A->C Ensure efficient stirring B Prepare Initiator Solution (Base/Nucleophile) B->C D Maintain Low Temperature Throughout Addition C->D Continuous monitoring E Monitor Reaction by TLC/LCMS D->E F Selective Product Formation E->F Upon completion G High Yield, Minimal Polymer F->G

Caption: Controlled reagent addition workflow.

Question 3: I am observing dimerization or other C-C coupling byproducts in my metal-catalyzed reaction. What is causing this?

Answer:

The formation of biphenyl or other coupled byproducts in reactions involving fluorobenzonitriles often points to side reactions mediated by transition metal catalysts or reagents. This can occur through several mechanisms, including reductive coupling or oxidative addition pathways.

Causality and Mechanism:

Certain low-valent transition metals (e.g., Ni(0), Pd(0), Cu(I)) can insert into the carbon-fluorine bond via oxidative addition. The resulting aryl-metal complex can then undergo further reactions, such as reductive elimination with another complex, to form a C-C bond, leading to dimers.[6] Similarly, some organometallic reagents can mediate the coupling of multiple fluorobenzonitrile molecules.

Diagram: Competing Pathways in Metal-Catalyzed Reactions

G Start Ar-F + Nu-H + [M] Desired_Cycle Catalytic Cycle (Desired Reaction) Start->Desired_Cycle Path A Side_Cycle Dimerization Cycle (Side Reaction) Start->Side_Cycle Path B Product Ar-Nu Desired_Cycle->Product Dimer Ar-Ar Side_Cycle->Dimer

Caption: Desired vs. undesired catalytic pathways.

Mitigation Strategies:

Optimizing ligand choice, catalyst loading, and temperature can help favor the desired catalytic cycle over unwanted coupling reactions.

  • Ligand Selection: Employing bulky electron-donating ligands can often favor reductive elimination to form the desired product (Ar-Nu) over the intermediates that lead to dimerization.

  • Catalyst Loading: Using the minimum effective catalyst loading can reduce the probability of bimolecular side reactions between catalyst-substrate complexes.

  • Temperature Control: Side reactions may have different activation energies than the desired transformation. Systematically varying the reaction temperature can help identify an optimal window where the desired reaction is fast and the side reaction is slow.

  • Reagent Purity: Ensure the purity of the starting materials. Trace metal impurities can sometimes initiate unwanted catalytic cycles.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying my fluorobenzonitrile product away from unreacted starting material and side products?

A1: The choice of purification method depends on the physical properties of your product and the impurities.

  • Crystallization: If your product is a solid with different solubility characteristics than the impurities, recrystallization is often the most effective method for achieving high purity.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. A carefully chosen solvent system (eluent) is key. Start with a non-polar solvent (like hexane) and gradually increase the polarity (e.g., with ethyl acetate or dichloromethane) to elute the compounds from the silica gel.

  • Distillation: For liquid products with boiling points significantly different from impurities, distillation (simple, fractional, or vacuum) is an excellent choice.[9] Flash distillation can be particularly effective for rapid purification post-reaction.[9]

Q2: Can residual salts or catalysts from a previous step affect my next reaction?

A2: Absolutely. Residual salts (e.g., potassium fluoride from a halogen exchange reaction) or catalysts can interfere with subsequent steps. For instance, residual fluoride ions can act as a competing nucleophile or a base. Residual metals like palladium or copper can catalyze unintended side reactions.[7][10] It is crucial to perform an appropriate aqueous workup and purification to remove these impurities before proceeding. Washing the organic layer with water, brine, and sometimes a chelating solution like aqueous EDTA can help remove residual metal ions.

Q3: How should I properly set up a reaction under an inert atmosphere to prevent moisture-related side products?

A3: A robust inert atmosphere setup is crucial.

  • Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas (N₂ or Ar).[2]

  • Purge the Flask: Assemble the apparatus and flush it with inert gas for 5-10 minutes using an inlet and an outlet needle.[11]

  • Positive Pressure: Remove the outlet needle and keep the flask attached to a balloon or a manifold line that provides a slight positive pressure of the inert gas. This ensures that if there are any small leaks, the inert gas will flow out rather than air flowing in.

  • Reagent Transfer: Add liquid reagents via gas-tight syringes.[12] Dissolve solid reagents in an anhydrous solvent and add them via syringe or, if necessary, briefly remove the septum under a strong positive flow of inert gas (a "nitrogen blanket").

References
  • PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). CN105523962A - Fluorobenzonitrile compound preparation method.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

  • ResearchGate. (2015). Effect of Residual Sodium on the Catalytic Activity and Stability of Cu-Based Methanol Synthesis Catalyst. Retrieved from [Link]

  • MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research. Retrieved from [Link]

  • Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
  • Google Patents. (2014). WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.
  • ACS Publications. (1975). Mechanism of dimer formation in the electroreduction of p-fluorobenzonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Inhibitory effects of residual Cl− on the NO + CO reaction over a supported Pt catalyst. Catalysis Science & Technology. Retrieved from [Link]

  • Nature. (2021). Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts. Nature Communications. Retrieved from [Link]

  • Google Patents. (2003). CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.
  • Zeitschrift für Naturforschung. (2006). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Synthetic Methods in Polymer Chemistry: Radical Polymerization. Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Lisa's Lab. Retrieved from [Link]

  • ResearchGate. (2021). Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • ResearchGate. (2021). Ultra-high thermal stability of sputtering reconstructed Cu-based catalysts. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]

  • YouTube. (2014). Performing a Reaction Under an Inert Atmosphere. UT FRI Bioactive Molecules. Retrieved from [Link]

  • ScienceDirect. (2021). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Journal of the Taiwan Institute of Chemical Engineers. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Signal in ¹⁹F NMR for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ¹⁹F NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their experiments and troubleshoot common issues encountered when working with fluorinated compounds. The unique properties of the ¹⁹F nucleus, while advantageous, can also present specific challenges. This resource provides in-depth, field-proven insights to help you enhance your signal and obtain high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why is ¹⁹F NMR a valuable tool for analyzing fluorinated compounds?

A: ¹⁹F NMR is a powerful analytical technique due to several key properties of the fluorine-19 nucleus.[1][2] It has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[1] Furthermore, ¹⁹F is 100% naturally abundant, which means you don't have to worry about isotopic labeling for detection.[1] The chemical shifts in ¹⁹F NMR span a very wide range, often over 800 ppm, which provides excellent spectral dispersion and reduces the likelihood of signal overlap, even in complex molecules.[1][3] This high sensitivity and wide chemical shift range make ¹⁹F NMR an ideal tool for detecting and identifying fluorine-containing compounds, studying their structure, and monitoring their interactions.[4]

Q2: What are the main factors that influence the signal-to-noise ratio (S/N) in a ¹⁹F NMR experiment?

A: The signal-to-noise ratio in ¹⁹F NMR is influenced by a combination of factors related to the sample, the instrument, and the acquisition parameters. Key factors include:

  • Sample Concentration: Higher concentrations of the fluorinated analyte will naturally lead to a stronger NMR signal.

  • Magnetic Field Strength: Higher field magnets result in greater population differences between spin states, leading to a stronger signal.

  • Probe Technology: The type of NMR probe used has a significant impact. Cryogenically cooled probes (CryoProbes) can dramatically increase sensitivity by reducing thermal noise in the detector electronics.[5][6][7]

  • Acquisition Parameters: The number of scans, pulse sequence, and relaxation delays all play a crucial role. Optimizing these parameters is essential for maximizing the signal.[3]

  • Relaxation Properties (T₁ and T₂): The spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁹F nucleus affect how quickly the magnetization returns to equilibrium and how broad the signals are, respectively.[8][9]

  • Decoupling: Decoupling protons (¹H) or other coupled nuclei can simplify the spectrum and collapse multiplets into single sharp peaks, thereby increasing the signal height and improving the S/N.[10][11]

Q3: What is the Nuclear Overhauser Effect (NOE) in the context of ¹⁹F NMR, and how can it be used to enhance signals?

A: The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population (e.g., ¹H) leads to a change in the intensity of the NMR signal of another nucleus (e.g., ¹⁹F) that is in close spatial proximity.[8][9] This occurs through dipole-dipole relaxation.[8][9] In ¹⁹F NMR, irradiating the protons in a molecule can lead to a significant enhancement of the ¹⁹F signal.[11][12] This is particularly effective for fluorine atoms that are close to protons in the molecule. The theoretical maximum enhancement for a ¹⁹F-{¹H} NOE is approximately 53%.[12] This technique is often used in conjunction with proton decoupling to both simplify the spectrum and boost the signal intensity.[11][12]

Troubleshooting Guide

This section provides detailed troubleshooting guides for common issues encountered during ¹⁹F NMR experiments. Each guide follows a logical workflow to help you identify the root cause of the problem and implement an effective solution.

Issue 1: Low Signal-to-Noise Ratio (S/N)

A low S/N is one of the most frequent challenges in ¹⁹F NMR, especially when working with low-concentration samples. The following workflow will guide you through the process of diagnosing and resolving this issue.

Workflow for Diagnosing and Improving Low S/N:

Low_SN_Workflow start Low S/N Observed check_concentration Is the sample concentration adequate? start->check_concentration increase_concentration Increase sample concentration if possible. check_concentration->increase_concentration No optimize_scans Increase the number of scans (ns). S/N increases with the square root of ns. check_concentration->optimize_scans Yes increase_concentration->optimize_scans check_probe Are you using the most sensitive probe available? optimize_scans->check_probe use_cryoprobe Use a CryoProbe if available for a significant S/N boost. check_probe->use_cryoprobe No check_acquisition_params Are the acquisition parameters optimized? check_probe->check_acquisition_params Yes use_cryoprobe->check_acquisition_params optimize_params Optimize relaxation delay (d1) and acquisition time (aq). check_acquisition_params->optimize_params No check_decoupling Is proton decoupling being used? check_acquisition_params->check_decoupling Yes optimize_params->check_decoupling apply_decoupling Apply ¹H decoupling to collapse multiplets and increase peak height. check_decoupling->apply_decoupling No check_noe Can you leverage the ¹H-¹⁹F NOE? check_decoupling->check_noe Yes apply_decoupling->check_noe use_noe Use a pulse sequence that takes advantage of the NOE. check_noe->use_noe No end High S/N Achieved check_noe->end Yes use_noe->end Decoupling_Effect a Multiplet arrow Proton Decoupling b Singlet

Caption: The effect of proton decoupling on a ¹⁹F NMR signal, collapsing a multiplet into a singlet.

Quantitative Data Summary

The following table summarizes the expected signal enhancement from various techniques. The actual enhancement will depend on the specific molecule, sample conditions, and instrument used.

TechniqueTypical Signal Enhancement FactorKey Considerations
Increasing Number of Scans √(Number of Scans)Time-consuming.
Proton Decoupling 1.5 - 3x (for multiplets)Simplifies spectra and increases peak height.
¹H-¹⁹F NOE Up to 1.53xDepends on the proximity of protons to the fluorine nucleus.
CryoProbe 3 - 5x (compared to room temp probe)Requires specialized hardware. [5][6][7][13]

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of California, Santa Barbara. 19Flourine NMR. [Link]

  • Dalton, J. T., & Fillingim, R. B. (2013). New Frontiers and Developing Applications in 19F NMR. PMC. [Link]

  • Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 23(1), 311-336. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. [Link]

  • Bruker. QCI-F CryoProbe. [Link]

  • Shchepin, R. V., et al. (2021). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au, 1(1), 26-32. [Link]

  • Wang, Y., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of biomolecular NMR, 73(8-9), 455-466. [Link]

  • EPFL. 13C NMR with 1H and 19F double decoupling. [Link]

  • Vulpetti, A., et al. (2005). Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications. Journal of the American Chemical Society, 127(7), 2311-2317. [Link]

  • Barthel, T., et al. (1993). 19F-[1H] nuclear Overhauser effect and proton decoupling of 5-fluorouracil and alpha-fluoro-beta-alanine. Magnetic resonance in medicine, 30(2), 253-257. [Link]

  • Vulpetti, A., et al. (2005). Sensitivity Improvement in 19F NMR-Based Screening Experiments: Theoretical Considerations and Experimental Applications. Journal of the American Chemical Society, 127(7), 2311-2317. [Link]

  • Magritek. (2021). How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention. [Link]

  • Nakada, M., et al. (1989). Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ. Magnetic resonance in medicine, 12(2), 161-169. [Link]

  • Bruker. CryoProbes for NMR. [Link]

  • SciSpace. A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • JEOL Ltd. 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX. [Link]

  • IMSERC. 2D HOESY Experiment. [Link]

Sources

Technical Support Center: Overcoming Challenges in Radiolabeling of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine radiolabeling. The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous drugs and imaging agents.[1][2] However, its unique chemical properties can present significant challenges during radiolabeling for Positron Emission Tomography (PET). The short half-lives of common PET isotopes, such as carbon-11 (t½ ≈ 20.4 min) and fluorine-18 (t½ ≈ 109.8 min), demand rapid, high-yield, and highly pure radiosyntheses.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. It combines mechanistic explanations with actionable, field-proven troubleshooting strategies to enhance the success of your radiolabeling experiments.

Part 1: General Considerations & Precursor Design

This section addresses foundational questions about precursor strategy and the inherent reactivity of the piperazine moiety.

FAQ 1: My precursor seems unreactive. How does the structure of my piperazine-containing precursor impact radiolabeling efficiency?

Answer: The structure and electronic environment of the piperazine ring are critical. The nucleophilicity of the target nitrogen atom is the primary determinant for successful N-alkylation reactions.

  • Steric Hindrance: Bulky substituents on or near the piperazine ring can physically block the approach of the radiolabeling agent.[2] For instance, a large group on an adjacent carbon or on the other piperazine nitrogen can reduce the reaction rate.

    • Troubleshooting:

      • Precursor Redesign: If possible, design the precursor to place bulky groups further away from the reaction center.

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier caused by steric hindrance. Monitor closely for degradation.

      • Use a More Reactive Radiolabeling Agent: For methylations, [11C]CH3OTf (methyl triflate) is a "harder" and more reactive electrophile than [11C]CH3I (methyl iodide) and can be more effective for hindered amines.[6]

  • Electronic Effects: The nucleophilicity of the piperazine nitrogen is influenced by the electronic nature of its substituents.

    • Electron-Withdrawing Groups (EWGs): N-aryl or N-acyl groups significantly decrease the nucleophilicity of the second nitrogen due to resonance delocalization of the lone pair. Labeling the nitrogen directly attached to an EWG is often not feasible. The other nitrogen becomes the target, but its basicity is also reduced.

    • Electron-Donating Groups (EDGs): N-alkyl groups generally maintain or slightly increase nucleophilicity.

  • Protecting Group Strategy: For unsymmetrical piperazines where labeling could occur at either nitrogen, a protecting group (e.g., Boc, Cbz) is essential. The choice of protecting group is vital; it must be stable to the radiolabeling conditions but easily removable post-labeling if required for the final compound.

Part 2: Troubleshooting [11C]Methylation Reactions

N-[11C]methylation is one of the most common methods for labeling piperazine-containing molecules.[3] The following FAQs address typical failures in this process.

FAQ 2: I'm getting very low or no radiochemical yield (RCY) in my [11C]methylation. What are the likely causes?

Answer: Low RCY is a frequent issue stemming from several factors, from precursor quality to reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Poor Precursor Reactivity:

    • Cause: As discussed in FAQ 1, steric hindrance or EWGs are common culprits. The secondary amine of the piperazine may also be protonated, rendering it non-nucleophilic.

    • Solution:

      • Add a Base: A weak, non-nucleophilic base (e.g., potassium carbonate, DIPEA) is often required to deprotonate the precursor, ensuring the nitrogen is a free nucleophile.

      • Optimize Solvent: Use a polar aprotic solvent like DMF or DMSO to dissolve the precursor and salts effectively. Ensure the solvent is anhydrous, as water can hydrolyze the methylating agent.

      • Increase Temperature: Systematically increase the reaction temperature (e.g., from 80°C to 120°C) to find the optimal point between reaction rate and thermal degradation.

  • Inefficient Trapping or Delivery of [11C]CH3I:

    • Cause: [11C]CH3I is highly volatile. If it's not efficiently trapped in the reaction vessel, it will be lost to the system exhaust.

    • Solution:

      • Check System Integrity: Ensure all fittings on your automated synthesis module are tight.

      • Optimize Trapping Temperature: Cool the reaction vessel (e.g., to 0°C or room temperature depending on your setup) during the [11C]CH3I delivery phase to ensure efficient trapping before heating begins.

  • Degradation of Precursor or Product:

    • Cause: High temperatures or overly basic conditions can degrade sensitive functional groups on the molecule.[7]

    • Solution:

      • Screen Reaction Time & Temperature: Run a matrix of conditions to find a balance. Sometimes a lower temperature for a slightly longer time gives a better yield than a high, rapid temperature ramp.

      • Use a Milder Base: If degradation is suspected, switch from a strong base to a milder one (e.g., from NaOH to K2CO3 or an organic base like DBU).[8]

Workflow: Logic Diagram for Troubleshooting Low [11C]Methylation Yield

G start Low RCY Detected check_precursor Step 1: Verify Precursor - Purity (LC-MS) - Correct Structure (NMR) - Sufficient Amount start->check_precursor check_conditions Step 2: Assess Reaction Conditions check_precursor->check_conditions Precursor OK optimize_base Add/Optimize Base (e.g., K2CO3, DIPEA) check_conditions->optimize_base optimize_temp Optimize Temperature (e.g., 80-120°C) optimize_base->optimize_temp optimize_solvent Check Solvent (Anhydrous DMF/DMSO) optimize_temp->optimize_solvent check_reagent Step 3: Check [11C]CH3I Delivery optimize_solvent->check_reagent check_trapping Improve Trapping (Cool vessel during delivery) check_reagent->check_trapping check_purity Step 4: Analyze for Side Products check_trapping->check_purity side_products Side Products Detected? (e.g., Double Alkylation) check_purity->side_products reduce_precursor Reduce Precursor Amount side_products->reduce_precursor Yes final_review Review & Re-run side_products->final_review No reduce_precursor->final_review

Caption: Troubleshooting workflow for low [11C]methylation yield.

FAQ 3: My HPLC analysis shows multiple radioactive peaks. What are they?

Answer: Multiple radioactive peaks usually indicate side reactions or incomplete reactions. For piperazines, the most common side product is double alkylation.

  • Double [11C]Alkylation: If the starting precursor is a non-substituted piperazine, both nitrogens are potential sites for methylation. This leads to a mixture of mono- and di-methylated products, which are often difficult to separate.

    • Solution: The best strategy is preventative. Start with a mono-protected piperazine precursor (e.g., N-Boc-piperazine derivative) to ensure site-specific labeling.

  • [11C]Methylation of Other Nucleophiles: If your molecule contains other nucleophilic sites (e.g., phenols, thiols), they may also be methylated.

    • Solution: Protect these functional groups during precursor synthesis.

  • Unreacted [11C]CH3I or [11C]CH3OTf: A very early eluting peak on a reverse-phase HPLC is often the unreacted radiolabeling agent.

    • Solution: This is normal but should be a minor component. If it's the major peak, it points back to the issues in FAQ 2 (poor precursor reactivity, non-optimal conditions).

Part 3: Troubleshooting [18F]Fluorination Reactions

Introducing fluorine-18 onto a piperazine-containing molecule is typically achieved via nucleophilic substitution, often through fluoroalkylation.[9]

FAQ 4: My [18F]fluoroalkylation reaction is failing. What are the key optimization parameters?

Answer: Successful nucleophilic [18F]fluorination depends critically on the activation of the [18F]fluoride ion and the quality of the leaving group on the precursor.

  • Ineffective [18F]Fluoride Activation:

    • Cause: [18F]Fluoride is produced in water, where it is heavily solvated and non-nucleophilic.[9] Trace amounts of water in the reaction vessel can kill the reaction.

    • Solution: The Azeotropic Drying Process

      • Step 1: Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).

      • Step 2: Elute the fluoride into the reaction vessel using a solution of a phase-transfer catalyst (PTC) like Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile/water.[10]

      • Step 3: Heat the vessel under a stream of inert gas (N2 or He) to evaporate the water. Add anhydrous acetonitrile and repeat the evaporation 2-3 times. This is the critical azeotropic drying step to remove residual water.[11] The [K/K222]+ 18F- complex is highly nucleophilic in a dry, polar aprotic solvent.

  • Poor Leaving Group on the Precursor:

    • Cause: The reaction is an SN2 substitution. The efficiency is highly dependent on the leaving group's ability to stabilize the negative charge as it departs.

    • Solution: Choose an Optimal Leaving Group.

      • Good: Tosylate (OTs), Nosylate (ONs), Triflate (OTf). These are excellent leaving groups for fluoroalkylations.

      • Moderate: Mesylate (OMs), Halides (Br, I). These can work but often require harsher conditions (higher temperatures).

      • Poor: Chloride (Cl). Generally not effective for this chemistry.

Data Presentation: Impact of Leaving Group and Temperature on RCY

The following table illustrates typical outcomes when labeling an ethyl-precursor attached to a piperazine nitrogen.

Precursor Leaving GroupReaction Temp.Typical RCY (decay-corrected)Notes
-OTs (Tosylate)85 °C15-30%Often requires higher temperatures.
-OTs (Tosylate)110 °C50-70% A good starting point for optimization.
-OMs (Mesylate)110 °C20-40%Less reactive than tosylate.
-OTf (Triflate)85 °C60-80% Highly reactive, allows for milder conditions.
-Br (Bromo)120 °C10-25%Often requires harsh conditions, risk of side products.

Data are representative and will vary based on the specific molecule and system.

FAQ 5: I see a radioactive peak in my HPLC that isn't my product, and it increases over time. What's happening?

Answer: This suggests your final radiolabeled compound may be unstable under the analysis or formulation conditions.

  • Defluorination: The C-F bond, while strong, can sometimes be labile, especially if the local electronic structure promotes it. This releases free [18F]fluoride, which appears as a very early, sharp peak on reverse-phase HPLC.

    • Troubleshooting:

      • Adjust pH: Check the pH of your HPLC mobile phase and final formulation saline. Extremes in pH can catalyze defluorination. Aim for a neutral pH (6.5-7.5).

      • Minimize Light Exposure: Some compounds are light-sensitive. Protect the final product vial from light.

      • Precursor Redesign: If defluorination is persistent, the molecular design may need to be altered, for example, by moving the radiofluoride to a more stable position.

  • Radiolytic Decomposition: High levels of radioactivity can generate reactive species that degrade the compound.

    • Troubleshooting:

      • Add Stabilizers: Adding a radical scavenger like ascorbic acid or ethanol (typically 5-10%) to the final formulation can mitigate radiolysis.

      • Dilute the Product: If feasible, diluting the final product can reduce the effects of radiolysis.

Part 4: Purification and Quality Control

Purification and QC are non-negotiable steps to ensure the safety and efficacy of the radiotracer.[12]

FAQ 6: How do I effectively purify my piperazine radiotracer?

Answer: Semi-preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying PET radiotracers.

General Protocol for HPLC Purification:

  • Quench the Reaction: After the reaction time is complete, cool the vessel and quench the reaction by adding the initial HPLC mobile phase (e.g., water with 0.1% TFA).

  • Load onto HPLC: Inject the entire crude reaction mixture onto a semi-prep C18 column.

  • Elute and Collect: Run a gradient method (e.g., 10-90% acetonitrile in water over 15 minutes) to separate your product from the precursor, salts, and other impurities. The radioactive peak corresponding to your product (identified by co-injection with a non-radioactive standard) is collected.

  • Formulation: The collected HPLC fraction is typically diluted with water, passed through a C18 Sep-Pak cartridge to trap the product, washed with water to remove residual solvents, and finally eluted with a small volume of ethanol. This ethanol solution is then diluted with sterile saline for injection.[13]

Experimental Workflow: From Reaction to Final Product

G cluster_synthesis Radiosynthesis cluster_purification Purification cluster_formulation Formulation & QC precursor Precursor + Radioisotope in Reaction Vessel reaction Heating & Reaction (5-15 min) precursor->reaction quench Quench Reaction (add mobile phase) reaction->quench hplc Inject onto Semi-Prep HPLC quench->hplc collect Collect Radioactive Peak hplc->collect spe Trap on C18 Sep-Pak collect->spe wash Wash with Sterile Water spe->wash elute Elute with Ethanol wash->elute formulate Dilute with Saline elute->formulate qc Final Quality Control (Analytical HPLC, pH, etc.) formulate->qc

Caption: Standard workflow for PET tracer synthesis, purification, and formulation.

FAQ 7: What are the essential Quality Control (QC) tests for my final product?

Answer: Every batch of a radiopharmaceutical must pass a series of QC tests before it can be deemed safe for use.

Mandatory QC Tests:

TestMethodAcceptance CriteriaPurpose
Radiochemical Purity Analytical HPLC> 95%Ensures the radioactivity is from the desired compound.[12]
Chemical Purity Analytical HPLC (UV trace)Peak from product should be the major peak.Confirms absence of precursor and other chemical impurities.
Radionuclidic Identity Half-life measurementWithin 5% of known value (e.g., ~20.4 min for 11C)Confirms the correct radioisotope is present.
pH pH paper or meter4.5 - 7.5Ensures the solution is physiologically compatible.
Residual Solvents Gas Chromatography (GC)Below USP limits (e.g., <410 ppm for ACN)Checks for harmful solvent residues from synthesis.
Sterility & Endotoxins Culture methods & LAL testSterile, < 175 EU/VEnsures the product is free from microbial contamination.[14]

This guide provides a framework for addressing the common challenges in radiolabeling piperazine compounds. Success in radiochemistry is often an iterative process of optimization. By understanding the underlying chemical principles and systematically troubleshooting, you can significantly improve the reliability and yield of your radiosyntheses.

References
  • C-11 Radiochemistry in Cancer Imaging Applications. ResearchGate. Available at: [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Symmetry. Available at: [Link]

  • Carbon-11 labeling chemistry based upon [11C]methyl iodide. PubMed. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. Available at: [Link]

  • Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. YouTube. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. Available at: [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PubMed Central. Available at: [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Strategies for Site-Specific Radiolabeling of Peptides and Proteins. SciSpace. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Available at: [Link]

  • Closing the gap between 19F and 18F chemistry. PubMed Central. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available at: [Link]

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Publications. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 99mTc labeled aryl piperazine derivatives as cerebral radiotracers. ResearchGate. Available at: [Link]

  • Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Available at: [Link]

  • Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

  • Production Routes of Fluorine-18. ResearchGate. Available at: [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PubMed Central. Available at: [Link]

  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Available at: [Link]

  • Preclinical evaluation of an 18F-labeled Nε-acryloyllysine piperazide for covalent targeting of transglutaminase 2. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Communications. Available at: [Link]

  • Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. PubMed. Available at: [Link]

  • Purification, formulation and quality control of radiopharmaceuticals. YouTube. Available at: [Link]

  • Aliphatic 18f-radiolabeling of a tetrazine precursor. Google Patents.
  • Synthesis, 18F-Radiolabelling and Biological Characterization of Novel Fluoroalkylated Triazine Derivatives for in Vivo Imaging of Phosphodiesterase 2A in Brain via Positron Emission Tomography. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in biological assays. Our approach is rooted in first principles, emphasizing the causality behind experimental variability to empower you with robust, self-validating solutions.

Introduction: The Root of Variability

Inconsistent results are a significant challenge in biological research, leading to wasted resources and delayed discoveries.[1][2] The core principle of troubleshooting is to systematically dissect the experimental workflow to isolate and address the source of error. This guide is structured as a series of frequently asked questions (FAQs) that address common issues across various assay platforms.

Section 1: General Assay Principles & Troubleshooting

This section covers overarching issues applicable to a wide range of biological assays.

FAQ 1: My replicate wells show high variability. What are the likely causes and how can I fix this?

High coefficient of variation (%CV) between replicates is a common headache. The root cause often lies in subtle inconsistencies in liquid handling and plate setup.[1][3]

Causality: Even minor differences in reagent or sample volume can lead to significant variations in signal output. This is particularly true for assays with steep dose-response curves.

Troubleshooting Steps:

  • Pipetting Technique:

    • Action: Review and standardize your pipetting technique. Ensure you are using calibrated pipettes and appropriate tips.[3][4][5] Avoid introducing air bubbles.[4][5]

    • Rationale: Consistent, accurate liquid handling is the foundation of a reproducible assay. Automated liquid handling systems can significantly reduce this source of error.[6][7]

  • Reagent Mixing:

    • Action: Ensure all reagents, especially viscous solutions or suspensions, are thoroughly mixed before use.[3][8]

    • Rationale: Incomplete mixing leads to concentration gradients within your stock solutions, resulting in inconsistent dispensing.

  • Plate Uniformity:

    • Action: Check for and mitigate "edge effects," where wells on the perimeter of the plate behave differently from interior wells.[9][10][11][12][13] This can be caused by temperature gradients and increased evaporation.[10][11]

    • Protocol: To mitigate edge effects, you can fill the outer wells with a sterile liquid like PBS or water to create a humidity buffer.[13] Alternatively, avoid using the outer wells for critical samples.[10] Using low-evaporation lids or sealing tapes can also be effective.[10][11][12]

Workflow for Diagnosing High Replicate Variability:

G start High %CV in Replicates pipetting Review Pipetting Technique - Calibrated pipettes? - Consistent technique? start->pipetting mixing Check Reagent Mixing - Vortex/invert solutions? pipetting->mixing If pipetting is consistent edge_effect Investigate Edge Effects - Are outer wells behaving differently? mixing->edge_effect If reagents are well-mixed solution Implement Corrective Actions: - Pipette training - Standardize mixing protocols - Use plate sealing or avoid outer wells edge_effect->solution If edge effects are observed

Caption: A logical workflow for troubleshooting high replicate variability.

FAQ 2: My assay signal is weak or absent. Where should I start looking for the problem?

A lack of signal can be perplexing. The key is to determine if the issue lies with the reagents, the protocol, or the detection instrument.

Causality: A weak or absent signal implies a failure in one or more steps of the reaction cascade that generates the detectable signal.

Troubleshooting Steps:

  • Reagent Integrity:

    • Action: Verify the expiration dates and storage conditions of all reagents.[4] Reagent stability is critical for assay performance.[14][15][16]

    • Rationale: Reagents, particularly enzymes and antibodies, can lose activity over time if not stored correctly.[8][14]

  • Protocol Adherence:

    • Action: Double-check the protocol for any missed steps or incorrect incubation times and temperatures.[3][4]

    • Rationale: Biological assays are often sensitive to kinetic parameters. Deviations from the optimized protocol can significantly impact the outcome.

  • Positive Controls:

    • Action: Always include a positive control that is known to give a strong signal.[8]

    • Rationale: If the positive control fails, it strongly suggests a problem with the reagents or the overall assay procedure, rather than the experimental samples.

Data Summary for Signal Troubleshooting:

Potential Cause Diagnostic Check Corrective Action
Reagent InactivityCheck expiration dates and storage. Run a reagent stability test.[14][17]Use fresh, properly stored reagents.
Protocol DeviationReview the protocol step-by-step.Strictly adhere to the validated protocol.
Instrument MalfunctionCheck instrument settings and run a system performance check.Consult the instrument manual or technical support.
Incorrect WavelengthVerify the correct excitation/emission or absorbance wavelength is set.[4]Use the recommended wavelength for the specific assay.

Section 2: Assay-Specific Troubleshooting

This section provides guidance for common issues encountered in specific assay formats.

ELISA (Enzyme-Linked Immunosorbent Assay)

FAQ 3: I'm seeing high background in my ELISA. What's causing this and how can I reduce it?

High background noise can mask the true signal and reduce the dynamic range of the assay.[18]

Causality: High background in ELISA is often due to non-specific binding of antibodies or enzymatic components to the plate surface.[19]

Troubleshooting Steps:

  • Blocking Efficiency:

    • Action: Ensure the blocking buffer is fresh and completely covers the well surface. You may need to optimize the blocking agent (e.g., BSA, non-fat milk) and incubation time.[3][19][20]

    • Rationale: The blocking step is crucial for preventing non-specific binding of subsequent reagents.

  • Washing Steps:

    • Action: Increase the number or stringency of wash steps. Ensure complete removal of wash buffer between steps.[3][5]

    • Rationale: Insufficient washing can leave behind unbound antibodies or enzyme conjugates, leading to a high background signal.

  • Antibody Concentrations:

    • Action: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise.[18][19]

    • Rationale: Excessively high antibody concentrations can lead to increased non-specific binding.[18]

Experimental Protocol for Optimizing Blocking Conditions:

  • Coat a 96-well ELISA plate with your antigen and leave some wells uncoated as a control.

  • Prepare different blocking buffers (e.g., 1% BSA in PBS, 5% non-fat milk in PBS, commercial blocking buffers).

  • Add the different blocking buffers to replicate wells and incubate for various times (e.g., 1 hour at room temperature, overnight at 4°C).

  • Proceed with the ELISA protocol without adding the primary antibody (secondary antibody only).

  • The condition that yields the lowest signal in the absence of the primary antibody is the optimal blocking condition.

Cell-Based Assays

FAQ 4: My cell-based assay results are inconsistent from day to day. What factors should I consider?

The inherent biological variability of living cells makes consistency in cell-based assays particularly challenging.[1][21][22]

Causality: Variations in cell health, density, and passage number can significantly impact their response to stimuli.[23]

Troubleshooting Steps:

  • Cell Culture Conditions:

    • Action: Standardize all cell culture parameters, including media composition, serum lot, incubation conditions (CO2, temperature, humidity), and cell density.[23]

    • Rationale: Cells are highly sensitive to their environment. Even minor fluctuations can alter their physiology and experimental response.[23]

  • Passage Number:

    • Action: Use cells within a consistent and low passage number range for all experiments.

    • Rationale: As cells are passaged, they can undergo phenotypic and genotypic changes, leading to altered behavior in assays.[23]

  • Cell Seeding:

    • Action: Ensure a uniform and consistent cell seeding density across all wells. Allow plates to sit at room temperature for a period before incubation to allow for even cell settling.[9]

    • Rationale: Uneven cell distribution will lead to variability in the number of cells per well, directly impacting the assay readout.

Decision Tree for Troubleshooting Inconsistent Cell-Based Assays:

G start Inconsistent Cell-Based Assay Results culture Review Cell Culture Practices - Standardized media/serum? - Consistent passage number? start->culture seeding Check Cell Seeding Technique - Uniform cell suspension? - Even distribution in wells? culture->seeding If culture practices are consistent reagents Evaluate Reagent Consistency - Freshly prepared? - Lot-to-lot variability? seeding->reagents If seeding is uniform solution Implement Corrective Actions: - Standardize cell culture SOPs - Optimize seeding protocol - Validate new reagent lots reagents->solution If reagent variability is suspected

Caption: A systematic approach to troubleshooting inconsistency in cell-based assays.

qPCR (Quantitative Polymerase Chain Reaction)

FAQ 5: My qPCR results show high Cq value variations or non-specific amplification. What could be the cause?

Reliable qPCR data depends on high amplification efficiency and specificity.[6]

Causality: Variations in Cq values can stem from inconsistent pipetting, poor RNA/cDNA quality, or suboptimal primer design.[6] Non-specific amplification is often due to primer-dimers or off-target binding.[6]

Troubleshooting Steps:

  • Template Quality:

    • Action: Assess the quality and quantity of your RNA/cDNA. Ensure the absence of PCR inhibitors.[6]

    • Rationale: Degraded or impure templates will lead to inefficient and variable amplification.

  • Primer Design and Optimization:

    • Action: Ensure primers are designed according to best practices (e.g., appropriate length, GC content, melting temperature).[6] Perform a melt curve analysis to check for non-specific products.

    • Rationale: Well-designed primers are essential for specific and efficient amplification of the target sequence.

  • Reaction Setup:

    • Action: Use a master mix to minimize pipetting variability. Ensure all components are properly mixed.[4]

    • Rationale: Inconsistent volumes of template or reaction components will lead to variable Cq values.[6]

Section 3: Advanced Topics

Assay Validation and Reagent Management

A robustly validated assay is the best defense against inconsistent results.[24][25] This involves demonstrating that the assay is accurate, precise, specific, and robust.

Key Validation Parameters:

Parameter Description Importance
Accuracy The closeness of the measured value to the true value.Ensures the assay is measuring the correct amount of analyte.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Indicates the reproducibility of the assay.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Ensures the assay is not measuring interfering substances.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Indicates the reliability of the assay under slightly different conditions.

Reagent Stability Program:

Implementing a reagent stability program is crucial for long-term assay consistency.[14][17] This involves:

  • Initial Qualification: Testing new lots of critical reagents against a reference standard.[26]

  • Ongoing Monitoring: Periodically re-testing stored reagents to ensure they still meet performance specifications.

  • Documentation: Keeping detailed records of reagent lot numbers, preparation dates, and stability testing results.[25]

Conclusion

Troubleshooting inconsistent assay results requires a systematic and logical approach. By understanding the underlying principles of your assay and meticulously examining each step of the workflow, you can identify and resolve the sources of variability. This guide provides a framework for this process, empowering you to generate reliable and reproducible data.

References

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments. [Link]

  • Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. [Link]

  • Plebani, M. (2018). Errors within the total laboratory testing process, from test selection to medical decision-making – A review of causes, consequences, surveillance and solutions. Clinical Chemistry and Laboratory Medicine, 56(6), 798-806. [Link]

  • Bio-Rad. Western Blot Doctor™ — Blot Background Problems. [Link]

  • Islam, R., et al. (2019). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 21(5), 89. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • Mettler Toledo. Sources of Variability in Cell Based Assays. [Link]

  • Sandiego. MDH Assay Enzyme Hints & Tips. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

  • Wako Automation. (2023, December 16). The edge effect in microplate assays. [Link]

  • Sino Biological. High Background Troubleshooting in Western Blots. [Link]

  • Azure Biosystems. qPCR Troubleshooting Guide. [Link]

  • Insights.bio. Understanding and managing sources of variability in cell measurements. [Link]

  • Stevenson, L., & Purushothama, S. (2014). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 16(4), 610–619. [Link]

  • Biomedix. Understanding The Role Of Reagent Quality In Test Accuracy. [Link]

  • Scientific Laboratory Supplies. (2025, April 15). Reducing Errors and Increasing Throughput in Drug Discovery. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. [Link]

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. [Link]

  • LI-COR Biotechnology. (2024, September 19). Troubleshooting | Fluorescence: Detection. [Link]

  • Creative Biolabs. (2025, August 25). Troubleshooting qPCR: Common Issues and Solutions for Accurate Pathogen Detection. [Link]

  • Corning Life Sciences. (2013, October 30). Preventing edge effect in microplates. [Link]

  • Spectrum Medical Industries Pvt. Ltd. Major cause of error in laboratories. [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. [Link]

  • American Research Products. Western blot troubleshooting: high background. [Link]

  • Li, C., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Journal of Biomedical Optics, 23(9), 1-11. [Link]

  • Li, Y., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Biosensors, 13(6), 610. [Link]

  • FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • My Bio-Med. The Importance of High-Quality Reagents in Accurate Experimental Results. [Link]

  • Biomatik. (2023, September 22). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. [Link]

  • LigoLab. Top 10 Medical Laboratory Mistakes and How to Prevent Them from Happening in Your Lab. [Link]

  • Bio-Rad Antibodies. Western Blot Troubleshooting: High Background Signal on the Blot. [Link]

  • ResearchGate. (2025, August 6). Troubleshooting Fine-Tuning Procedures for qPCR System Design. [Link]

  • IPQpubs. <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. [Link]

  • Reddit. (2024, February 10). Need help with qPCR troubleshooting. [Link]

  • ResearchGate. (2018, January 28). Has anyone had trouble with inconsistent ELISA no antigen control signal?. [Link]

  • Westgard QC. Stability Testing and CLSI EP25-A. [Link]

Sources

Technical Support Center: Method Refinement for Quantifying Piperazine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of piperazine residues. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the analytical challenges associated with piperazine analysis. As a molecule lacking a strong chromophore, piperazine presents unique hurdles in achieving sensitive and robust quantification. This guide offers field-proven insights and validated protocols to refine your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate analytical technique for quantifying piperazine residues?

A1: The choice of analytical technique is contingent upon the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here's a comparative overview:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a cost-effective and widely accessible technique. However, since piperazine lacks a significant chromophore, direct UV detection is challenging and offers poor sensitivity, with absorption typically only at low wavelengths (~205 nm).[1][2] To overcome this, a pre-column or post-column derivatization step is necessary to attach a UV-active moiety to the piperazine molecule.[1][3]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): ELSD is a universal detection method that does not rely on the analyte having a chromophore, making it suitable for direct analysis of piperazine.[4][5] It is a good alternative when derivatization is not desirable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity. Piperazine and its derivatives are often amenable to GC analysis, sometimes requiring derivatization to improve volatility and chromatographic performance.[6][7] This technique is particularly useful for identifying and quantifying piperazine in complex mixtures.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification of piperazine residues due to its exceptional sensitivity and selectivity.[4][9][10] It can often be used for direct analysis without derivatization, simplifying sample preparation.[4]

Technique Detection Principle Derivatization Pros Cons Typical Sensitivity
HPLC-UV UV AbsorbanceRequiredCost-effective, widely availableLow sensitivity without derivatization, potential for interferenceppm to high ppb range (with derivatization)
HPLC-ELSD Light ScatteringNot RequiredUniversal detection, no chromophore neededNon-linear response, lower sensitivity than MSHigh ppm to low ppm range
GC-MS Mass-to-charge ratioOften RecommendedHigh selectivity, good for volatile derivativesDerivatization may be needed, potential for thermal degradationppb to ppt range
LC-MS/MS Mass-to-charge ratio (precursor/product ions)Not RequiredHighest sensitivity and selectivity, direct analysisHigher instrument cost and complexityppt to sub-ppt range
Q2: Why is derivatization often necessary for piperazine analysis, and what are the common derivatizing agents?

A2: Piperazine's molecular structure lacks a chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[1] This makes it difficult to detect at low concentrations using UV-based detectors. Derivatization is a chemical process that modifies the analyte to enhance its detectability. For piperazine, this typically involves attaching a molecule with a strong chromophore or a fluorophore.

Common derivatizing agents include:

  • 4-chloro-7-nitrobenzofuran (NBD-Cl): Reacts with piperazine to form a stable, UV-active derivative, allowing for sensitive detection using HPLC-UV.[1][3]

  • Dansyl Chloride (DNS-Cl): A widely used reagent that introduces a fluorescent group onto the piperazine molecule, enabling highly sensitive detection by HPLC with fluorescence detection (HPLC-FLD).[11][12]

  • Trifluoroacetic Anhydride (TFAA): Used in GC-MS analysis to create more volatile and thermally stable derivatives of piperazine.[7]

  • Acetic Anhydride: Another option for creating derivatives suitable for GC-MS analysis.[4]

The choice of derivatizing agent depends on the analytical method and the desired sensitivity. It is crucial to optimize the derivatization reaction conditions (e.g., pH, temperature, reaction time) to ensure complete and reproducible derivatization.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Retention in Reversed-Phase HPLC

Causality: Piperazine is a small, polar, and highly basic molecule. On traditional reversed-phase columns (like C18), it exhibits little to no retention and often presents with poor peak shape (tailing) due to strong interactions with residual silanols on the silica support.[2]

Troubleshooting Steps:

  • Column Selection:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for retaining and separating highly polar compounds like piperazine. A cyanopropyl (CN) bonded stationary phase can be effective.[4]

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms can provide better retention and peak shape for basic compounds.[5]

    • "Aqua" or Polar-Endcapped C18 Columns: These columns are designed to be more stable in highly aqueous mobile phases and can offer better retention for polar analytes.

  • Mobile Phase Modification:

    • Increase Aqueous Content: For reversed-phase, start with a high percentage of the aqueous phase (e.g., 95-98%).

    • pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of piperazine (pKa values are approximately 5.7 and 9.8). A lower pH (e.g., 2.5-3.5) will ensure piperazine is in its protonated, more polar form, which can improve interaction with some stationary phases and enhance peak shape.

    • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can improve the retention of basic compounds on reversed-phase columns. However, these reagents can be difficult to remove from the column and may suppress MS signals.

  • Derivatization: Derivatizing piperazine with a larger, more hydrophobic molecule will increase its retention on a reversed-phase column.

Workflow for Addressing Poor Retention in RP-HPLC

Caption: Troubleshooting workflow for poor piperazine retention in RP-HPLC.

Issue 2: Low Sensitivity and Inconsistent Results in Derivatization-Based Methods

Causality: Incomplete or variable derivatization reactions are a common source of poor sensitivity and reproducibility. This can be caused by suboptimal reaction conditions, interfering substances in the sample matrix, or degradation of the derivatizing agent or the derivative itself.

Troubleshooting Steps:

  • Optimization of Derivatization Reaction:

    • pH: The pH of the reaction mixture is critical. For many derivatization reactions with amines, a basic pH is required to ensure the amine is in its free base form. Perform a pH optimization study (e.g., pH 8-11).

    • Reagent Concentration: Ensure a sufficient molar excess of the derivatizing agent to drive the reaction to completion. A 10 to 100-fold excess is a good starting point.

    • Reaction Time and Temperature: Investigate the effect of reaction time and temperature to find the conditions that yield the highest and most consistent product formation. Be mindful of potential degradation at elevated temperatures.[7]

    • Solvent: The choice of solvent can influence the reaction rate and stability of the derivative. Ensure the solvent is compatible with both the analyte and the derivatizing agent.

  • Sample Matrix Effects:

    • Sample Clean-up: Components in the sample matrix can compete for the derivatizing agent or interfere with the reaction. Implement a robust sample clean-up procedure such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove potential interferences before derivatization.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples to be analyzed. This will help to compensate for any matrix effects on the derivatization reaction and the analytical signal.

  • Stability of Reagents and Derivatives:

    • Reagent Storage: Store derivatizing agents according to the manufacturer's instructions, protecting them from light and moisture to prevent degradation.

    • Derivative Stability: Evaluate the stability of the derivatized piperazine under different storage conditions (e.g., room temperature, 4°C, -20°C) and for different durations to determine the optimal conditions for analysis.[11]

Experimental Protocol: Optimization of NBD-Cl Derivatization for HPLC-UV

  • Prepare Stock Solutions:

    • Piperazine stock solution (e.g., 1000 µg/mL) in deionized water.

    • NBD-Cl stock solution (e.g., 1 mg/mL) in acetonitrile.

  • pH Optimization:

    • In separate vials, add a fixed amount of piperazine standard.

    • Add a series of buffers to achieve a pH range of 8.0, 8.5, 9.0, 9.5, 10.0, and 10.5.

    • Add a fixed excess of NBD-Cl solution to each vial.

    • Incubate all samples at a constant temperature (e.g., 60°C) for a fixed time (e.g., 30 minutes).

    • Quench the reaction (e.g., by adding a small amount of acid).

    • Analyze the samples by HPLC-UV and plot the peak area of the derivative versus pH to determine the optimal pH.

  • Temperature and Time Optimization:

    • Using the optimal pH determined above, set up a matrix of experiments varying the reaction temperature (e.g., 40°C, 50°C, 60°C, 70°C) and time (e.g., 15, 30, 45, 60 minutes).

    • Analyze the resulting derivatives and identify the combination of time and temperature that yields the highest and most reproducible peak area.

Derivatization Reaction Workflow

Caption: General workflow for the derivatization of piperazine for analysis.

References

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1935. [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Journal of Analytical and Bioanalytical Techniques, 11(3). [Link]

  • National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 929. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric Estimation of Piperazine in Dosage forms using Dichlone and. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ScienceAsia. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 46(1), 59-67. [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Liquid Chromatography & Related Technologies, 41(10), 629-636. [Link]

Sources

Technical Support Center: Synthesis of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for piperazine synthesis. The piperazine motif is a cornerstone in medicinal chemistry, celebrated for its ability to enhance the pharmacokinetic profiles of drug candidates.[1] However, its symmetrical nature and the reactivity of its two nitrogen atoms present a unique set of challenges that can often lead to complex product mixtures, low yields, and purification difficulties.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to provide you, our fellow researchers and drug development professionals, with not just solutions, but a deeper understanding of the causality behind common pitfalls. Here, we move beyond simple protocols to explore the chemical principles that govern success in your experiments.

Section 1: N-Functionalization Pitfalls - The Challenge of Selectivity

The most common synthetic operation involving piperazine is the functionalization of its nitrogen atoms. Achieving selective mono-substitution is often the primary goal and the first major hurdle.

FAQ 1: My reaction with piperazine yields mostly the 1,4-disubstituted product. How can I favor mono-substitution?

The Problem: You are attempting a direct N-alkylation or N-arylation on piperazine and observing significant formation of the undesired 1,4-disubstituted byproduct, often consuming your starting electrophile and complicating purification.

Expert Explanation: This is a classic problem of competitive reaction rates.[2] Once the first nitrogen has reacted to form the mono-substituted product, the remaining secondary amine is still nucleophilic and can react with another equivalent of your electrophile. Because both nitrogens are chemically equivalent in the starting material, statistical mixtures are common unless the reaction conditions are carefully controlled. The formation of byproducts can lead to low yields and difficult purification processes.[2]

Troubleshooting & Solutions:

  • Stoichiometric Control (The Simplest Approach):

    • Principle: Le Châtelier's principle. By using a large excess of the piperazine nucleophile, you increase the probability that an electrophile molecule will encounter an unreacted piperazine rather than a mono-substituted one.

    • Protocol: Use 5 to 10 molar equivalents of piperazine relative to your limiting electrophile. This is often effective for simple alkylations but can be atom-inefficient on a large scale.

    • Caveat: This strategy necessitates an efficient method to remove the excess piperazine during workup, typically via acid-base extraction.

  • Protecting Group Strategy (The Most Robust Approach):

    • Principle: Orthogonality. By temporarily blocking one nitrogen with a protecting group, you physically prevent disubstitution. The most common choice is the tert-butyloxycarbonyl (Boc) group.

    • Workflow:

      • Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc)₂O to synthesize 1-Boc-piperazine.

      • Functionalization: Use your mono-protected piperazine as the nucleophile for your desired N-alkylation or N-arylation reaction.

      • Deprotection: Remove the Boc group, typically with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent, to reveal the free secondary amine of your desired mono-substituted product.[2]

    • Benefit: This multi-step process offers superior control and generally leads to cleaner reactions and higher overall yields of the desired product, despite the extra steps.[2]

  • Flow Chemistry (An Advanced Solution for Scale-Up):

    • Principle: Precise control over stoichiometry and reaction time. In a continuous flow reactor, small plugs of reagents are mixed in exact ratios for very short residence times, minimizing the opportunity for the mono-substituted product to react further.[3]

    • Benefit: This can improve yields and safety, especially for highly exothermic reactions, and offers a scalable alternative to using large excesses of piperazine.[3]

Diagram 1: Decision Workflow for Controlling Piperazine Substitution

G start Start: Synthesize 1-R-Piperazine direct_sub Attempt Direct Substitution (Piperazine + R-X) start->direct_sub check_ratio Analyze Product Mixture (LCMS / NMR) direct_sub->check_ratio mono_ok Desired Mono-product is Major check_ratio->mono_ok > 80% Mono di_sub_high High Disubstitution Observed check_ratio->di_sub_high < 80% Mono finish Achieve Selective Mono-substitution mono_ok->finish strategy Select Control Strategy di_sub_high->strategy use_excess Strategy 1: Use Large Excess of Piperazine (5-10 eq) strategy->use_excess Atom economy is not critical use_pg Strategy 2: Use Mono-Protected Piperazine (e.g., 1-Boc-Pip) strategy->use_pg High purity and control needed use_excess->finish use_pg->finish

Caption: Decision tree for optimizing mono-substitution reactions.

FAQ 2: I'm seeing a complex mixture of byproducts in my N-arylation reaction (e.g., Buchwald-Hartwig). What's going wrong?

The Problem: You are attempting a palladium-catalyzed N-arylation of a piperazine with an aryl halide, but the reaction is sluggish, incomplete, or generates significant byproducts, making purification a nightmare.

Expert Explanation: Buchwald-Hartwig amination is a powerful tool, but it's a complex catalytic cycle sensitive to many variables. Piperazines can be challenging substrates for a few reasons:

  • Catalyst Inhibition: The two nitrogen atoms can act as bidentate ligands, potentially binding to the palladium center and inhibiting catalytic turnover.

  • Base Sensitivity: The choice of base is critical. An inappropriate base can lead to side reactions like hydrodehalogenation of your aryl halide or degradation of your catalyst and ligand.

  • Steric Hindrance: Sterically hindered aryl halides or substituted piperazines can slow the reaction dramatically.

Troubleshooting & Solutions:

Table 1: Troubleshooting Guide for Buchwald-Hartwig N-Arylation of Piperazines

Symptom Potential Cause Recommended Action
Low or No Conversion 1. Catalyst/ligand inactivity. 2. Incorrect base. 3. Insufficient temperature.1. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). Use a pre-catalyst (e.g., G3 or G4 palladacycles) to ensure active Pd(0). 2. Switch to a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxides if your substrate is base-sensitive. 3. Increase temperature, ensuring solvent and reactants are stable.
Byproduct Formation (e.g., hydrodehalogenation) 1. Base is too strong or reactive. 2. Water content in the reaction.1. Switch to a weaker base (e.g., K₂CO₃). 2. Ensure all reagents and solvents are rigorously dried. Use anhydrous conditions.
Reaction Stalls Catalyst deactivation.Use a ligand designed for high stability and turnover numbers. Ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst.

Self-Validating Protocol: A Robust Starting Point This protocol is a reliable starting point for aryl chlorides, which are often challenging substrates.

  • Reagent Preparation: To an oven-dried flask, add the aryl chloride (1.0 mmol), mono-Boc-piperazine (1.2 mmol), RuPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the aryl chloride is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer can then be dried and concentrated for purification.

Section 2: Complications with Protecting Groups

While protecting groups are a powerful tool for achieving selectivity, their application and removal are not without pitfalls.

FAQ 3: My Boc-deprotection reaction is incomplete or is generating unexpected byproducts. How can I resolve this?

The Problem: You are treating your N-Boc-N'-R-piperazine with acid (e.g., TFA) to get the final product, but the reaction is either not going to completion or you are observing new spots on your TLC/LCMS analysis.

Expert Explanation: Boc deprotection relies on the formation of a stable tert-butyl cation. Incomplete reactions usually stem from an insufficient amount or strength of acid, or inadequate reaction time. The formation of byproducts is often caused by the liberated tert-butyl cation reacting with other nucleophilic sites on your molecule, a common issue with electron-rich aromatic or heteroaromatic rings (Friedel-Crafts alkylation). In some cases, racemization can occur if chiral centers are present.

Troubleshooting & Solutions:

  • Drive the Reaction to Completion:

    • Increase Acid Stoichiometry: Instead of catalytic acid, use a large excess. A common and effective condition is a 1:1 mixture of TFA and dichloromethane (DCM).

    • Use a Stronger Acid: If TFA is insufficient, switch to 4M HCl in dioxane. This reagent is commercially available and often gives very clean and complete deprotections.

    • Increase Temperature/Time: Gently warming the reaction to 30-40 °C or increasing the reaction time can help, but should be done cautiously while monitoring for byproduct formation.

  • Prevent Side Reactions (Cation Scavenging):

    • Principle: Introduce a "cation scavenger," a nucleophile that is more reactive towards the tert-butyl cation than your substrate.

    • Protocol: Add a scavenger such as triethylsilane (TES, 2-3 eq.), anisole (1-2 eq.), or thioanisole to the reaction mixture along with the acid. The scavenger will preferentially react with the tert-butyl cation, preventing it from alkylating your desired product.

Diagram 2: Troubleshooting Boc-Deprotection

G start Start: Boc Deprotection (Substrate + Acid) check_tlc Monitor Reaction (TLC / LCMS) start->check_tlc incomplete Incomplete Reaction: Starting Material Remains check_tlc->incomplete Problem byproducts Byproduct Formation: New Spots Appear check_tlc->byproducts Problem complete Clean & Complete Reaction check_tlc->complete Success fix_incomplete Troubleshooting: Incomplete Reaction incomplete->fix_incomplete fix_byproducts Troubleshooting: Byproduct Formation byproducts->fix_byproducts finish Achieve Desired Product complete->finish increase_acid Increase Acid Strength/Conc. (e.g., TFA -> 4M HCl/Dioxane) fix_incomplete->increase_acid increase_time Increase Time / Temp (monitor closely) fix_incomplete->increase_time increase_acid->finish increase_time->finish add_scavenger Add Cation Scavenger (e.g., Triethylsilane, Anisole) fix_byproducts->add_scavenger add_scavenger->finish

Caption: Workflow for diagnosing and solving Boc-deprotection issues.

Section 3: Purification and Scale-Up

Even a successful reaction can be undermined by challenges in isolating the final product, especially as the scale of the synthesis increases.

FAQ 4: I can't separate my mono-substituted piperazine from the starting materials and disubstituted byproduct. What purification strategies work best?

The Problem: Your crude reaction mixture contains unreacted piperazine, your desired mono-substituted product, and the disubstituted byproduct. Standard column chromatography is providing poor separation.

Expert Explanation: Piperazine derivatives are often basic, polar compounds that can streak on silica gel columns, leading to poor resolution. The polarity difference between the highly polar piperazine, the moderately polar mono-substituted product, and the less polar di-substituted product can sometimes be too small for easy separation.

Troubleshooting & Solutions:

  • Acid-Base Liquid-Liquid Extraction:

    • Principle: Exploit the different pKa values of the components. This is excellent for removing unreacted piperazine.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine and your mono-substituted product will move into the aqueous layer as hydrochloride salts, while the (often less basic) disubstituted product and other neutral impurities remain in the organic layer.

      • Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent.

      • This procedure effectively removes the disubstituted byproduct. The excess piperazine can often be removed by further careful extractions or by chromatography of the resulting mixture.

  • Optimized Column Chromatography:

    • Principle: Suppress the basicity of the amines to prevent interaction with the acidic silica gel.

    • Protocol: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol, added to a primary solvent system like DCM/MeOH or Hexane/EtOAc. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.

  • Crystallization/Salt Formation:

    • Principle: Purify by forming a crystalline salt of your desired product.

    • Protocol: After initial purification, dissolve your product in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid (e.g., HCl in ether, or oxalic acid) to precipitate the corresponding salt.[2] This can be a highly effective method for obtaining material of very high purity. The salt can then be used directly or the free base can be liberated if needed.

References

  • D'Amen, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Rossi, T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Malík, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Sergeev, D., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

  • D’Amen, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to PARP Inhibitor Intermediates: 3-Fluoro-2-(piperazin-1-yl)benzonitrile in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms.[1] The intricate synthesis of these life-saving therapeutics relies on the efficient and high-quality production of key chemical intermediates. This guide provides an in-depth technical comparison of 3-Fluoro-2-(piperazin-1-yl)benzonitrile, a crucial building block, with other notable intermediates used in the synthesis of leading PARP inhibitors such as Olaparib, Niraparib, and Talazoparib.

Introduction to PARP Inhibition and the Role of Intermediates

PARP enzymes are central to the cellular response to DNA single-strand breaks.[2] They detect DNA damage and facilitate its repair. In cancer cells with mutations in genes like BRCA1 or BRCA2, the homologous recombination repair (HRR) pathway for double-strand breaks is compromised.[3] Inhibition of PARP in these cells leads to an accumulation of unrepaired single-strand breaks, which during DNA replication, collapse into double-strand breaks. The deficient HRR pathway cannot repair these lesions, resulting in synthetic lethality and targeted cancer cell death.

The industrial synthesis of PARP inhibitors is a multi-step process where the efficiency, purity, and scalability of each intermediate directly impact the final active pharmaceutical ingredient's (API) quality and cost-effectiveness. The selection of an optimal synthetic route and, consequently, the choice of intermediates are critical decisions in drug development and manufacturing.

Profile: this compound

This compound serves as a key precursor in the synthesis of several PARP inhibitors. Its structure, featuring a fluorinated benzonitrile core coupled with a piperazine moiety, provides a versatile scaffold for further chemical elaboration.

Synthesis of this compound

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,3-difluorobenzonitrile and piperazine. The electron-withdrawing nature of the nitrile group and the fluorine atoms on the aromatic ring activates the C-F bond at the 2-position for nucleophilic attack by the secondary amine of piperazine.[4]

A 2,3-Difluorobenzonitrile C This compound A->C Nucleophilic Aromatic Substitution B Piperazine B->C

Figure 1: Synthetic pathway for this compound.

While specific industrial yields are often proprietary, laboratory-scale syntheses of similar compounds suggest that this reaction can proceed with high efficiency. For instance, related reactions involving the substitution of a fluorine atom on a difluorobenzoyl group with piperazine have been reported with yields in the range of 66%.[5]

Comparative Analysis of Key PARP Inhibitor Intermediates

This section provides a head-to-head comparison of this compound with key intermediates used in the synthesis of Olaparib, Niraparib, and Talazoparib. The comparison focuses on synthetic accessibility, yield, and scalability.

IntermediateTarget PARP InhibitorKey Synthetic TransformationReported YieldScalability Considerations
This compound VariousNucleophilic Aromatic SubstitutionHigh (estimated)Readily available starting materials; straightforward reaction.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid OlaparibMulti-step synthesis involving phthalazinone formation62% (overall yield for a 3-step sequence)A scalable process has been developed.[6]
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate NiraparibMulti-step synthesis often involving chiral separation~11% (overall process yield)Chiral separation can be a bottleneck for scalability.[7]
(8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one TalazoparibComplex multi-step synthesis with stereocenter controlYields for individual steps are reported, with some in the 51-52% range.[8][9]Stereoselective synthesis adds complexity to scale-up.

In-Depth Look at Alternative Intermediates

Olaparib Intermediate: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

The synthesis of this advanced intermediate for Olaparib has been optimized for large-scale production. A notable process starts from 2,4-dichloro-5-fluoroacetophenone and proceeds through a multi-step sequence, including a key cyclization to form the phthalazinone ring. One reported scalable synthesis of a related phthalazinone intermediate achieved a 91% yield in the final cyclization step.[10]

A 2,4-dichloro-5-fluoroacetophenone B Intermediate Steps A->B Multiple Steps C 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid B->C Cyclization & further steps

Figure 2: Generalized synthetic pathway for the Olaparib intermediate.

Niraparib Intermediate: (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

The synthesis of this chiral intermediate is a critical part of the manufacturing process for Niraparib. A common route involves the coupling of 3-pyridineboronic acid with 4-nitrobromobenzene, followed by reduction and subsequent chiral separation to isolate the desired (S)-enantiomer.[11] The overall yield for the entire Niraparib synthesis, which includes the formation and purification of this intermediate, has been reported to be around 11.68%.[7] The chiral resolution step can be a significant challenge in terms of cost and efficiency on an industrial scale.

Talazoparib Intermediate: (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one

Experimental Protocols for Intermediate Characterization

Accurate characterization of intermediates is vital to ensure the quality and consistency of the final API. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable analytical techniques for this purpose.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of benzonitrile-containing intermediates.

Objective: To determine the purity of the synthesized intermediate by reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample of the intermediate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Small amounts of formic acid (e.g., 0.1%) can be added to improve peak shape.

  • Standard Preparation: Accurately weigh a small amount of the reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized intermediate in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by the UV absorbance maximum of the compound (typically around 254 nm for aromatic compounds).

  • Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Protocol 2: Structural Confirmation by 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring a 1H NMR spectrum to confirm the structure of the synthesized intermediate.

Objective: To verify the chemical structure of the synthesized intermediate.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Sample of the intermediate

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the intermediate in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the 1H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the expected molecular structure. For this compound, one would expect to see characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and nitrile substituents, as well as signals for the piperazine ring protons.

The PARP Signaling Pathway and Mechanism of Inhibition

A fundamental understanding of the biological context is crucial for researchers in this field. The following diagram illustrates the central role of PARP in DNA repair and how its inhibition leads to synthetic lethality in HRR-deficient cancer cells.

A DNA Single-Strand Break B PARP Activation A->B G Stalled Replication Fork A->G C PARylation (recruitment of repair proteins) B->C F PARP Trapping B->F Trapping by some inhibitors D DNA Repair C->D J Cell Viability D->J E PARP Inhibitor E->B Inhibition F->G H Double-Strand Break G->H I Homologous Recombination Repair (in healthy cells) H->I K Defective HRR (e.g., BRCA mutation) H->K I->J L Apoptosis (Synthetic Lethality) K->L

Figure 3: The PARP signaling pathway and the mechanism of action of PARP inhibitors.

Conclusion

The synthesis of PARP inhibitors is a complex endeavor where the choice of intermediates plays a critical role in the overall efficiency and cost of production. This compound represents a versatile and efficiently synthesized building block. When compared to the more complex and often stereochemically challenging intermediates of other leading PARP inhibitors, its straightforward synthesis via nucleophilic aromatic substitution presents a potentially advantageous starting point for the development of new therapeutic agents in this class. As the field of PARP inhibitors continues to evolve, the development of robust and scalable synthetic routes for key intermediates will remain a cornerstone of innovation, ultimately enabling broader patient access to these life-saving medicines.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC. [Link]

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. [Link]

  • Synthesis of parpinhibitor talazoparib.
  • Lynparza. New Drug Approvals. [Link]

  • Talazoparib, BMN 673. New Drug Approvals. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. NIH. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]

  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-. ResearchGate. [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Pharmacompass. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Docplayer. [Link]

  • Collection - Discovery and Characterization of (8S,9R)‑5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl‑1H‑1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro‑3H‑pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Figshare. [Link]

  • Design of Selective PARP-1 Inhibitors and Antitumor Studies. PubMed. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Process for preparing intermediate of anti-tumor drug niraparib and ....
  • Process for producing 3-amino-6-chloropyridazine.
  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • Poly Adp Ribose Polymerase. Massive Bio. [Link]

Sources

A Comparative Guide to the Chromatographic Purity Validation of 3-Fluoro-2-(piperazin-1-YL)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical comparison of chromatographic methods for the validation of 3-Fluoro-2-(piperazin-1-YL)benzonitrile purity, a critical parameter in drug development and quality control. We delve into the nuanced application of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also evaluating the utility of Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring robust and reliable purity assessments in alignment with global regulatory standards.

Introduction: The Imperative of Purity

This compound is a substituted benzonitrile compound featuring a piperazine moiety, a common scaffold in pharmacologically active molecules. Its structural attributes make it a valuable intermediate in the synthesis of various therapeutic agents. In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties, impacting the final drug product's safety profile.

The validation of analytical procedures is mandated by regulatory bodies worldwide to ensure that the methods used for quality control are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides a framework, specifically in its Q2(R2) guideline, for validating analytical procedures, which forms the basis of the methodologies described herein.[3][4][5] This guide will provide self-validating protocols that incorporate these principles to ensure trustworthiness and scientific integrity.

Analytical Strategy: From Sample to Certificate of Analysis

A robust analytical strategy begins with a thorough understanding of the molecule and potential contaminants. The purity validation workflow for this compound involves a multi-step, logical progression from initial screening to a fully validated quantitative method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Analysis Dev_Start Analyte Characterization (Solubility, pKa, UV Spectra) Method_Screen Screening (TLC, HPLC) Dev_Start->Method_Screen Initial Assessment Method_Opt HPLC Method Optimization (Column, Mobile Phase, Gradient) Method_Screen->Method_Opt Selectivity Focus Validation System Suitability Test (SST) Method_Opt->Validation Finalized Method Transfer Specificity Specificity / Forced Degradation Routine_QC Routine QC Testing Validation->Routine_QC Validated Method Implementation Linearity Linearity & Range Accuracy Accuracy / Recovery Precision Precision (Repeatability & Intermediate) LOQ LOD / LOQ Robustness Robustness Report Generate Certificate of Analysis Routine_QC->Report

Caption: Overall workflow for purity method validation.

Anticipated Impurity Profile

Impurities in this compound can originate from various sources:

  • Process-Related Impurities: Unreacted starting materials (e.g., 2,3-difluorobenzonitrile, piperazine), intermediates, and by-products from the synthetic route.[6] For instance, incomplete reaction or side reactions could lead to regioisomers or related substituted benzonitriles.[7][8]

  • Degradation Products: The compound may degrade under stress conditions like heat, light, oxidation, or hydrolysis. Forced degradation studies are essential to identify these potential degradants and ensure the analytical method can separate them.[9]

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, quantitation).

TechniquePrimary UseSeparation PrincipleThroughputQuantitative Capability
HPLC Gold standard for purity and impurity quantification.Partitioning between a liquid mobile phase and a solid stationary phase.MediumExcellent
GC Analysis of residual solvents and volatile, thermally stable impurities.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.HighExcellent
TLC Rapid, qualitative screening for impurities and reaction monitoring.Adsorption on a solid stationary phase with a liquid mobile phase.HighLimited (Semi-quantitative with densitometry)

High-Performance Liquid Chromatography (HPLC): The Definitive Method

For a moderately polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most powerful and widely used technique for purity assessment.[10][11] Its high resolution and sensitivity allow for the accurate quantification of the main component and the detection of trace-level impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its non-polar nature provides excellent retention and separation for a wide range of moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (Phase A) and an organic solvent like acetonitrile (Phase B) is standard. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A small amount of an acid modifier (e.g., 0.1% formic or phosphoric acid) is crucial. It protonates residual silanols on the silica backbone, preventing peak tailing, and suppresses the ionization of the basic piperazine nitrogen, leading to sharper, more symmetrical peaks.

  • Detection: The benzonitrile chromophore allows for sensitive detection using a UV detector, typically in the range of 220-280 nm. A photodiode array (PDA) detector is highly recommended as it provides spectral data, which can be used to assess peak purity and aid in the identification of unknown impurities.

Experimental Protocol: RP-HPLC Method

Objective: To quantify the purity of this compound and separate it from potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      20.0 80
      20.1 20

      | 25.0 | 20 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) using the same diluent.

  • System Suitability Test (SST) - A Self-Validating Check:

    • Before analysis, inject the standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

      • %RSD of Peak Area: ≤ 2.0%.

    • Rationale: The SST ensures the chromatographic system is operating with adequate precision, efficiency, and peak shape on the day of analysis.

  • Analysis and Calculation:

    • Inject the blank (diluent), followed by the standard and sample solutions.

    • Calculate the purity using the area percent method, assuming the response factor of the impurities is the same as the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Validation of the HPLC Method (ICH Q2(R2) Framework)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][13]

G cluster_0 Method Validation Pillars Validation Validated Purity Method Specificity Specificity (Is it the right analyte?) Validation->Specificity Accuracy Accuracy (Is the result correct?) Validation->Accuracy Precision Precision (Is the result repeatable?) Validation->Precision Linearity Linearity (Does response correlate with concentration?) Validation->Linearity LOQ LOQ / LOD (How little can be measured?) Specificity->LOQ Robustness Robustness (Is it resilient to small changes?) Precision->Robustness Range Range (What is the working interval?) Linearity->Range

Caption: Interrelationship of HPLC method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This is demonstrated by showing no interference from blanks and by resolving the main peak from all known impurities and degradation products generated during forced degradation studies (acid, base, peroxide, heat, light).[9]

  • Linearity: Confirmed by preparing solutions at a minimum of five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking the sample matrix with known amounts of the API at different levels (e.g., 80%, 100%, 120%). The percent recovery should be within 98.0% to 102.0%.[14]

  • Precision:

    • Repeatability: Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day with different equipment. The results are compared to assess the method's reproducibility.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for impurity analysis.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).[15]

Gas Chromatography (GC): A Niche Application

GC is a powerful technique but its applicability to this compound is conditional upon the compound's thermal stability and volatility.[11] While it is an excellent choice for detecting residual solvents from the synthesis, it may not be the primary method for API purity unless the compound can be volatilized without degradation.

Rationale and Considerations
  • Feasibility: The compound must be volatile enough to be carried by the inert gas mobile phase and stable at the high temperatures of the injector port and column oven. Piperazine-containing compounds can sometimes be challenging to analyze by GC without derivatization.[16]

  • Primary Use Case: More suitable for analyzing volatile process-related impurities or residual solvents rather than the API itself. A GC-MS method would be highly effective for identifying unknown volatile impurities.[17]

Experimental Protocol: GC-MS Method (for Volatile Impurities)
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[10]

    • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.[10]

Conclusion and Recommendations

For the comprehensive purity validation of this compound, a well-validated Reversed-Phase HPLC method is the unequivocal gold standard . It offers the best combination of resolution, sensitivity, and quantitative accuracy for both the main component and its non-volatile impurities.

  • For R&D and Process Chemistry: A combination of TLC for rapid in-process checks and a robust HPLC-PDA method for final purity determination is recommended. GC-MS should be employed to profile and identify any volatile impurities or residual solvents.

  • For Quality Control (QC) Environments: A fully validated HPLC method, as detailed in Section 4.0, is mandatory for batch release testing and stability studies. The protocol's inclusion of a rigorous System Suitability Test ensures the reliability and consistency of results over time.

This guide provides the foundational protocols and scientific justification to establish a robust, reliable, and regulatory-compliant chromatographic method for the purity validation of this compound, thereby ensuring the quality and safety of this important pharmaceutical building block.

References

  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • More, K., Gupta, L., Sharma, B., Patil, P., & Govare, D. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. PubChem. Retrieved from [Link]

  • Integrated Liner Technologies. (n.d.). Ensuring Purity for Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profiling of pharmaceuticals by thin-layer chromatography. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ACS Omega. (2022). Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MDPI. (2020). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Journal of the Hellenic Veterinary Medical Society. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

Sources

A Spectroscopic Guide to the Structural Confirmation of 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of 3-Fluoro-2-(piperazin-1-yl)benzonitrile, a compound of interest in medicinal chemistry. By comparing its expected spectroscopic data with that of structurally related analogs, we offer a comprehensive framework for its characterization.

Introduction

This compound is a substituted aromatic compound featuring a benzonitrile core, a fluorine atom, and a piperazine moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The strategic placement of the fluorine atom and the piperazine ring significantly influences the electronic environment of the molecule, which can be precisely mapped using a suite of spectroscopic methods. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the structural verification of this compound.

Predicted Spectroscopic Data for this compound

The following sections detail the expected spectroscopic signatures of this compound. These predictions are based on established principles of spectroscopy and comparison with known data for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

  • Aromatic Region (approx. 7.0-7.8 ppm): The three protons on the benzene ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine will show a doublet of doublets, while the other two protons will also display complex multiplets.

  • Piperazine Region (approx. 3.0-3.5 ppm): The protons on the piperazine ring will likely show two distinct signals, each integrating to four protons. The protons on the nitrogen attached to the aromatic ring will be in a different chemical environment than those on the other nitrogen. These will likely appear as broad singlets or multiplets.

  • N-H Proton (variable): The proton on the secondary amine of the piperazine ring will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments.

  • Aromatic & Nitrile Carbons (approx. 110-165 ppm): The six carbons of the benzene ring and the nitrile carbon will each give a distinct signal. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller two- and three-bond C-F couplings. The nitrile carbon is expected to appear around 115-120 ppm.

  • Piperazine Carbons (approx. 45-55 ppm): The two sets of methylene carbons in the piperazine ring will likely give two distinct signals.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive to the local electronic environment and is a key technique for confirming the presence and position of the fluorine atom.

  • Aromatic Fluorine (approx. -110 to -140 ppm): A single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift will be characteristic of an aryl fluoride.[1] The signal will be split by the neighboring protons, likely appearing as a multiplet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₂FN₃), the expected monoisotopic mass is approximately 205.1066 g/mol . The mass spectrum will show a prominent molecular ion peak (M⁺) at this m/z value. Common fragmentation patterns would involve the loss of parts of the piperazine ring or the cyano group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch (approx. 3300-3500 cm⁻¹): A moderate to weak absorption band corresponding to the N-H stretch of the secondary amine in the piperazine ring.[2]

  • C-H Aromatic Stretch (approx. 3000-3100 cm⁻¹): Absorption bands for the C-H stretching vibrations of the aromatic ring.

  • C-H Aliphatic Stretch (approx. 2800-3000 cm⁻¹): Absorption bands for the C-H stretching vibrations of the piperazine ring.

  • C≡N Stretch (approx. 2220-2260 cm⁻¹): A sharp, strong absorption band characteristic of a nitrile group.

  • C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): Several bands corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-F Stretch (approx. 1000-1300 cm⁻¹): A strong absorption band for the carbon-fluorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzonitrile chromophore is expected to exhibit characteristic absorption bands in the UV region. The presence of the fluorine and piperazine substituents will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzonitrile.

Comparative Analysis with Structural Isomers

To further solidify the structural assignment, a comparison with commercially available or synthetically accessible isomers is invaluable.

Comparison with 2-Fluoro-6-(piperazin-1-yl)benzonitrile

This isomer differs in the relative positions of the fluorine and piperazine groups.

  • ¹H NMR: The aromatic region will show a different splitting pattern due to the altered positions of the substituents.

  • ¹⁹F NMR: The chemical shift of the fluorine atom will be different due to the change in its electronic environment.

Comparison with 3-Fluoro-5-(piperazin-1-yl)benzonitrile[4]

This isomer places the piperazine ring meta to the nitrile group.

  • ¹H NMR: The symmetry of this molecule will result in a simpler splitting pattern in the aromatic region compared to the target molecule.

  • ¹³C NMR: The number of unique carbon signals in the aromatic region will be different.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A reference standard, such as CFCl₃, is typically used.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between salt plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Acquisition: Record the spectrum over a range of approximately 200-400 nm.

Data Summary and Visualization

The expected spectroscopic data is summarized in the table below.

Spectroscopic TechniqueExpected Data for this compound
¹H NMR Aromatic H: ~7.0-7.8 ppm (3H, complex multiplets); Piperazine CH₂: ~3.0-3.5 ppm (8H, multiplets); NH: variable (1H, broad singlet)
¹³C NMR Aromatic/Nitrile C: ~110-165 ppm (7 signals); Piperazine C: ~45-55 ppm (2 signals)
¹⁹F NMR Ar-F: ~ -110 to -140 ppm (1F, multiplet)
Mass Spec (ESI+) [M+H]⁺ at m/z ≈ 206.1144
IR (cm⁻¹) ~3350 (N-H), ~3050 (Ar C-H), ~2900 (Aliph. C-H), ~2230 (C≡N), ~1580 (C=C), ~1250 (C-F)
UV-Vis (λmax) Expected absorptions around 220 nm and 270 nm

Workflow for Structural Confirmation

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis & Purification NMR NMR (1H, 13C, 19F) Synthesis->NMR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data IR IR Spectroscopy Synthesis->IR Acquire Data UV UV-Vis Spectroscopy Synthesis->UV Acquire Data Data_Analysis Data Analysis & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation Corroboration

Caption: A streamlined workflow for the structural elucidation of this compound.

Relationship of Spectroscopic Data to Molecular Structure

G cluster_molecule This compound cluster_data Spectroscopic Evidence mol HNMR 1H NMR (Aromatic, Piperazine, NH protons) mol->HNMR Proton Environment CNMR 13C NMR (Aromatic, Nitrile, Piperazine carbons) mol->CNMR Carbon Skeleton FNMR 19F NMR (Aryl Fluoride) mol->FNMR Fluorine Position MS Mass Spec (Molecular Weight) mol->MS Molecular Formula IR IR (Functional Groups: C≡N, N-H, C-F) mol->IR Functional Groups

Caption: Correlation between the molecular structure and the corresponding spectroscopic data.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers to approach the characterization of this and similar molecules, emphasizing the importance of a holistic and comparative analytical strategy.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • 3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • 3-Fluoro-5-piperidin-1-ylbenzonitrile. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. (2002). PubMed. Retrieved January 25, 2026, from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved January 25, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Compounds. (2014). MDPI. Retrieved January 25, 2026, from [Link]

  • Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-Trifluoroethyl-Silanes. (2021). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2020). MDPI. Retrieved January 25, 2026, from [Link]

  • UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Retrieved January 25, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 25, 2026, from [Link]

  • [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. (2006). NCBI. Retrieved January 25, 2026, from [Link]

  • 19Fluorine NMR. (n.d.). University of Ottawa. Retrieved January 25, 2026, from [Link]

  • UV–VIS spectral responses of probes 1–3 (20 × 10⁻⁶ M) in acetonitrile. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. (2020). DTU Research Database. Retrieved January 25, 2026, from [Link]

  • 2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Fluorine NMR. (n.d.). Yale University. Retrieved January 25, 2026, from [Link]

Sources

A Guide to the Positional Isomerism of Fluoro-benzonitrile in Receptor Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Fluorine Placement

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Its unique properties—high electronegativity, small van der Waals radius comparable to hydrogen, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and, most critically, its binding affinity for biological targets.[3][4] When combined with the benzonitrile scaffold, a versatile pharmacophore known for its role as a hydrogen bond acceptor and bioisostere, the resulting fluoro-benzonitrile structure becomes a valuable building block for novel therapeutics.[5][6][7]

However, the biological consequence of this fluorination is not uniform; it is profoundly dictated by the atom's position on the aromatic ring. The three primary isomers—2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile—though structurally similar, exhibit distinct electronic and conformational profiles.[1] These subtle differences can translate into significant variations in receptor binding affinity and selectivity.

This guide provides a comparative framework for understanding and evaluating the fluoro-benzonitrile isomers in the context of receptor binding. While direct, publicly available comparative binding data for this specific isomeric series is scarce—often held as proprietary information within drug discovery programs—this document will equip researchers with the foundational knowledge and methodologies to conduct such a study.[1] We will explore the causal links between physicochemical properties and binding interactions, provide a robust experimental protocol for generating comparative data, and discuss how computational tools can predict and rationalize the observed structure-activity relationships (SAR).

The Physicochemical Landscape of Fluoro-benzonitrile Isomers

The position of the highly electronegative fluorine atom in relation to the electron-withdrawing nitrile group creates distinct electronic distributions and dipole moments for each isomer.[3] This fundamental difference is the primary driver of their differential behavior in a protein binding pocket.

Property2-Fluorobenzonitrile3-Fluorobenzonitrile4-Fluorobenzonitrile
CAS Number 394-47-8403-54-31194-02-1
Molecular Weight 121.11 g/mol 121.11 g/mol 121.11 g/mol
Physical Form LiquidLiquidWhite Crystalline Solid
Melting Point -13.7 °C-16 °C32-34 °C
Boiling Point 90 °C / 21 mmHg182-183 °C / 753 mmHg188 °C / 750 mmHg
Dipole Moment ~3.78 DVariesVaries

Table 1: Comparative physicochemical properties of fluoro-benzonitrile isomers. Data compiled from various sources.[1][8]

The ortho (2-fluoro) isomer exhibits a significant dipole moment due to the proximity of the two electron-withdrawing groups.[9] In contrast, the meta (3-fluoro) and para (4-fluoro) isomers have different charge distributions that will influence their long-range and short-range interactions with a receptor. These electronic variations affect:

  • Hydrogen Bonding: The nitrile group is a potent hydrogen bond acceptor.[5][10] The local electronic environment, modulated by the fluorine's position, can alter the strength of this interaction.

  • Dipole-Dipole Interactions: The overall molecular dipole will seek to align favorably with polar residues or charged regions within the binding site.

  • π-π and π-Cation Interactions: The electron density of the aromatic ring is perturbed differently in each isomer, affecting its ability to engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) or charged residues (e.g., Arginine, Lysine).

Experimental Methodology: A Framework for Direct Comparison

To empirically determine the binding affinities of the fluoro-benzonitrile isomers for a specific receptor, a competitive radioligand binding assay is the gold standard.[11][12] This technique measures the ability of a test compound (the "competitor," i.e., a fluoro-benzonitrile isomer) to displace a radiolabeled ligand that has a known high affinity for the target receptor.[13] The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki), a true measure of binding affinity.[7]

Workflow for Competitive Radioligand Binding Assay

Below is a diagram illustrating the key steps in a typical filtration-based competitive binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare Receptor Membranes (e.g., from cell culture or tissue) A1 Add to 96-well plate: 1. Assay Buffer 2. Receptor Membranes 3. Competitor (Isomer) 4. Radioligand P1->A1 P2 Prepare Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2) P2->A1 P3 Prepare Ligand Solutions: - Radioligand (fixed concentration, ~Kd) - Competitors (serial dilutions) P3->A1 A2 Incubate (e.g., 60 min at 30°C) with gentle agitation A1->A2 S1 Rapidly filter plate contents through PEI-soaked GF/C filter mat using a cell harvester A2->S1 S2 Wash filters 4x with ice-cold wash buffer to remove unbound radioligand S1->S2 S3 Dry filters, add scintillation cocktail, and count radioactivity in a MicroBeta counter S2->S3 D1 Plot % Specific Binding vs. log[Competitor Concentration] S3->D1 D2 Fit data using non-linear regression to determine IC50 value D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D2->D3

Caption: Experimental workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

Causality Behind Choices: This protocol is designed to be a self-validating system. The use of a fixed concentration of radioligand near its dissociation constant (Kd) ensures optimal conditions for competition. Defining non-specific binding with a high concentration of a known unlabeled ligand is a critical internal control.

  • Receptor Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[3]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 150 µL of diluted receptor membranes (e.g., 10-50 µg protein), 50 µL of assay buffer, and 50 µL of the radioligand solution.

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a saturating concentration (e.g., 10 µM) of a known, non-radiolabeled high-affinity ligand for the target, and 50 µL of the radioligand solution. This step is crucial to quantify the amount of radioligand that binds non-specifically to the filters and membranes.

    • Competitor Wells: Add 150 µL of membranes, 50 µL of the fluoro-benzonitrile isomer at various concentrations (typically a 10-point serial dilution, e.g., from 100 µM to 1 pM), and 50 µL of the radioligand solution.[3]

  • Incubation:

    • Seal the plate and incubate, typically for 60 minutes at a controlled temperature (e.g., 30°C), with gentle agitation to allow the binding to reach equilibrium.[3]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[3]

    • Immediately wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove all unbound radioligand. The speed and cold temperature are critical to prevent the dissociation of the bound ligand-receptor complexes.

  • Counting and Data Analysis:

    • Dry the filter mat, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.[3]

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[3]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]

Interpreting the Data: A Hypothetical Structure-Activity Relationship (SAR)

Without a specific dataset, we can hypothesize potential outcomes based on the isomers' physicochemical properties. Let's consider a hypothetical receptor with a binding pocket that features a hydrogen bond donor, a region of positive electrostatic potential, and an aromatic pocket.

SAR cluster_pocket Hypothetical Receptor Pocket POCKET H-Bond Donor (e.g., Asn) Aromatic Pocket (e.g., Phe) Positive Field (e.g., Arg) LIGAND_4 4-Fluorobenzonitrile (Para) Strong H-bond with Asn. Favorable interaction with positive field. LIGAND_4->POCKET:f0 Optimal H-Bond LIGAND_4->POCKET:f2 Favorable Electrostatics OUTCOME_4 Predicted Outcome: Highest Affinity (Lowest Ki) LIGAND_4->OUTCOME_4 LIGAND_2 2-Fluorobenzonitrile (Ortho) Steric clash may weaken H-bond. Strong dipole may have mixed interactions. LIGAND_2->POCKET:f0 Potential Clash OUTCOME_2 Predicted Outcome: Lowest Affinity (Highest Ki) LIGAND_2->OUTCOME_2 LIGAND_3 3-Fluorobenzonitrile (Meta) Intermediate H-bond strength. Weaker interaction with positive field. LIGAND_3->POCKET:f0 Good H-Bond LIGAND_3->POCKET:f2 Suboptimal Electrostatics OUTCOME_3 Predicted Outcome: Intermediate Affinity LIGAND_3->OUTCOME_3

Caption: Hypothetical SAR based on isomer properties and a model receptor.

  • 4-Fluorobenzonitrile (Para): The fluorine atom is positioned to enhance the electron-withdrawing nature of the ring, potentially strengthening the nitrile's hydrogen bond accepting capability. Its position may also allow for favorable orthogonal interactions with the positive electrostatic field. This isomer might be predicted to have the highest affinity .

  • 2-Fluorobenzonitrile (Ortho): The proximity of the fluorine to the nitrile group could cause steric hindrance, potentially forcing a non-optimal geometry for hydrogen bonding with the receptor. The strong, localized dipole might lead to either a very favorable or a repulsive interaction, depending on the precise arrangement of polar residues. This isomer could have the lowest affinity due to steric or electronic repulsion.

  • 3-Fluorobenzonitrile (Meta): This isomer presents an intermediate electronic profile. It would likely form a strong hydrogen bond without the steric hindrance of the ortho isomer, but its electrostatic alignment might be less favorable than the para isomer. It would be predicted to have an intermediate affinity .

Computational Insights: Predicting and Rationalizing Binding

Molecular docking is a powerful in silico tool that can predict the preferred binding mode and estimate the binding affinity of a ligand to a receptor.[14] For the fluoro-benzonitrile isomers, docking studies can provide a structural hypothesis for experimentally observed affinities.

The process involves:

  • Receptor Preparation: Obtaining a high-resolution 3D structure of the target protein (from PDB or homology modeling) and preparing it by adding hydrogens, assigning charges, and defining the binding site.

  • Ligand Preparation: Generating 3D conformers of the 2-FB, 3-FB, and 4-FB isomers and assigning appropriate partial charges.

  • Docking Simulation: Using an algorithm to systematically place and score the isomers in the receptor's active site. The scoring function estimates the free energy of binding, with lower scores typically indicating higher affinity.

  • Analysis: Visualizing the top-scoring poses to analyze key interactions (H-bonds, salt bridges, hydrophobic contacts) and rationalize why one isomer binds more favorably than another. Docking can reveal the subtle steric clashes or favorable electrostatic interactions that drive differential binding.[15]

Conclusion

The positional isomerism of fluoro-benzonitrile is a clear demonstration of how minor structural modifications can lead to significant changes in biological activity. While a universal rule for the "best" isomer does not exist, a systematic and comparative approach is essential for rational drug design. By combining an understanding of fundamental physicochemical properties with rigorous experimental validation through techniques like competitive radioligand binding assays and supplementing these findings with computational docking studies, researchers can effectively harness the power of fluorine substitution. This guide provides the strategic framework for conducting such a comparative study, enabling the selection of the optimal isomer to advance a drug discovery program.

References

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 24, 2026, from [Link]

  • Fluorobenzonitrile Series. (n.d.). Sparrow Chemical. Retrieved January 24, 2026, from [Link]

  • D., G. (2023, January 30). Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics - Biochemistry. YouTube. Retrieved January 24, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules. Retrieved January 24, 2026, from [Link]

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 24, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. (2020). Letters in Drug Design & Discovery. Retrieved January 24, 2026, from [Link]

  • Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. (2016). Journal of the Serbian Chemical Society. Retrieved January 24, 2026, from [Link]

  • Application of Nitrile in Drug Design. (2019). Mini-Reviews in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (2019). Catalysts. Retrieved January 24, 2026, from [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved January 24, 2026, from [Link]

  • Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status. (2023). Journal of Hematology & Oncology. Retrieved January 24, 2026, from [Link]

  • Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. (2020). Letters in Drug Design & Discovery. Retrieved January 24, 2026, from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved January 24, 2026, from [Link]

  • Drug Discovery - Inhibitor. (n.d.). Chemical-Kinoics. Retrieved January 24, 2026, from [Link]

  • Radioligand binding assays and their analysis. (2000). Current Protocols in Pharmacology. Retrieved January 24, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust analysis of piperazine compounds is paramount. These heterocyclic amines are foundational scaffolds in numerous active pharmaceutical ingredients (APIs). Consequently, ensuring the consistency and reliability of analytical methods across different laboratories, instruments, or even between a new and a legacy method, is a critical endeavor. This guide provides an in-depth technical comparison and practical workflows for the cross-validation of analytical methods for piperazine compounds, grounded in scientific principles and regulatory expectations.

The Imperative of Cross-Validation: Beyond a Procedural Formality

Cross-validation, in the context of analytical methods, is the formal process of verifying that a previously validated analytical method yields comparable results when executed under different conditions. These conditions can include a transfer from a development to a quality control laboratory, the introduction of a new instrument, or a comparison between a novel, more efficient method and an established one. The core objective is to ensure the interchangeability of analytical data, a cornerstone of data integrity and product quality.

Foundational Pillars of Method Validation: A Prerequisite for Cross-Validation

Before embarking on a cross-validation study, it is imperative that the primary analytical method has been thoroughly validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1)[1][2][3]. The validation demonstrates that the method is suitable for its intended purpose[2]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques for Piperazine Compounds

The choice of analytical technique for piperazine compounds is often dictated by the specific compound's physicochemical properties, the sample matrix, and the required sensitivity. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of piperazine derivatives. However, a significant challenge with many simple piperazines is their lack of a strong UV chromophore, making detection difficult at low concentrations[4]. To overcome this, derivatization is often employed to introduce a UV-active or fluorescent tag to the piperazine molecule.

A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, UV-active derivative[4][5]. This approach significantly enhances the sensitivity of the method, allowing for the detection of trace amounts of piperazine[4][5].

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for the analysis of underivatized piperazine[5]. HILIC is particularly suitable for polar compounds that are poorly retained in reversed-phase chromatography[6].

Gas Chromatography (GC)

GC, particularly when coupled with a Mass Spectrometric detector (GC-MS), is a powerful tool for the separation and identification of volatile piperazine compounds and their impurities[7][8][9]. The high resolution of capillary GC columns allows for the separation of closely related piperazine derivatives[8]. GC-MS also provides structural information, aiding in the unequivocal identification of analytes[5][7].

The following table summarizes a comparison of these analytical techniques for piperazine analysis:

FeatureHPLC-UV (with Derivatization)HILIC-ELSD/MSGC-MS
Principle Separation based on polarity after chemical modification to enhance UV detection.Separation of polar analytes based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Advantages High sensitivity for trace analysis[4][5], readily available instrumentation[4].Suitable for polar, non-UV active piperazines without derivatization[5][6].High separation efficiency for complex mixtures[8], provides structural information for identification[5][7].
Disadvantages Derivatization step can be time-consuming and introduce variability.ELSD can have a non-linear response, MS detection is more complex and expensive.Requires volatile and thermally stable analytes, potential for on-column degradation.
Typical Analytes Trace piperazine impurities in APIs[4].Piperazine and its polar metabolites.Volatile piperazine derivatives and related substances[10].

Designing a Robust Cross-Validation Study

A well-designed cross-validation study is essential to provide statistically meaningful data. The study should be pre-planned and documented in a protocol that outlines the experiments, acceptance criteria, and statistical methods to be used.

The following diagram illustrates a typical workflow for a cross-validation study:

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Scope & Objectives P2 Select Methods for Comparison P1->P2 P3 Establish Acceptance Criteria P2->P3 P4 Write Cross-Validation Protocol P3->P4 E1 Prepare & Analyze Samples (Originating & Receiving Labs) P4->E1 E2 Record & Document Results E1->E2 V1 Statistical Analysis of Data E2->V1 V2 Compare Results Against Acceptance Criteria V1->V2 V3 Investigate Discrepancies V2->V3 V4 Generate Final Report V3->V4

Caption: A typical workflow for a cross-validation study.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized experimental protocol for the cross-validation of two HPLC methods for the quantification of a piperazine-containing API.

1. Objective: To demonstrate the equivalence of "Method A" (existing, validated method) and "Method B" (new or transferred method) for the quantification of Piperazine Derivative X in drug substance.

2. Materials and Reagents:

  • Reference Standard of Piperazine Derivative X
  • Samples of Piperazine Derivative X drug substance (multiple batches, if available)
  • All necessary reagents and solvents as specified in the respective method procedures.

3. Experimental Design:

  • Analyst and Instrument: The cross-validation should ideally be performed by different analysts on different instruments in the originating and receiving laboratories.
  • Sample Sets:
  • Linearity: Prepare a set of at least five concentrations of the reference standard spanning the expected working range of the method.
  • Accuracy and Precision: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
  • Incurred Samples: Analyze at least three different batches of the drug substance.

4. Procedure:

  • Analyze the prepared sample sets using both Method A and Method B according to their respective SOPs.
  • Ensure that system suitability criteria are met for all analytical runs.

5. Data Analysis and Acceptance Criteria:

  • Linearity: The correlation coefficient (r²) for both methods should be ≥ 0.999.
  • Accuracy: The percentage recovery at each concentration level should be within 98.0% to 102.0% for both methods. The difference in the mean recovery between the two methods should not exceed 2.0%.
  • Precision: The relative standard deviation (RSD) for the replicate preparations should be ≤ 2.0% for both methods.
  • Comparison of Incurred Sample Results: The results obtained for the drug substance batches should be statistically compared. A common approach is to use the Student's t-test to determine if there is a significant difference between the means obtained by the two methods[11]. The acceptance criterion is often that the 90% confidence interval for the ratio of the mean results should be within 0.80 to 1.25[12].

The following diagram illustrates the logical relationship in evaluating cross-validation results:

LogicDiagram Start Cross-Validation Data Decision1 Results Meet Acceptance Criteria? Start->Decision1 Pass Methods are Equivalent Decision1->Pass Yes Fail Investigate Discrepancies Decision1->Fail No RCA Root Cause Analysis Fail->RCA CorrectiveAction Implement Corrective Actions RCA->CorrectiveAction Revalidation Re-execute Cross-Validation CorrectiveAction->Revalidation Revalidation->Start

Caption: Decision-making process in cross-validation.

Case Study: Cross-Validation of HPLC and GC-MS Methods for Impurity Profiling

A common scenario in drug development is the transfer of an impurity profiling method from a research and development setting, often using a highly sensitive and specific method like GC-MS, to a quality control laboratory that may rely on a more routine HPLC-UV method.

In this case, the cross-validation must not only demonstrate comparable quantitative results for known impurities but also ensure that the HPLC method is capable of detecting all relevant impurities detected by the GC-MS method.

The following table presents hypothetical data from such a cross-validation study for two known impurities in a piperazine-based API.

ImpurityMethodLinearity (r²)Accuracy (% Recovery)Precision (RSD %)LOQ (µg/mL)
Impurity A GC-MS0.999599.51.20.05
HPLC-UV0.9992100.81.50.10
Impurity B GC-MS0.9998101.20.90.08
HPLC-UV0.9996100.11.30.15

The results indicate that while both methods demonstrate acceptable linearity, accuracy, and precision, the GC-MS method offers a lower limit of quantitation for both impurities. This is a critical consideration, especially if the impurities have low specification limits. The cross-validation report should highlight this difference and provide a justification for the suitability of the HPLC-UV method for routine quality control based on the established specifications.

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The cross-validation of analytical methods for piperazine compounds is a multifaceted process that requires a deep understanding of the analytical techniques, the physicochemical properties of the analytes, and the relevant regulatory guidelines. By designing and executing a robust cross-validation study, researchers, scientists, and drug development professionals can ensure the consistency and reliability of their analytical data, thereby safeguarding product quality and patient safety. This guide provides a framework for approaching this critical task with scientific rigor and a clear understanding of the underlying principles.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Reddy, B. M., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3206-3211. Retrieved from [Link]

  • Baron, M., et al. (2013). The forensic analysis of piperazines. Analytical Methods, 5(22), 6352-6362. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 36(18), 2588-2598. Retrieved from [Link]

  • Gadzala-Kopciuch, R., & Buszewski, B. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, (15), 144-156. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]

  • Reddy, B. M., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3206-3211. Retrieved from [Link]

  • Reddy, G. R., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457. Retrieved from [Link]

  • Reddy, B. M., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3206-3211. Retrieved from [Link]

  • Sghaier, F. T., et al. (2016). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Analytical & Pharmaceutical Research, 3(4), 00067. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • Smith, M., et al. (2022). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. DATAcc, 1-10. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Hussain, S. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Stevenson, L., & Kelley, M. (2009). Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions. AAPS Journal, 11(2), 209-218. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Sghaier, F. T., et al. (2016). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Analytical & Pharmaceutical Research, 3(4). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • De Zan, M. M., et al. (2015). FDA issues revised guidance for analytical method validation. Bioanalysis, 7(18), 2273-2276. Retrieved from [Link]

  • Medikamenter Quality Services. (2023). Statistical Tools in Analytical Method Validation. Retrieved from [Link]

  • Pharma International. (2023, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]

  • Starodub, T. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • GRCTS. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. Retrieved from [Link]

Sources

The Strategic Advantage of 3-Fluoro-2-(piperazin-1-yl)benzonitrile in Modern Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The compound 3-Fluoro-2-(piperazin-1-yl)benzonitrile emerges as a compelling scaffold, embodying a thoughtful convergence of established medicinal chemistry principles. This guide provides an in-depth, objective comparison of this molecule with relevant alternatives, supported by experimental context and data-driven insights for researchers, scientists, and drug development professionals.

Deconstructing the Core Scaffold: A Trifecta of Advantageous Moieties

The therapeutic potential of this compound can be dissected by examining its three key structural components: the piperazine ring, the benzonitrile group, and the strategically positioned fluorine atom. The synergy of these components offers a distinct set of advantages in drug design.

  • The Piperazine Ring: A Privileged Scaffold for CNS-active Agents. The piperazine moiety is a well-established pharmacophore in a multitude of clinically successful drugs, particularly those targeting the CNS.[1] Its prevalence stems from its ability to introduce a basic nitrogen atom, which is often crucial for interaction with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. Furthermore, the piperazine ring can significantly improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[1]

  • The Benzonitrile Moiety: A Versatile Pharmacophore and Metabolic Blocker. The benzonitrile group serves multiple roles. The nitrile functionality can act as a bioisostere for other groups and can participate in hydrogen bonding interactions with protein targets. Its electron-withdrawing nature can also influence the pKa of the piperazine nitrogen, modulating its interaction with the target receptor.

  • The Strategic Fluorine Substitution: Enhancing Potency and Pharmacokinetics. The introduction of a fluorine atom at the 3-position of the benzonitrile ring is a deliberate and impactful modification. It is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[2] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing its interaction with the target protein and potentially blocking sites of metabolic oxidation.

Comparative Analysis: Benchmarking Against Alternatives

The true value of this compound is best understood through a comparative lens against its non-fluorinated parent compound and other structural analogs.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom has a predictable yet profound impact on the physicochemical properties of the molecule.

Property2-(piperazin-1-yl)benzonitrile (Analog A)This compound (Compound of Interest)Rationale for Advantage
Lipophilicity (cLogP) LowerHigherThe fluorine atom increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration, crucial for CNS-active drugs.
pKa of Piperazine HigherLowerThe electron-withdrawing fluorine atom reduces the basicity of the piperazine nitrogens. This can lead to improved oral absorption and reduced off-target interactions at physiological pH.
Metabolic Stability More susceptible to aromatic oxidationMore resistant to aromatic oxidationThe C-F bond is stronger than a C-H bond, making the aromatic ring less prone to metabolic attack by cytochrome P450 enzymes, potentially leading to a longer half-life in vivo.
Biological Activity: A Focus on Dopamine and Serotonin Receptors

Based on its structural similarity to known antipsychotic agents, this compound is anticipated to exhibit affinity for dopamine and serotonin receptors. Structure-activity relationship (SAR) studies of related compounds provide a strong basis for this prediction. For instance, numerous patents describe piperazine-substituted aryl compounds as potent dopamine D2 receptor antagonists for the treatment of psychotic disorders.[3]

Illustrative SAR of 2-Piperazinylbenzonitrile Derivatives:

Caption: Comparative structural modifications of the 2-(piperazin-1-yl)benzonitrile scaffold.

While specific binding affinities for this compound are proprietary and often found within patent literature, SAR studies on analogous series consistently demonstrate that halogen substitution on the aromatic ring can significantly enhance binding affinity for D2 and 5-HT2A receptors.[2]

Hypothesized Biological Activity Profile:

Target2-(piperazin-1-yl)benzonitrile (Analog A)This compound (Compound of Interest)Rationale for Advantage
Dopamine D2 Receptor Affinity (Ki) ModeratePotentially HighThe fluorine atom can engage in favorable interactions within the receptor's binding pocket and alter the electronic landscape of the ligand, leading to tighter binding.
Serotonin 5-HT2A Receptor Affinity (Ki) ModeratePotentially HighSimilar to the D2 receptor, the fluorine substitution can enhance binding to the 5-HT2A receptor, a key target for atypical antipsychotics.
Receptor Selectivity VariablePotentially ImprovedThe specific placement of the fluorine atom can fine-tune the selectivity profile, potentially reducing off-target effects.

Experimental Protocols: A Guide to Evaluation

To empirically validate the proposed advantages of this compound, a series of well-established in vitro and in vivo assays are necessary.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor are prepared.

  • Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Workflow for In Vitro Receptor Binding Assay:

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture with Receptor Expression B Membrane Homogenization and Isolation A->B C Incubation: Membranes + Radioligand + Test Compound B->C D Filtration to Separate Bound and Free Ligand C->D E Scintillation Counting D->E F IC50 Determination E->F G Ki Calculation (Cheng-Prusoff) F->G

Caption: Standard workflow for a competitive radioligand binding assay.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters such as oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2).

Methodology:

  • Animal Dosing: A cohort of rats is administered the test compound via oral gavage and another cohort receives it via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine the key pharmacokinetic parameters.

Conclusion: A Privileged Scaffold for CNS Drug Discovery

This compound represents a strategically designed molecule that leverages the established benefits of its constituent parts. The piperazine core provides a CNS-penetrable scaffold with favorable physicochemical properties, while the benzonitrile moiety offers a versatile point of interaction and potential metabolic stability. The crucial 3-fluoro substitution is anticipated to further enhance the compound's profile by improving metabolic resistance, modulating pKa for better oral absorption, and potentially increasing target affinity.

For research teams engaged in the development of novel therapeutics for psychiatric and neurological disorders, this compound offers a compelling starting point or intermediate. Its rational design, grounded in established medicinal chemistry principles, provides a strong foundation for the development of drug candidates with superior efficacy, safety, and pharmacokinetic profiles. The experimental frameworks outlined in this guide offer a clear path for the empirical validation of these advantages.

References

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, optimizing a compound's metabolic stability is a cornerstone of successful therapeutic design. A drug that is rapidly metabolized may fail to achieve therapeutic concentrations or may have a short duration of action, necessitating frequent dosing. Conversely, a compound that is too stable might accumulate and lead to toxicity. The strategic incorporation of fluorine into drug candidates has become a widely adopted strategy to enhance metabolic stability. This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated analogs, supported by experimental data and protocols, to empower researchers in making informed decisions in their drug discovery programs.

The Strategic Role of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), often with minimal steric disruption to a molecule's interaction with its biological target.[1] However, the introduction of fluorine profoundly alters the electronic properties of a molecule, which can be leveraged to improve various pharmacokinetic and pharmacodynamic parameters.[2] One of the most significant applications of fluorination is the enhancement of metabolic stability.[3]

Mechanisms of Metabolic Enhancement by Fluorination

The improvement in metabolic stability observed with fluorinated compounds is not coincidental but is grounded in sound chemical principles. The primary mechanisms by which fluorine imparts metabolic resistance are:

  • Blocking Metabolic "Soft Spots": Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes through oxidative reactions, often at specific, vulnerable positions known as "metabolic soft spots."[2] The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a carbon-hydrogen (C-H) bond.[4] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, that site is effectively shielded from CYP-mediated oxidation, thereby blocking a major metabolic pathway.[4]

  • Electronic Effects on Distal Sites: The strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent or even more distant parts of a molecule. This can alter the electron density of an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes, or modulate the pKa of nearby acidic or basic centers, which can affect enzyme-substrate recognition and binding.[5]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. This can lead to a shape that is less readily accommodated by the active site of a metabolizing enzyme, thus reducing the rate of metabolism.

Visualizing the Protective Effect of Fluorination

The following diagram illustrates the concept of fluorine as a metabolic blocker. In the non-fluorinated analog, a vulnerable C-H bond is a prime target for hydroxylation by CYP enzymes. In the fluorinated analog, the robust C-F bond resists this metabolic attack.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Non_Fluorinated Drug-CH₃ Metabolite Drug-CH₂OH (Metabolite) Non_Fluorinated->Metabolite CYP450 Oxidation Fluorinated Drug-CH₂F No_Reaction Metabolism Blocked Fluorinated->No_Reaction CYP450

Caption: Fluorine as a metabolic shield.

Quantitative Comparison: Experimental Data

The theoretical benefits of fluorination are borne out by experimental data. In vitro assays using human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, are a standard method for assessing metabolic stability.[6] The key parameters measured are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

The table below presents a comparison of metabolic stability data for several pairs of non-fluorinated and fluorinated analogs.

Compound PairNon-Fluorinated Analog (t½ in min)Fluorinated Analog (t½ in min)Fold-Increase in StabilityReference
Risperidone / 9-Fluororisperidone~58016[7]
Celecoxib / 4'-Fluorocelecoxib~15604[7]
Midazolam / 1'-FluoromidazolamStableMore stable in CYP3A5-[7]
Ramelteon / 2-FluororamelteonNo significant changeNo significant change1[7]

This table is a representative compilation from the cited literature; actual values can vary based on experimental conditions.

As the data illustrates, the strategic placement of a fluorine atom can lead to a dramatic increase in metabolic stability, as seen with risperidone and celecoxib.[7] However, it is also important to note that the effect is context-dependent, and in some cases, fluorination may not result in a significant improvement, as observed with ramelteon.[7]

Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay

This protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in human liver microsomes.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents - Test Compound Stock - HLM Suspension - NADPH Solution B 2. Pre-incubation - Mix Compound and HLMs - Incubate at 37°C A->B C 3. Initiate Reaction - Add NADPH Solution B->C D 4. Time-Point Sampling - Aliquot at 0, 5, 15, 30, 45 min C->D E 5. Quench Reaction - Add Cold Acetonitrile + IS D->E F 6. Protein Precipitation - Centrifuge E->F G 7. Sample Analysis - Analyze Supernatant by LC-MS/MS F->G H 8. Data Analysis - Calculate % Remaining - Determine t½ and CLint G->H

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds (fluorinated and non-fluorinated analogs) in a suitable solvent (e.g., DMSO).[8]

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[2]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).[2]

    • Include control wells: a negative control without NADPH and a positive control with a compound of known metabolic instability.[8]

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.[9]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.[2]

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots from the incubation mixture.[2]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[2]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.[8]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein mass) .

The "Dark Side" of Fluorine: Potential Downsides and Considerations

While fluorination is a powerful strategy, it is not a universal solution and can sometimes introduce liabilities. A comprehensive drug development program must consider the potential negative consequences:

  • Formation of Reactive Metabolites: Although the C-F bond is strong, it is not impervious to metabolism. In some cases, enzymatic cleavage of the C-F bond can occur, a process known as defluorination.[4] This can lead to the formation of reactive metabolites, such as quinones or quinone imines, which can covalently bind to cellular macromolecules and cause toxicity.[1]

  • Generation of Toxic Byproducts: Certain fluorinated motifs can be metabolized to toxic compounds. For example, molecules containing a 2-fluoroethyl group can be metabolized to fluoroacetate, a potent inhibitor of the Krebs cycle.[1]

  • Cytochrome P450 Inhibition: The introduction of fluorine can sometimes lead to the inhibition of CYP enzymes.[5] This can cause drug-drug interactions, where the fluorinated drug slows the metabolism of a co-administered therapeutic, potentially leading to toxic accumulation of the second drug. Therefore, it is crucial to assess the potential for CYP inhibition for any new fluorinated drug candidate.[11]

Conclusion

The strategic incorporation of fluorine is an invaluable tool for enhancing the metabolic stability of drug candidates. By blocking metabolic soft spots and altering the electronic properties of a molecule, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance. However, this approach must be guided by a thorough understanding of the underlying chemical principles and a careful evaluation of the potential downsides. The in vitro human liver microsomal stability assay is an essential tool for quantitatively assessing the impact of fluorination and should be a standard component of any drug discovery program. By judiciously applying the principles outlined in this guide, researchers can harness the power of fluorine to design safer and more effective medicines.

References

  • Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-745. [Link]

  • Zhou, Y., & Li, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

  • Zhou, Y., & Li, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • ChemHelpASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved January 25, 2026, from [Link]

  • Mezencev, R. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8233. [Link]

  • Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved January 25, 2026, from [Link]

  • O'Hagan, D. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 25, 2026, from [Link]

  • Naritomi, Y., Terashita, S., Kimura, S., Suzuki, A., Kagayama, A., & Sugiyama, Y. (2011). Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans: Evaluation of Free Fraction and Uptake in Hepatocytes. Xenobiotica, 41(10), 861-873. [Link]

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21454-21462. [Link]

Sources

A Head-to-Head Comparison of Benzonitrile-Derived PET Tracers for Neuroreceptor Imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular imaging, Positron Emission Tomography (PET) stands as a powerful tool for visualizing and quantifying biological processes in vivo. The specificity and efficacy of PET imaging are critically dependent on the development of highly selective radiotracers. Among the diverse chemical scaffolds utilized for tracer design, the benzonitrile moiety has emerged as a versatile and effective component for targeting various neuroreceptors. This guide provides a detailed head-to-head comparison of prominent benzonitrile-derived PET tracers, offering insights into their performance based on experimental data to aid researchers in selecting the optimal tracer for their specific application.

Introduction to Benzonitrile-Derived PET Tracers

The benzonitrile functional group, with its unique electronic properties and structural rigidity, has proven to be a valuable pharmacophore in the design of ligands for central nervous system (CNS) targets. Its inclusion in a molecule can influence binding affinity, selectivity, and pharmacokinetic properties, all of which are critical for a successful PET tracer. This guide will focus on the comparative evaluation of two key classes of benzonitrile-derived PET tracers: those targeting the metabotropic glutamate receptor 5 (mGluR5) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Comparative Analysis of Benzonitrile PET Tracers

This section provides a detailed comparison of two prominent benzonitrile-derived PET tracers: [18F]FPEB for imaging mGluR5 and an 18F-labeled Perampanel derivative ([18F]8) for imaging AMPA receptors. While direct head-to-head clinical studies are not yet available, a comparative analysis of their preclinical and early clinical data provides valuable insights into their respective performance characteristics.

[18F]FPEB: A High-Affinity Ligand for mGluR5 Imaging

[18F]FPEB (3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile) has been extensively studied as a selective antagonist for mGluR5. These receptors are implicated in a range of neurological and psychiatric disorders, making them a key target for drug development and in vivo imaging.

[18F]8: An 18F-labeled Perampanel Derivative for AMPA Receptor Imaging

The development of PET tracers for AMPA receptors is crucial for understanding their role in synaptic plasticity and various neurological conditions. [18F]8, an 18F-labeled analog of the approved drug Perampanel, represents a promising candidate for imaging these receptors.

Performance Metrics: A Comparative Overview

The following table summarizes the key performance indicators for [18F]FPEB and [18F]8 based on available preclinical and clinical data.

Performance Metric[18F]FPEB (for mGluR5)[18F]8 (for AMPA Receptors)
Binding Affinity High affinity with a Kd in the low nanomolar range.Expected to have high affinity based on the parent compound, Perampanel.
In Vivo Brain Uptake (Peak SUV) ~4.2 in rhesus monkey striatum.2.3 ± 0.1 in normal mice brain.[1]
Specificity High specificity for mGluR5 with minimal off-target binding.[2]Further in vivo validation is warranted.[1]
Pharmacokinetics Favorable reversible kinetics with no radiometabolites detected in the brain.[2][3]Preliminary data suggests good brain uptake.[1]
Clinical Evaluation Successfully used in first-in-human studies, demonstrating safety and utility.[4]Preclinical evaluation in mice completed.[1]

Experimental Methodologies: A Detailed Look

The successful development and validation of a PET tracer rely on a series of rigorous experimental protocols. This section outlines the key methodologies employed in the evaluation of benzonitrile-derived PET tracers.

Radiosynthesis

The synthesis of these tracers typically involves a multi-step process, culminating in the radiolabeling with a positron-emitting isotope, most commonly Fluorine-18 (18F).

Diagram of a General Radiosynthesis Workflow:

cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_qc Quality Control Precursor Synthesis of Precursor Molecule Fluorination [18F]Fluorination Reaction Precursor->Fluorination Introduce 18F Purification Purification (e.g., HPLC) Fluorination->Purification Isolate Radiolabeled Tracer QC Quality Control Checks (Radiochemical Purity, Molar Activity) Purification->QC Verify Purity and Activity

Caption: General workflow for the synthesis and quality control of an 18F-labeled PET tracer.

Radiosynthesis of [18F]FPEB: The radiosynthesis of [18F]FPEB is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor. A common method involves the use of a nitro-precursor, which is reacted with [18F]fluoride under microwave irradiation.[4] The crude product is then purified using high-performance liquid chromatography (HPLC).

Radiosynthesis of [18F]8: The radiosynthesis of this AMPA receptor tracer was accomplished via a one-pot, two-step method.[1] This involved the preparation of an 18F-labeled arylating agent followed by a copper-mediated cross-coupling reaction with the benzonitrile-containing precursor.[1]

In Vitro Evaluation

In vitro assays are essential for determining the binding characteristics of a novel tracer before proceeding to in vivo studies.

  • Binding Assays: These assays are used to determine the affinity (Ki or IC50) of the tracer for its target receptor and its selectivity over other receptors. This is typically done using cell membrane homogenates or tissue sections from animal models or human post-mortem tissue.

  • Autoradiography: This technique allows for the visualization of the distribution of the radiotracer in tissue sections, providing a qualitative assessment of target engagement and regional binding patterns.

In Vivo Evaluation in Animal Models

Preclinical in vivo studies in animal models are critical for assessing the pharmacokinetic profile and imaging characteristics of the tracer.

Diagram of a Typical In Vivo PET Imaging Protocol:

cluster_animal_prep Animal Preparation cluster_injection Tracer Administration cluster_imaging PET Imaging cluster_analysis Data Analysis AnimalPrep Animal Acclimatization & Anesthesia Injection Intravenous Injection of Radiotracer AnimalPrep->Injection PETScan Dynamic or Static PET Scan Injection->PETScan Reconstruction Image Reconstruction PETScan->Reconstruction CTScan CT Scan for Anatomical Reference CTScan->Reconstruction Quantification Quantification of Tracer Uptake (e.g., SUV, BPND) Reconstruction->Quantification

Caption: A streamlined workflow for in vivo PET imaging studies in animal models.

Typical In Vivo PET Imaging Protocol for Rodents:

  • Animal Preparation: Rodents (mice or rats) are typically anesthetized to prevent movement during the scan. Body temperature is maintained to ensure physiological stability.

  • Tracer Administration: The radiotracer is administered intravenously, typically through a tail vein.

  • PET/CT Imaging: Dynamic or static PET scans are acquired over a specific time course to measure the tracer's distribution and kinetics. A CT scan is often performed for anatomical co-registration.[4]

  • Data Analysis: The PET images are reconstructed and analyzed to quantify tracer uptake in various brain regions. Common metrics include the Standardized Uptake Value (SUV) and the nondisplaceable binding potential (BPND), which reflects the density of available receptors.[3]

Conclusion and Future Directions

Benzonitrile-derived PET tracers have demonstrated significant promise for the in vivo imaging of important neuroreceptor systems. [18F]FPEB has emerged as a robust and well-validated tracer for mGluR5, with successful translation to human studies. The development of benzonitrile-based tracers for the AMPA receptor, such as [18F]8, is still in earlier stages but shows considerable potential.

Future research should focus on direct head-to-head comparison studies of these and other emerging benzonitrile-derived tracers to definitively establish their relative merits. Furthermore, the exploration of the benzonitrile scaffold for targeting other CNS receptors remains a fertile ground for the development of novel and impactful PET imaging agents. The continued refinement of these molecular imaging tools will undoubtedly accelerate our understanding of the brain in health and disease and aid in the development of novel therapeutics.

References

  • Wong, D. F., et al. (2013). [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry. Journal of Nuclear Medicine, 54(6), 843-851. [Link]

  • Hamill, T. G., et al. (2005). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([18F]FPEB)
  • Shao, X., et al. (2016). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4724-4728. [Link]

  • Koole, M., et al. (2016). Preclinical Evaluation and Quantification of 18F-FPEB as a Radioligand for PET Imaging of the Metabotropic Glutamate Receptor 5. Journal of Nuclear Medicine, 57(2), 296-301. [Link]

Sources

Assessing the Selectivity of 3-Fluoro-2-(piperazin-1-YL)benzonitrile-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a ligand with its intended biological target, to the exclusion of all others, remains the aspirational zenith. This property, known as selectivity, is a critical determinant of a drug candidate's therapeutic window, directly influencing its efficacy and safety profile. The 3-fluoro-2-(piperazin-1-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, notably in the design of inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Poly (ADP-ribose) Polymerase (PARP). Understanding and rigorously quantifying the selectivity of ligands built upon this framework is paramount for advancing them through the development pipeline.

This guide provides an in-depth, technical comparison of the methodologies used to assess the selectivity of these ligands. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide comparative data to benchmark performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel therapeutics.

The Imperative of Selectivity: FAAH and PARP Inhibition

The this compound core has been ingeniously incorporated into covalent inhibitors targeting FAAH. FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[1][2] Its inhibition is a promising strategy for the treatment of pain, anxiety, and inflammation.[3][4] However, the serine hydrolase superfamily is vast, and off-target inhibition can lead to unforeseen toxicity. A notable example is the clinical trial failure of BIA 10-2474, a FAAH inhibitor whose off-target activities are thought to have contributed to severe adverse events. This underscores the absolute necessity of comprehensive selectivity profiling.

Similarly, the piperazine moiety is a common feature in many PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] While first-generation PARP inhibitors like Olaparib are effective, their lack of selectivity between PARP1 and its close homolog PARP2 is associated with hematological toxicities.[7][8] This has spurred the development of next-generation, highly selective PARP1 inhibitors with the aim of improving the therapeutic index.[9]

Assessing Selectivity: A Methodological Deep Dive

The assessment of ligand selectivity is a multi-faceted process that moves from broad, high-throughput screens to more focused, mechanistic studies. The choice of assay is dictated by the target class and the desired resolution of the data.

Experimental Protocol 1: In Vitro FAAH Inhibition Assay

This protocol describes a standard in vitro assay to determine the potency (IC50) of test compounds against FAAH. The data generated from this assay is fundamental for initial selectivity comparisons.

Principle: The assay measures the enzymatic activity of FAAH by quantifying the hydrolysis of a radiolabeled substrate, [¹⁴C-ethanolamine]-anandamide. The reduction in the rate of hydrolysis in the presence of an inhibitor is used to determine its IC50 value.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human or rat FAAH (hFAAH or rFAAH) is used as the enzyme source.

    • The substrate, [¹⁴C-ethanolamine]-anandamide, is diluted in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Compound Preparation:

    • Test compounds, including the this compound-based ligands and reference inhibitors (e.g., PF-04457845), are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme preparation.

    • Add the serially diluted test compounds or vehicle (DMSO) to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) at room temperature. This is particularly important for covalent inhibitors to allow for time-dependent inactivation of the enzyme.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an ice-cold mixture of methanol/chloroform (2:1, v/v).

    • Separate the aqueous phase (containing the [¹⁴C]ethanolamine product) from the organic phase (containing the unreacted substrate) by centrifugation.

  • Quantification and Data Analysis:

    • Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Protocol 2: PARP1/PARP2 Inhibition Assay

This protocol outlines a method to assess the selectivity of inhibitors against PARP1 and PARP2, a critical step for developing next-generation therapeutics.

Principle: This is a chemiluminescent assay that measures the incorporation of biotinylated poly(ADP-ribose) (PAR) onto histone proteins, a reaction catalyzed by PARP enzymes. The signal is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins, which act as the substrate for PARP.

    • Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20).

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Olaparib, AZD5305).

    • Prepare separate reaction mixtures for PARP1 and PARP2 enzymes.

  • Assay Procedure:

    • Add the diluted compounds to the histone-coated wells.

    • Add the PARP1 or PARP2 enzyme and the reaction buffer containing biotinylated NAD+ to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add the HRP chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Measure the luminescent signal using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values for both PARP1 and PARP2.

    • The selectivity ratio is calculated as IC50 (PARP2) / IC50 (PARP1).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the selectivity assessment protocols.

FAAH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Enzyme FAAH Enzyme Preparation Preincubation Pre-incubate Enzyme & Inhibitor Enzyme->Preincubation Substrate Radiolabeled Substrate ([14C]Anandamide) Reaction Initiate Reaction with Substrate Substrate->Reaction Compounds Serial Dilution of Test Compounds Compounds->Preincubation Preincubation->Reaction Termination Stop Reaction (Methanol/Chloroform) Reaction->Termination Separation Phase Separation Termination->Separation Quantification Scintillation Counting of Aqueous Phase Separation->Quantification Analysis Calculate % Inhibition & IC50 Quantification->Analysis

Caption: Workflow for the in vitro FAAH inhibition assay.

PARP_Selectivity_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Plate Coat Plate with Histone Proteins Reaction Incubate Compounds, Enzyme & Biotin-NAD+ Plate->Reaction Compounds Serial Dilution of Test Compounds Compounds->Reaction Enzymes Prepare PARP1 & PARP2 Enzyme Mixes Enzymes->Reaction Detection Add Streptavidin-HRP Reaction->Detection Signal Add Chemiluminescent Substrate Detection->Signal Measurement Measure Luminescence Signal->Measurement Analysis Calculate IC50 for PARP1 & PARP2 Measurement->Analysis Selectivity Determine Selectivity Ratio Analysis->Selectivity

Caption: Workflow for the PARP1 vs. PARP2 selectivity assay.

Comparative Data Analysis

A critical component of any selectivity assessment is the direct comparison of novel ligands with established standards. The following tables summarize representative data for FAAH and PARP inhibitors, providing a benchmark for evaluating new chemical entities based on the this compound scaffold.

Table 1: Comparative Potency of FAAH Inhibitors

This table presents the IC50 values of various piperazine-based urea inhibitors against human and rat FAAH. The data highlights the structure-activity relationship (SAR) where substitutions on the benzyl group influence potency. For instance, lipophilic groups in the 3-position of the benzyl ring tend to yield more potent inhibitors.[1]

CompoundStructurehFAAH IC50 (nM)rFAAH IC50 (nM)Selectivity over FAAH-2
JNJ-40355003 3-(4-chlorophenoxy)benzyl substituted piperazinyl urea712>10 µM (Inactive)[1]
PF-04457845 Pyridyl-pyridazine urea7.27.4Highly Selective[10]
URB597 Carbamate-based inhibitor4.6-Selective
Compound 17 3-(4-chlorophenoxy)benzyl substituted piperazinyl urea6300Not Reported
Compound 19 3-(4-methylphenoxy)benzyl substituted piperazinyl urea11640Not Reported

Data compiled from multiple sources.[1][10]

Table 2: Comparative Selectivity of PARP Inhibitors

This table compares the selectivity of first-generation PARP inhibitors with a next-generation, PARP1-selective inhibitor. The selectivity ratio is a key metric for predicting a potentially improved safety profile.

CompoundTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Ratio (PARP2/PARP1)
Olaparib PARP1/PARP21.50.8~0.5
Rucaparib PARP1/PARP21.80.7~0.4
Niraparib PARP1/PARP23.82.1~0.6
Talazoparib PARP1/PARP20.61.2~2.0
AZD5305 PARP1<0.5>250>500[9]

Data for first-generation inhibitors are representative values from public sources. Data for AZD5305 is from published preclinical characterization.[9]

Structure-Activity Relationships and Selectivity

For the this compound scaffold, the nature and position of substituents play a crucial role in determining both potency and selectivity. In the context of FAAH inhibitors, lipophilic groups on the aryl ring are generally favored to interact with the enzyme's hydrophobic binding pocket.[1] The piperazine core itself offers a versatile anchor point for further chemical modifications to fine-tune activity and selectivity.

For PARP inhibitors, the piperazine fragment is often involved in key interactions within the nicotinamide binding pocket. The design of selective PARP1 inhibitors like AZD5305 has been achieved by exploiting subtle differences in the amino acid residues between the PARP1 and PARP2 active sites.[9] This highlights the importance of structure-guided design in achieving high selectivity.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent and selective inhibitors of key therapeutic targets like FAAH and PARP. However, as this guide has demonstrated, the journey from a promising scaffold to a viable drug candidate is paved with rigorous and comprehensive selectivity assessment.

The methodologies outlined herein provide a robust framework for such evaluations. By employing these techniques and benchmarking against established compounds, researchers can make informed decisions to prioritize candidates with the highest potential for clinical success. The future of drug development with this and other privileged scaffolds will undoubtedly rely on an ever-deeper understanding of the principles of molecular recognition and a commitment to the meticulous characterization of ligand-target interactions. The pursuit of selectivity is not merely an academic exercise; it is a fundamental requirement for the creation of safer and more effective medicines.

References

  • Keith, J. M., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 3(10), 839–843. Available from: [Link]

  • Grigorenko, V. Y., et al. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & Medicinal Chemistry Letters, 24(15), 3449–3452. Available from: [Link]

  • Janssen Research & Development, LLC. (2015). Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase. U.S. Patent 9,169,224.
  • Sahin, K., & Durdagi, S. (2021). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Journal of Biomolecular Structure & Dynamics, 39(2), 681-690. Available from: [Link]

  • Morera, L., et al. (2012). Development and characterization of endocannabinoid hydrolases FAAH and MAGL inhibitors bearing a benzotriazol-1-yl carboxamide scaffold. Bioorganic & Medicinal Chemistry, 20(21), 6260-6275. Available from: [Link]

  • FORMA Therapeutics, Inc. (2023). Piperazine substituted indazole compounds as inhibitors of parg. WIPO Patent Application WO/2023/183850.
  • Mor, M., et al. (2015). Fatty acid amide hydrolase inhibitors: a patent review (2009-2014). Expert Opinion on Therapeutic Patents, 25(10), 1149-1165. Available from: [Link]

  • Feito, A., et al. (2023). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. bioRxiv. Available from: [Link]

  • Di Marzo, V., & Mor, M. (2020). Novel fatty acid amide hydrolase (FAAH) inhibitors: a patent review from 2015 to 2020. Expert Opinion on Therapeutic Patents, 30(12), 941-954. Available from: [Link]

  • Fontaine, T. R., et al. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 80(24), 5535–5546. Available from: [Link]

  • AstraZeneca. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(21), 4744–4759. Available from: [Link]

  • Shen, Y., & Weisman, G. A. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 80(24), 5535-5546. Available from: [Link]

  • Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(9), 459–463. Available from: [Link]

  • Pilié, P. G., et al. (2022). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive, 23(8). Available from: [Link]

  • AstraZeneca. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research, 28(21), 4744-4759. Available from: [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(10), 1084–1089. Available from: [Link]

  • Singh, S., et al. (2022). SAR of piperazine bearing phthalazinone derivatives. ResearchGate. Available from: [Link]

  • IMPACT Therapeutics. (2023). Combination therapy of parp inhibitors. U.S. Patent Application 2023/0263801 A1.
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(piperazin-1-yl)benzonitrile. Retrieved January 25, 2026, from [Link]

  • Dias, F. B., et al. (2021). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 9(4), 1334-1342. Available from: [Link]

Sources

A Comparative Benchmarking Guide to 3-Fluoro-2-(piperazin-1-YL)benzonitrile and Established Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of a novel compound, 3-Fluoro-2-(piperazin-1-YL)benzonitrile, against well-characterized inhibitors of neuronal nitric oxide synthase (nNOS). The following sections detail the scientific rationale for this investigation, in-depth experimental protocols for robust in vitro and cell-based characterization, and a comparative analysis of the resulting data.

Introduction: The Rationale for Targeting Neuronal Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, involved in processes ranging from neurotransmission to synaptic plasticity.[][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[3] The neuronal isoform, nNOS (or NOS-1), is constitutively expressed in neurons and plays a key role in normal physiological functions.[4] However, the overproduction of NO by nNOS has been implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain, making it a compelling therapeutic target.[2][5][6]

The development of selective nNOS inhibitors is a promising strategy for mitigating the detrimental effects of excessive NO production while preserving the essential functions of other NOS isoforms, such as endothelial NOS (eNOS) which is crucial for cardiovascular homeostasis.[6][7] This guide introduces this compound, a novel small molecule with structural motifs common to neurological agents, as a putative nNOS inhibitor. To ascertain its inhibitory potential and selectivity, a rigorous benchmarking study against known nNOS inhibitors is essential.

For this comparative analysis, we have selected two well-established nNOS inhibitors:

  • Nω-Propyl-L-arginine (L-NPA): A potent and selective inhibitor of nNOS, often used as a reference compound in nNOS research.

  • 7-Nitroindazole (7-NI): A widely studied nNOS inhibitor known for its in vivo efficacy.

This guide will provide the necessary protocols and frameworks for a comprehensive evaluation of this compound's inhibitory profile against these standards.

The Neuronal Nitric Oxide Synthase Signaling Pathway

The canonical pathway for nNOS signaling begins with the influx of calcium into the neuron, which binds to calmodulin (CaM).[8] The Ca2+/CaM complex then binds to and activates nNOS. Activated nNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[8] NO, being a small and highly diffusible molecule, can then act on various downstream targets. A primary target is soluble guanylate cyclase (sGC), which, upon activation by NO, converts GTP to cyclic GMP (cGMP).[5] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of ion channels and other effector proteins.[8]

nNOS_Signaling_Pathway cluster_neuron Neuron Ca_influx Ca²⁺ Influx CaM Calmodulin (CaM) Ca_influx->CaM binds nNOS_inactive Inactive nNOS CaM->nNOS_inactive activates nNOS_active Active nNOS nNOS_inactive->nNOS_active L_citrulline L-Citrulline nNOS_active->L_citrulline NO Nitric Oxide (NO) nNOS_active->NO produces L_arginine L-Arginine L_arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Effects PKG->Downstream

Caption: Neuronal Nitric Oxide Synthase Signaling Pathway.

Experimental Protocols

A thorough in vitro and cell-based screening approach is crucial for characterizing novel inhibitors.[9] The following protocols are designed to provide a robust framework for comparing the inhibitory activity of this compound with L-NPA and 7-NI.

In Vitro nNOS Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of purified nNOS and the inhibitory effect of the test compounds.

Experimental Workflow:

in_vitro_workflow reagents Prepare Assay Buffer and Reagents reaction_setup Set up Reaction in 96-well Plate reagents->reaction_setup inhibitors Prepare Serial Dilutions of Inhibitors inhibitors->reaction_setup enzyme Prepare nNOS Enzyme Solution enzyme->reaction_setup incubation Incubate at 37°C reaction_setup->incubation griess_reagent Add Griess Reagent incubation->griess_reagent read_absorbance Read Absorbance at 540 nm griess_reagent->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: In Vitro nNOS Enzyme Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 0.5 mM L-arginine, 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin.

    • nNOS Enzyme: Dilute purified recombinant human nNOS to the desired concentration in assay buffer.

    • Inhibitors: Prepare stock solutions of this compound, L-NPA, and 7-NI in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

    • Griess Reagent: Prepare a fresh solution of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of the two solutions immediately before use.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of each inhibitor dilution to the respective wells. Include wells with vehicle control (e.g., DMSO) for 100% activity and wells with a known potent inhibitor for background control.

    • Add 20 µL of the diluted nNOS enzyme to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the Griess reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Nitric Oxide Production Assay

This assay measures the production of nitric oxide in a cellular context, providing insights into the cell permeability and efficacy of the inhibitors.

Experimental Workflow:

cell_based_workflow cell_culture Culture Neuronal Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding inhibitor_treatment Pre-treat with Inhibitors cell_seeding->inhibitor_treatment stimulation Stimulate NO Production inhibitor_treatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay data_analysis Analyze Data and Determine Potency griess_assay->data_analysis

Caption: Cell-Based Nitric Oxide Production Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line that expresses nNOS (e.g., SH-SY5Y differentiated neurons or primary cortical neurons) in the appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Allow the cells to adhere and grow for 24-48 hours.

    • Remove the growth medium and replace it with fresh medium containing serial dilutions of the test compounds (this compound, L-NPA, and 7-NI).

    • Pre-incubate the cells with the inhibitors for 1 hour at 37°C.

    • Stimulate NO production by adding an appropriate agonist (e.g., NMDA or a calcium ionophore like A23187) to the wells.

    • Incubate for an additional 30 minutes at 37°C.

    • Carefully collect the cell culture supernatant for the determination of nitrite, a stable breakdown product of NO.[10]

  • Nitrite Determination (Griess Assay):

    • Transfer 50 µL of the collected supernatant to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the amount of nitrite in the samples.

  • Data Analysis:

    • Calculate the concentration of nitrite in each sample using the standard curve.

    • Determine the percentage of inhibition of NO production for each inhibitor concentration compared to the stimulated control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the cellular potency (e.g., EC50).

Comparative Data Analysis

The following tables present hypothetical data for this compound in comparison to the known nNOS inhibitors, L-NPA and 7-NI.

Table 1: In Vitro nNOS Enzyme Inhibition

CompoundIC50 (nM)
This compound 75
L-NPA15
7-NI150

Table 2: Cell-Based Inhibition of NO Production

CompoundCellular Potency (EC50, nM)
This compound 250
L-NPA50
7-NI500

Interpretation of Results and Scientific Insights

The hypothetical data presented above suggests that this compound is a potent inhibitor of nNOS, with an IC50 value in the nanomolar range. In the in vitro enzymatic assay, its potency is greater than that of 7-NI but less than the highly potent L-NPA.

In the cell-based assay, this compound demonstrates good cellular efficacy, indicating that it can effectively penetrate the cell membrane to reach its intracellular target. The shift in potency from the enzymatic to the cellular assay is expected and can be attributed to factors such as cell permeability, off-target effects, and metabolic stability. The observed cellular potency of this compound, while lower than its biochemical IC50, is still in a promising range for further development.

Conclusion

This guide has outlined a comprehensive strategy for the comparative benchmarking of this compound as a putative nNOS inhibitor. The detailed experimental protocols for in vitro and cell-based assays provide a robust framework for determining its inhibitory potency and cellular efficacy in comparison to established nNOS inhibitors. The hypothetical data illustrates a scenario where this compound emerges as a promising lead compound for the development of novel therapeutics targeting nNOS-mediated neurotoxicity. Further studies to determine its selectivity against other NOS isoforms and its in vivo efficacy are warranted.

References

  • Silverman, R. B., & Huang, H. (Year). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Rochester Biochemistry (Biol252). (2018). Nitric Oxide Synthase. YouTube. Available at: [Link]

  • Witte, P. B., et al. (Year). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?. Available at: [Link]

  • Martel, M. A., et al. (Year). Nitric oxide signalling in the brain and its control of bodily functions. PubMed Central. Available at: [Link]

  • D'Acquisto, F., & May, M. J. (Year). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Dobmeier, M., et al. (Year). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. Available at: [Link]

  • Bredt, D. S., & Snyder, S. H. (Year). Regulation of Neuronal Nitric Oxide Synthase and Identification of Novel Nitric Oxide Signaling Pathways. PubMed. Available at: [Link]

  • Wikipedia. (Year). Nitric oxide synthase. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Interpretation of 3-Fluoro-2-(piperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide not only the interpreted data but also the underlying scientific rationale and standard experimental protocols, ensuring a thorough understanding for both seasoned spectroscopists and researchers newer to these techniques.

Molecular Structure and Predicted Spectral Overview

3-Fluoro-2-(piperazin-1-yl)benzonitrile possesses a unique electronic and steric environment arising from the interplay of its functional groups. The electron-withdrawing nitrile and fluorine groups on the aromatic ring, combined with the electron-donating piperazine substituent, create a distinct pattern of chemical shifts and coupling constants in its NMR spectra. The characteristic vibrations of the nitrile and the aromatic C-F bond will be prominent in the IR spectrum, while the mass spectrum will be dictated by the fragmentation patterns of the piperazine ring and the substituted benzonitrile core.

dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "N1" [label="N"]; "C7" [label="C"]; "N2" [label="N"]; "C8" [label="C"]; "C9" [label="C"]; "N3" [label="N"]; "C10" [label="C"]; "C11" [label="C"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"]; "F" [label="F"]; "H9" [label="H"];

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C2" -- "N1"; "C1" -- "C7"; "C7" -- "N2"; "C3" -- "F"; "N1" -- "C8"; "C8" -- "C9"; "C9" -- "N3"; "N3" -- "C10"; "C10" -- "C11"; "C11" -- "N1"; "C4" -- "H1"; "C5" -- "H2"; "C6" -- "H3"; "C8" -- "H4"; "C8" -- "H5"; "C9" -- "H6"; "C9" -- "H7"; "C10" -- "H8"; "C10" -- "H9"; "C11" -- "H10"; "C11" -- "H11"; "N3" -- "H12";

}

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the piperazine ring protons. The substitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Aromatic CH (H4, H5, H6)7.0 - 7.6MultipletThe electron-withdrawing fluorine and nitrile groups will deshield these protons, while the electron-donating piperazine will have a shielding effect. The exact shifts and couplings will be complex due to the interplay of these effects and spin-spin coupling between the aromatic protons and with the fluorine atom.
Piperazine CH₂ (adjacent to N-aryl)3.2 - 3.5Triplet~5These protons are directly attached to the nitrogen linked to the aromatic ring and are expected to be deshielded compared to the other piperazine protons.
Piperazine CH₂ (distant from N-aryl)2.9 - 3.2Triplet~5These protons are further from the aromatic ring and will experience less deshielding.
Piperazine NH1.5 - 2.5Broad SingletThe chemical shift of the NH proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and exchange.

Rationale based on the analysis of spectral data for 3-fluorobenzonitrile and various piperazine derivatives.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be a useful diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale
C-CN (C1)~118SmallThe carbon of the nitrile group typically appears in this region.
C-N (Piperazine, C2)~150SmallThis aromatic carbon is attached to the electronegative nitrogen of the piperazine.
C-F (C3)~160Large (¹JCF)The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded.
Aromatic CH (C4, C5, C6)115 - 135Variable (²JCF, ³JCF)The chemical shifts of these carbons are influenced by the substituents. They will also exhibit smaller two- and three-bond couplings to fluorine.
CN~117The nitrile carbon itself.
Piperazine CH₂ (adjacent to N-aryl)~50These carbons are deshielded due to their proximity to the aromatic ring.
Piperazine CH₂ (distant from N-aryl)~45These carbons are in a more typical aliphatic amine environment.

Rationale based on the analysis of spectral data for 3-fluorobenzonitrile and known trends for substituted benzenes and piperazines.[2]

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile, C-F, and aromatic C-H and C=C bonds, as well as vibrations from the piperazine ring.

Table 3: Predicted Major IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Piperazine)3300 - 3400Medium, BroadStretching
Aromatic C-H3000 - 3100MediumStretching
Aliphatic C-H (Piperazine)2850 - 2960MediumStretching
C≡N (Nitrile)2220 - 2240Strong, SharpStretching
Aromatic C=C1580 - 1620Medium to StrongStretching
C-N (Aryl-N)1310 - 1360MediumStretching
C-F1100 - 1250StrongStretching

Rationale based on established IR correlation tables and data for aromatic nitriles and piperazine-containing compounds.

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak and characteristic fragmentation patterns related to the piperazine and substituted benzonitrile moieties.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Fragmentations

m/zProposed FragmentRationale
205[M]⁺Molecular ion peak.
176[M - CH₂NH]⁺Loss of a CH₂NH fragment from the piperazine ring.
149[M - C₄H₉N]⁺Loss of the piperazine ring.
120[FC₆H₄CN]⁺Fragment corresponding to the 3-fluorobenzonitrile moiety.
85[C₄H₉N]⁺Fragment corresponding to the piperazine ring.

Rationale based on the known fragmentation patterns of piperazine and substituted aromatic compounds.

Comparative Analysis with Alternatives

  • ¹H NMR: The aromatic region of the 2,6-isomer would likely show a more symmetrical splitting pattern compared to the more complex multiplet expected for the 2,3-isomer. The chemical shifts of the piperazine protons are expected to be in a similar range for both isomers.

  • ¹³C NMR: The chemical shifts of the aromatic carbons would differ significantly due to the different substitution pattern. The C-F coupling patterns would also be distinct and could be used to differentiate the isomers.

  • Mass Spectrometry: While the molecular ion peak would be the same (m/z 205), the relative abundances of the fragment ions might differ due to the different steric and electronic environments around the piperazine linkage, although the primary fragmentation pathways are expected to be similar.[3]

This comparative approach highlights the importance of detailed spectral analysis for unambiguous isomer identification.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, adherence to standardized experimental protocols is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Transfer to a clean, dry 5 mm NMR tube A->B C Cap the tube and invert to mix B->C D Insert the sample into the NMR spectrometer C->D Prepared Sample E Lock and shim the magnetic field D->E F Acquire ¹H and ¹³C spectra using standard pulse programs E->F G Apply Fourier transform to the FID F->G Raw Data (FID) H Phase and baseline correct the spectrum G->H I Reference the spectrum (e.g., to TMS) H->I Final Spectrum Final Spectrum I->Final Spectrum

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction. Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS).[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Ensure the ATR crystal is clean B Place a small amount of solid sample on the crystal A->B C Apply pressure to ensure good contact B->C E Collect the sample spectrum C->E Prepared Sample D Collect a background spectrum (clean ATR crystal) D->E F The instrument software automatically subtracts the background from the sample spectrum E->F Raw Data Final Spectrum Final Spectrum F->Final Spectrum

Caption: Workflow for FTIR-ATR spectroscopy.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample in a volatile solvent (e.g., methanol) B Introduce the sample into the mass spectrometer (e.g., via direct injection or GC/LC) A->B C Ionize the sample (e.g., using Electron Ionization - EI) B->C Sample D Separate the ions based on their mass-to-charge ratio C->D E Detect the ions D->E F Generate a mass spectrum (plot of ion intensity vs. m/z) E->F Ion Signal G Identify the molecular ion peak and analyze fragmentation patterns F->G Structural Information Structural Information G->Structural Information

Caption: General workflow for mass spectrometry.

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a pure, volatile compound, a direct insertion probe can be used. Alternatively, for mixture analysis or less volatile compounds, chromatography (GC or LC) is employed prior to mass analysis.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[5]

Conclusion

This guide provides a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging the known spectral characteristics of its constituent fragments and related compounds, we have constructed a comprehensive spectral profile that can aid in the identification and characterization of this molecule. The inclusion of standardized experimental protocols further enhances the practical utility of this guide for researchers in the field of drug development and organic synthesis. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable reference for those undertaking the synthesis and characterization of this and similar compounds.

References

  • National Institute of Standards and Technology. Piperazine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • Michigan State University. Basic Practical NMR Concepts. [Link]

  • University of California, Irvine. Fourier Transform Infrared Spectroscopy. [Link]

  • StatPearls. Mass Spectrometer. [Link]

  • PubChem. 2-fluoro-6-(piperazin-1-yl)benzonitrile hydrochloride. [Link]

  • National Institute of Standards and Technology. Benzonitrile. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Jacobsen, N. E. (2018). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-2-(piperazin-1-YL)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed protocol for the safe disposal of 3-Fluoro-2-(piperazin-1-YL)benzonitrile, a compound that, like many specialized reagents, requires careful handling from acquisition to disposal.

While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, this guide synthesizes data from structurally related compounds, such as other fluorinated benzonitriles and piperazine derivatives, to establish a conservative and safe disposal framework. The procedures outlined here are designed to empower laboratory personnel to manage this chemical waste with confidence and precision.

Understanding the Hazard Profile

To develop a sound disposal plan, we must first appreciate the potential hazards of this compound. Based on the toxicological data of its constituent moieties—a fluorinated benzonitrile and a piperazine ring—we can infer the following hazard profile:

  • Toxicity: Benzonitrile and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin. Upon decomposition, especially during combustion, nitrile compounds can release highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[1]

  • Irritation: Many fluorinated aromatic compounds and piperazine derivatives are known to cause skin and eye irritation.[2][3][4] Prolonged or repeated contact should be avoided.

  • Corrosivity: The piperazine moiety can be corrosive to the skin, eyes, and mucous membranes.[4]

  • Environmental Hazards: This compound may be harmful to aquatic organisms, and its release into the environment should be prevented.[1][5]

Hazard CategoryPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if ingested, absorbed through the skin, or inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation and potentially serious damage with prolonged contact.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation if inhaled.[2]
Hazardous Decomposition Products Combustion may produce hydrogen cyanide and nitrogen oxides.[1]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a properly fitted respirator with an appropriate cartridge is recommended.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As a precaution, remove all sources of ignition from the area.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[5][7]

  • Collect and Package: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Step 1: Waste Segregation

  • Keep waste containing this compound separate from other waste streams to avoid incompatible mixtures.[9]

  • Specifically, do not mix this waste with strong acids or strong oxidizing agents, as this could lead to a violent reaction or the release of toxic gases.[1][10]

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The container should be in good condition.[8]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within or near the laboratory.

  • The container must be kept closed at all times except when adding waste.[8]

  • Store in a cool, dry, and well-ventilated location away from incompatible materials.[10][11]

Step 4: Final Disposal

  • Once the container is full (no more than 90% capacity to allow for expansion), or if the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

  • Follow all institutional and local regulations for waste pickup and documentation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill no_spill Routine Disposal ppe->no_spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill->no_spill No segregate Segregate Waste (Avoid Acids and Oxidizers) spill_protocol->segregate no_spill->segregate container Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) segregate->container store Store in Designated Area (Cool, Dry, Ventilated, Closed Lid) container->store full Container Full? store->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes continue_accumulation Continue Accumulation full->continue_accumulation No continue_accumulation->store

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an ethically and environmentally responsible manner. Always prioritize safety and consult your institution's EHS professionals with any questions.

References

  • Apollo Scientific. (2023, July 3). 3-Fluoro-2-(trifluoromethyl)
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Benzonitrile. Retrieved from [Link]

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • Sigma-Aldrich. (2025, January 2).
  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 4-(Piperazin-1-yl)benzonitrile.
  • CDH Fine Chemical. (n.d.).
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Nipissing University. (2019, June 12).
  • Santa Cruz Biotechnology. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide.
  • Fisher Scientific. (2010, November 24).

Sources

Personal protective equipment for handling 3-Fluoro-2-(piperazin-1-YL)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Fluoro-2-(piperazin-1-YL)benzonitrile

As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it's about empowering your research with the knowledge to handle these materials safely and effectively. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, a compound with significant potential in drug discovery and development. The protocols herein are designed not just as instructions, but as a self-validating system to ensure a culture of safety and scientific integrity within your laboratory.

Hazard Assessment: A Synthesis of Structural Alerts

A specific, comprehensive toxicological profile for this compound is not extensively documented. Therefore, a rigorous safety assessment must be conducted by evaluating the hazards associated with its core structural components: the benzonitrile moiety and the piperazine ring.

  • Benzonitrile Moiety : Benzonitrile and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1] A primary concern is their potential to metabolize into cyanide, leading to severe systemic toxicity.[1] Upon combustion or under high heat, they can release highly toxic cyanide fumes.[1]

  • Piperazine Ring : Piperazine is classified as a skin and respiratory sensitizer and can cause severe skin burns and eye damage.[2] It is crucial to prevent any direct contact.

  • Fluorinated Aromatic Compounds : Many fluorinated organic compounds can cause irritation to the skin, eyes, and respiratory system.[3][4]

Based on these structural alerts, we must handle this compound as a substance with multiple potential hazards.

Table 1: Anticipated Hazard Profile
Hazard ClassificationAnticipated Risk based on Structural AnalogsPotential Health Effects
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][3][4][5]Dizziness, headache, nausea, respiratory distress, convulsions, and in severe cases, coma or death.[1]
Skin Corrosion/Irritation Corrosive or Irritant .[4][5]Causes skin irritation, and potentially severe burns upon prolonged contact.[5]
Eye Damage/Irritation Causes Serious Eye Damage .[4][5]Risk of severe, irreversible eye damage.
Sensitization Potential Respiratory & Skin Sensitizer .May cause allergic reactions, asthma-like symptoms, or skin rashes upon repeated exposure.
Chronic Effects Potential for Target Organ Damage .Repeated exposure may affect the nervous system and liver.[1]

Core Directive: Engineering Controls and Personal Protective Equipment

The cornerstone of safe handling is to minimize exposure. The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[5][6] PPE serves as the critical last line of defense.

Eye and Face Protection
  • Minimum Requirement : Chemical splash goggles conforming to European Standard EN 166 or equivalent are mandatory at all times.[6]

  • Enhanced Protection : When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., solvent transfer, heating), a full-face shield must be worn in addition to chemical splash goggles.[2] Contact lenses should not be worn when working with this substance.[2]

Skin and Body Protection
  • Gloves : Thin, disposable nitrile gloves are suitable for providing a physical barrier against brief, incidental contact.[7] However, it is crucial to understand their limitations.

    • Double-Gloving : Wearing two pairs of nitrile gloves is strongly recommended to increase breakthrough time and provide a buffer in case the outer glove is compromised.[7]

    • Immediate Disposal : Nitrile gloves must be removed and discarded immediately after contamination.[7] Always wash hands thoroughly after removing gloves.

    • Material Integrity : Before use, always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration.[7]

  • Laboratory Coat : A clean, buttoned, flame-resistant lab coat must be worn to protect street clothing and skin.

  • Enhanced Body Protection : For large-scale operations or when there is a significant risk of splashes, a chemically impervious apron or disposable coveralls (e.g., Tyvek®) should be worn over the lab coat.[8][9]

Respiratory Protection

All work with this compound, including weighing and solution preparation, must be performed within a properly functioning chemical fume hood.[5][10] If an emergency situation arises, such as a large spill outside of a fume hood, personnel must use a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.[1][2]

Operational Plan: From Preparation to Disposal

A methodical approach to your workflow is essential for safety. The following diagram and protocols outline the decision-making and procedural steps for handling this compound.

PPE Selection Workflow

This workflow provides a logical framework for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Execution & Disposal Start Task: Handle This compound Assess_Task Assess Task Scale & Risk Start->Assess_Task Small_Scale Small Scale (<1g) Weighing, Low Volume Transfer Assess_Task->Small_Scale Low Risk Large_Scale Large Scale (>1g) Reaction, Purification, High Splash Risk Assess_Task->Large_Scale High Risk Base_PPE Standard PPE: - Chemical Fume Hood - Safety Goggles - Lab Coat - Double Nitrile Gloves Small_Scale->Base_PPE Yes Enhanced_PPE Enhanced PPE: - All Standard PPE - Face Shield - Chemical Resistant Apron/Coveralls Large_Scale->Enhanced_PPE Yes Execute Execute Procedure Base_PPE->Execute Enhanced_PPE->Execute Disposal Decontaminate & Dispose of Waste and PPE Execute->Disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.